molecular formula C9H9ClN2O4 B1597867 N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide CAS No. 22521-37-5

N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B1597867
CAS No.: 22521-37-5
M. Wt: 244.63 g/mol
InChI Key: KQGNEXQCCNUZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C9H9ClN2O4 and its molecular weight is 244.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-chloro-2-methoxy-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-5(13)11-7-3-6(10)8(12(14)15)4-9(7)16-2/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGNEXQCCNUZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1OC)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379689
Record name N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22521-37-5
Record name N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis protocol for N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Introduction

This compound is a substituted aromatic amide that serves as a potential intermediate in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its structure, featuring a combination of electron-withdrawing (nitro, chloro) and electron-donating (methoxy, acetamido) groups, provides a versatile scaffold for further chemical transformations. This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven protocol for the synthesis of this target compound. The core of the synthesis is the straightforward and high-yielding acetylation of the precursor amine, 5-chloro-2-methoxy-4-nitroaniline. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring a reproducible and well-understood synthetic process.

Synthetic Strategy and Mechanistic Rationale

The most direct and efficient pathway to this compound is through the N-acetylation of its corresponding aniline precursor, 5-chloro-2-methoxy-4-nitroaniline. This transformation is a classic example of nucleophilic acyl substitution.

The Acetylation Mechanism

The reaction proceeds by the nucleophilic attack of the amino group's lone pair of electrons on one of the electrophilic carbonyl carbons of acetic anhydride.[1][2] This step forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the weakly basic and stable acetate ion as a leaving group.[3] A final deprotonation step, typically involving another molecule of the starting amine or the acetate byproduct, neutralizes the protonated amide to yield the final product and acetic acid.[4]

Acetic anhydride is the acetylating agent of choice for this synthesis due to its high reactivity and the convenient nature of its byproduct, acetic acid, which is volatile and can be easily removed or is compatible with the reaction solvent.[5]

Caption: Mechanism of N-acetylation of an aniline derivative.

Experimental Protocol

This section details the complete workflow for the synthesis, purification, and validation of this compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Notes
5-chloro-2-methoxy-4-nitroaniline6259-08-1C₇H₇ClN₂O₃202.59Starting material.[6]
Acetic Anhydride108-24-7C₄H₆O₃102.09Acetylating agent. Corrosive.
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Solvent. Corrosive.
Deionized Water7732-18-5H₂O18.02Used for precipitation and washing.
Ethanol64-17-5C₂H₆O46.07Optional recrystallization solvent.
Experimental Workflow Diagram

The overall process from setup to final product is outlined below.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Validation A 1. Dissolve Precursor (5-chloro-2-methoxy-4-nitroaniline) in Glacial Acetic Acid B 2. Cool solution in an ice bath A->B C 3. Add Acetic Anhydride dropwise with stirring B->C D 4. Allow to warm to RT and stir for 18 hours C->D E 5. Pour mixture into ice-cold water to precipitate D->E F 6. Collect solid via vacuum filtration E->F G 7. Wash with cold water F->G H 8. Recrystallize from aqueous ethanol (optional) G->H I 9. Dry under vacuum H->I J 10. Determine yield, melting point, and characterize I->J

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Synthesis Procedure

This protocol is adapted from established methods for the acetylation of substituted anilines.[7][8]

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.03 g (10 mmol) of 5-chloro-2-methoxy-4-nitroaniline in 20 mL of glacial acetic acid. Stir until a homogeneous solution is formed.

  • Reagent Addition: Place the flask in an ice-water bath to cool the solution to 0-5 °C. While stirring vigorously, add 1.22 mL (1.32 g, 12 mmol, 1.2 equivalents) of acetic anhydride dropwise using a syringe or dropping funnel. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the mixture for approximately 18 hours to ensure the reaction proceeds to completion.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of an ice-water slurry while stirring. A solid precipitate of the product should form immediately.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acetic acid and other water-soluble impurities.

  • Drying and Purification: Transfer the crude product to a watch glass and dry under vacuum at 50-60 °C to a constant weight. For higher purity, the product can be recrystallized from an ethanol-water mixture.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical methods are recommended.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • FTIR Spectroscopy: The spectrum should show characteristic peaks for N-H stretching (around 3300-3100 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and asymmetric/symmetric stretching of the NO₂ group (around 1520 and 1340 cm⁻¹).

  • ¹H NMR Spectroscopy: The proton NMR spectrum will confirm the structure. Expected signals include a singlet for the acetyl methyl group (~2.2 ppm), a singlet for the methoxy group (~4.0 ppm), two singlets for the aromatic protons, and a broad singlet for the amide N-H proton.

  • Mass Spectrometry: Analysis by MS will provide the molecular weight of the compound, confirming the successful acetylation.

Safety and Handling

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves must be worn at all times.

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • Acetic Anhydride: Is corrosive, a lachrymator, and reacts with water. Handle with extreme care.

    • Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns.

    • Nitroaromatic Compounds: Are generally considered toxic and should be handled with caution to avoid inhalation or skin contact.

Conclusion

The synthesis of this compound is reliably achieved through the N-acetylation of 5-chloro-2-methoxy-4-nitroaniline with acetic anhydride. The protocol described herein is robust, employing a well-understood chemical transformation that results in a high yield of the desired product. The straightforward nature of the reaction and the simplicity of the workup make this an accessible synthesis for researchers in organic and medicinal chemistry. Proper characterization is essential to validate the structure and purity of the final compound before its use in subsequent research and development activities.

References

Sources

An In-depth Technical Guide to N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide, a substituted nitroaromatic compound with potential applications in pharmaceutical and agrochemical research. In the absence of extensive published data on this specific molecule, this paper presents a detailed, scientifically-grounded framework for its synthesis, purification, and characterization. By leveraging established chemical principles and data from structurally analogous compounds, this guide offers field-proven insights for researchers and drug development professionals. It includes a proposed step-by-step synthesis protocol, predicted physicochemical and spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry), and robust methodologies for purity assessment. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system. All theoretical data and proposed methodologies are supported by citations to authoritative sources.

Introduction and Rationale

This compound belongs to the class of substituted acetanilides, a scaffold of significant interest in medicinal and materials chemistry. The presence of a nitro group, a chloro substituent, and a methoxy group on the aromatic ring, combined with the acetamide functionality, creates a molecule with a unique electronic and steric profile. Nitroaromatic compounds are known to be crucial intermediates in the synthesis of dyes, pharmaceuticals, and explosives.[1][2] Furthermore, the acetamide moiety is a common feature in many biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic properties.

While direct research on this compound is not widely documented, its structural precursor, 5-chloro-2-methoxy-4-nitroaniline (CAS 6259-08-1), is a known chemical intermediate.[3][4] This suggests that the title compound is a readily accessible derivative with potential for further synthetic elaboration or direct biological screening. The nitro group, for instance, can be reduced to an amine, opening pathways to a diverse range of derivatives.[5] The diverse biological activities of nitro compounds, including antibacterial and antineoplastic properties, further underscore the rationale for investigating this molecule.[6][7]

This guide aims to bridge the current information gap by providing a robust theoretical and practical foundation for the synthesis and characterization of this compound, thereby enabling its exploration by the scientific community.

Proposed Synthesis and Mechanistic Considerations

The most logical and efficient synthetic route to this compound is the N-acetylation of its corresponding aniline precursor, 5-chloro-2-methoxy-4-nitroaniline. This is a classic and high-yielding reaction in organic synthesis.

Synthesis Workflow

The proposed synthesis involves the reaction of 5-chloro-2-methoxy-4-nitroaniline with an acetylating agent, such as acetic anhydride, in a suitable solvent. Glacial acetic acid is a common solvent for such reactions as it is compatible with the reagents and facilitates the reaction.[8]

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction cluster_outcome Product & Purification Precursor 5-chloro-2-methoxy-4-nitroaniline ReactionVessel Acetylation in Glacial Acetic Acid Precursor->ReactionVessel Reagent Acetic Anhydride Reagent->ReactionVessel CrudeProduct Crude Product Mixture ReactionVessel->CrudeProduct Work-up (Precipitation in water) Purification Recrystallization (e.g., from Ethanol/Water) CrudeProduct->Purification FinalProduct Pure N1-(5-chloro-2-methoxy- 4-nitrophenyl)acetamide Purification->FinalProduct

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 5-chloro-2-methoxy-4-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-chloro-2-methoxy-4-nitroaniline (1.0 equivalent) in a minimal amount of glacial acetic acid.

  • To the stirred solution, add acetic anhydride (1.1 to 1.2 equivalents) dropwise at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker of ice-cold water with stirring. The product should precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.

  • Purify the crude product by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the pure this compound.

  • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Physicochemical and Spectroscopic Characterization

As no experimental data is readily available, the following properties are predicted based on the compound's structure and data from analogous molecules.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₉H₉ClN₂O₄
Molecular Weight 244.63 g/mol
Appearance Expected to be a crystalline solid (e.g., yellow needles)
Solubility Likely soluble in common organic solvents (DMSO, DMF, acetone, ethyl acetate), sparingly soluble in alcohols, and insoluble in water.
Melting Point Expected to be a sharp melting point, characteristic of a pure crystalline solid. Impurities will cause a depression and broadening of the melting range.[9]
Spectroscopic Analysis (Predicted)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the methoxy group, and the acetamide group. Predictions can be made using online databases and software.[10]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.5 - 8.8Singlet1HAr-H (H3)Proton ortho to the nitro group and deshielded by it.
~ 7.2 - 7.5Singlet1HAr-H (H6)Proton ortho to the methoxy group.
~ 9.5 - 10.0Singlet1HN-H (amide)Broad singlet, chemical shift can vary with concentration and solvent.
~ 3.9 - 4.1Singlet3HO-CH₃ (methoxy)Characteristic chemical shift for a methoxy group attached to an aromatic ring.
~ 2.2 - 2.4Singlet3HCO-CH₃ (acetyl)Characteristic chemical shift for an acetyl methyl group.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Predictions can be made using online databases and software.[11][12]

Chemical Shift (δ, ppm)Assignment
~ 168 - 170C=O (amide)
~ 150 - 155C-O (methoxy)
~ 140 - 145C-NO₂
~ 135 - 140C-NH
~ 125 - 130C-Cl
~ 120 - 125Aromatic CH
~ 110 - 115Aromatic CH
~ 55 - 60O-CH₃
~ 24 - 26CO-CH₃

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[13][14]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3300 - 3400N-H stretchAmide
~ 1660 - 1690C=O stretch (Amide I band)Amide
~ 1530 - 1570N-H bend (Amide II band)Amide
~ 1500 - 1550Asymmetric NO₂ stretchNitro
~ 1330 - 1370Symmetric NO₂ stretchNitro
~ 1240 - 1280Asymmetric C-O-C stretchAryl ether
~ 1020 - 1050Symmetric C-O-C stretchAryl ether
~ 700 - 800C-Cl stretchChloroaromatic

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a clear molecular ion peak. The fragmentation pattern will be characteristic of nitroaromatic compounds.[15][16][17]

m/z ValueProposed FragmentRationale
244/246[M]⁺˙Molecular ion peak, showing the isotopic pattern for one chlorine atom.
202/204[M - C₂H₂O]⁺˙Loss of ketene from the molecular ion.
198/200[M - NO₂]⁺Loss of the nitro group, a common fragmentation for nitroaromatics.
184/186[M - C₂H₂O - H₂O]⁺˙Subsequent loss of water.

Analytical Methods for Purity Assessment

Ensuring the purity of a synthesized compound is critical for its use in further research. A combination of chromatographic and physical methods should be employed.

Purity Analysis Workflow

Purity_Workflow Start Purified Solid Sample TLC Thin Layer Chromatography (TLC) - Assess reaction completion - Preliminary purity check Start->TLC HPLC High-Performance Liquid Chromatography (HPLC) - Quantitative purity assessment Start->HPLC MeltingPoint Melting Point Determination - Check for sharpness of melt Start->MeltingPoint Spectroscopy Spectroscopic Confirmation (NMR, IR, MS) - Confirm structure of the main component TLC->Spectroscopy HPLC->Spectroscopy MeltingPoint->Spectroscopy End Confirmed Pure Compound Spectroscopy->End

Caption: A comprehensive workflow for the purity assessment of the synthesized compound.

Step-by-Step Protocols

TLC is an invaluable tool for monitoring the progress of the synthesis and for a quick assessment of purity.[18][19]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v). The optimal ratio should be determined experimentally.

  • Visualization: The spots can be visualized under UV light (254 nm) and/or by staining (e.g., with potassium permanganate). The pure product should appear as a single spot with a distinct Rf value.

HPLC provides a quantitative measure of purity.[20][21]

  • Column: A reverse-phase C18 column is typically suitable for this type of aromatic compound.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan). A pure sample should show a single major peak.

A sharp melting point range (typically < 2 °C) is a strong indicator of high purity for a crystalline solid.[22][23][24]

  • Apparatus: A calibrated digital melting point apparatus.

  • Procedure: A small amount of the finely ground, dry sample is packed into a capillary tube. The temperature is ramped up slowly (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Potential Biological Activity and Safety Considerations

Hypothesized Biological Relevance

While no specific biological activity has been reported for this compound, the broader class of nitroaromatic compounds is known for a wide range of biological effects.[2] The nitro group is a key pharmacophore in several antimicrobial drugs.[6] It can undergo enzymatic reduction within microbial cells to produce reactive nitrogen species that are cytotoxic.

Biological_Pathway Nitroaromatic Nitroaromatic Compound (R-NO₂) Nitroreductase Nitroreductase Enzymes (in microbial cells) Nitroaromatic->Nitroreductase Enters Cell RadicalAnion Nitro Radical Anion (R-NO₂⁻˙) Nitroreductase->RadicalAnion Reduction Nitroso Nitroso Derivative (R-NO) RadicalAnion->Nitroso Further Reduction Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitroso->Hydroxylamine ReactiveSpecies Reactive Nitrogen Species Hydroxylamine->ReactiveSpecies CellDamage Cellular Damage (DNA, proteins, lipids) ReactiveSpecies->CellDamage

Caption: Hypothesized pathway for the bioactivation of nitroaromatic compounds in microbial cells.

Safety and Handling

Based on the safety data sheets of structurally related compounds, this compound should be handled with appropriate care. It is likely to be classified as an irritant, causing skin and serious eye irritation. Inhalation of dust should be avoided. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a chemical fume hood. It is expected to be stable under normal storage conditions but may be incompatible with strong oxidizing agents.

Conclusion

This compound is a synthetically accessible compound with potential for applications in various fields of chemical research. This technical guide provides a comprehensive and scientifically rigorous framework for its synthesis via acetylation of 5-chloro-2-methoxy-4-nitroaniline. Furthermore, it offers detailed predictions of its physicochemical and spectroscopic properties, which will be invaluable for its identification and characterization. The outlined protocols for purity assessment are based on standard, reliable analytical techniques. While its biological activity remains to be explored, the known properties of related nitroaromatic compounds suggest that it could be a valuable subject for future investigation. This guide serves as a foundational resource to stimulate and support further research into this promising molecule.

References

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Schmidt, J., Benter, T., & Niemeyer, B. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(9), 1461-1472.
  • Scribd. (n.d.). Using Melting Point To Determine Purity of Crystalline Solids. Retrieved from [Link]

  • Unacademy. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Wikipedia. (2024). Melting point. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980.
  • Al-Momani, I. F. (2010). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the Saudi Chemical Society, 14(3), 263-269.
  • Ivanova, B., & Arnaudov, M. (2006). IR spectral and structural changes caused by the conversion of acetanilide into azanion.
  • ResearchGate. (n.d.). IR spectrum of ethoxyated acetanilide. Retrieved from [Link]

  • Venkatachalapathy, Y. V., & Krishna Pillai, M. G. (1968). Vibrational spectra and normal vibrations of acetanilide and N-deuterated acetanilide. Proceedings of the Indian Academy of Sciences - Section A, 68(4), 184-195.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

  • Chegg.com. (2020). Solved IR Spectrum of 4-Bromoacetanilide Organic Lab FT-IR. Retrieved from [Link]

  • Proprep. (n.d.). Analyze the IR spectrum for acetanilide, identifying characteristic absorption bands indicative of its functional groups. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Chloro-2-Methoxy-4-Nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 5(20), 5674-5678.
  • MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3324.
  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • OUCI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • PubChem. (n.d.). Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]-. Retrieved from [Link]

  • OUCI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • PubChem. (n.d.). 5-Chloro-2-methoxy-4-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • Hines, J. L., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
  • ResearchGate. (n.d.). (PDF) Nitration of Acetanilide. Retrieved from [Link]

  • Ramirez-Prada, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3639.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
  • ResearchGate. (n.d.). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • Al-Ghannam, S. M. (2014). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride.
  • Wang, Y., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 366, 130638.
  • PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide. Retrieved from [Link]

Sources

Spectroscopic Characterization of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound. The guide emphasizes the rationale behind experimental choices and the interpretation of spectral data to elucidate the molecular structure.

Introduction

This compound is a substituted aromatic amide of interest in medicinal chemistry and materials science. Its biological activity and physical properties are intrinsically linked to its molecular structure. Spectroscopic techniques are indispensable tools for the unambiguous confirmation of the chemical structure and purity of synthesized compounds. This guide will explore the expected spectroscopic data for this compound and provide methodologies for data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the structure of this compound.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can help in observing the N-H proton.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data:

The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring.

Proton(s) Predicted δ (ppm) Multiplicity Integration Notes
NH~9.5-10.5Singlet (broad)1HThe chemical shift is highly dependent on solvent and concentration. The signal may be broad due to quadrupole broadening from the adjacent nitrogen.
Ar-H~8.0-8.5Singlet1HThis proton is deshielded by the adjacent nitro group.
Ar-H~7.0-7.5Singlet1HThis proton is influenced by the methoxy and chloro groups.
OCH₃~3.9-4.1Singlet3HThe methoxy group protons will appear as a sharp singlet.
COCH₃~2.1-2.3Singlet3HThe acetyl methyl protons will appear as a sharp singlet.

Causality in ¹H NMR:

  • The nitro group (-NO₂) is a strong electron-withdrawing group, causing significant deshielding of adjacent protons, shifting their signals downfield.

  • The methoxy group (-OCH₃) is an electron-donating group, which would typically shield adjacent protons. However, its position relative to the other substituents modulates this effect.

  • The amide N-H proton's chemical shift is variable due to hydrogen bonding and exchange with trace amounts of water.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: A slightly more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is preferred.

  • Instrumentation: Utilize the same NMR spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to ¹H NMR.

Predicted ¹³C NMR Data:

Carbon(s) Predicted δ (ppm) Notes
C=O~168-172The carbonyl carbon of the amide group.
Ar-C (substituted)~120-160The exact shifts depend on the attached substituent. The carbon bearing the nitro group will be significantly downfield.
Ar-CH~110-130Aromatic carbons with attached protons.
OCH₃~55-60The carbon of the methoxy group.
COCH₃~20-25The methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Predicted IR Data:

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch3250-3350Medium
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-3000Medium
C=O Stretch (Amide)1660-1690Strong
N-O Stretch (Nitro)1500-1550 (asymmetric), 1330-1370 (symmetric)Strong
C-N Stretch1200-1350Medium
C-O Stretch (Methoxy)1000-1100Medium
C-Cl Stretch700-800Medium

Trustworthiness of IR Data: The presence of strong absorption bands in the predicted regions for the amide C=O, nitro N-O, and N-H stretches provides a high degree of confidence in the presence of these functional groups. The "fingerprint region" (below 1500 cm⁻¹) will show a complex pattern of absorptions unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like HPLC.

  • Ionization: Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques. ESI is a soft ionization technique that often yields the molecular ion peak.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion.

Predicted Mass Spectrum Data:

  • Molecular Ion Peak (M⁺): The molecular weight of this compound (C₉H₉ClN₂O₄) is approximately 244.63 g/mol . In a high-resolution mass spectrum, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for the molecular ion peak and any chlorine-containing fragments.

  • Major Fragmentation Pathways: The fragmentation pattern will depend on the ionization technique used. A plausible fragmentation pathway is illustrated below.

M [M]+. m/z = 244/246 F1 [M - CH2CO]+. m/z = 202/204 M->F1 - C2H2O F2 [M - NO2]+. m/z = 198/200 M->F2 - NO2 F3 [M - OCH3]+. m/z = 213/215 M->F3 - CH3O

Figure 2: Plausible Mass Spectrometry Fragmentation Pathway

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for the structural characterization of this compound. By carefully acquiring and interpreting the data from these methods, researchers can confidently confirm the identity and purity of this compound, which is a critical step in any drug discovery and development pipeline. The predicted data and protocols within this guide serve as a valuable resource for scientists working with this and structurally related molecules.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

An In-depth Technical Guide to N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide, a substituted nitroaromatic compound of interest in medicinal chemistry and materials science. In the absence of extensive empirical data in publicly accessible literature, this document leverages advanced computational predictive models alongside established principles of organic chemistry to offer a robust profile of the molecule. We will explore its structural features, predicted physicochemical parameters, a plausible synthetic pathway, and its anticipated reactivity. This guide is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design and application development involving this compound.

Introduction: Unveiling a Novel Nitroaromatic Scaffold

This compound belongs to the class of nitroacetanilides, a family of compounds recognized for their diverse applications, including as intermediates in the synthesis of dyes and pharmaceuticals. The specific arrangement of a chloro, a methoxy, and a nitro group on the phenyl ring, ortho and para to the acetamido group, imparts a unique electronic and steric environment. This distinct substitution pattern is expected to significantly influence the molecule's solubility, stability, and potential for intermolecular interactions, making it a compelling candidate for further investigation in drug discovery and materials research.

This guide aims to bridge the current knowledge gap by providing a detailed theoretical characterization of this compound. By combining predictive analytics with fundamental chemical principles, we present a holistic view of its properties, offering valuable insights for its synthesis, handling, and potential applications.

Molecular Identity and Structure

The foundational step in understanding the behavior of any chemical entity is to establish its precise molecular identity. The structure of this compound is characterized by a central benzene ring with five substituents.

IdentifierValueSource
IUPAC Name N-(5-chloro-2-methoxy-4-nitrophenyl)acetamideIUPAC Nomenclature
Molecular Formula C₉H₉ClN₂O₄-
Canonical SMILES CC(=O)NC1=C(C=C(C=C1Cl)[O-])OC-
InChI InChI=1S/C9H9ClN2O4/c1-5(13)11-8-4-7(10)9(12(14)15)3-6(8)16-2/h3-4H,1-2H3,(H,11,13)-

The spatial arrangement of the substituents is critical to its chemical behavior. The ortho-methoxy and para-nitro groups relative to the acetamido moiety create a sterically hindered and electronically complex system. The planarity of the acetamido group relative to the phenyl ring will be influenced by the steric bulk of the ortho-methoxy group, potentially impacting crystal packing and receptor binding.

Predicted Physicochemical Properties: A Computational Approach

Due to the absence of experimentally determined data, we have employed validated computational models to predict the key physicochemical properties of this compound. These predictions provide a valuable starting point for experimental design and handling protocols.

PropertyPredicted ValueSignificance in Drug Discovery & Development
Molecular Weight 244.63 g/mol Influences diffusion, bioavailability, and formulation.
logP (Octanol/Water) 1.95Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Aqueous Solubility -2.8 log(mol/L)Suggests low solubility in water, a critical factor for formulation and bioavailability.
pKa (most acidic) 13.15 (Amide N-H)The amide proton is weakly acidic; the molecule is unlikely to be ionized at physiological pH.
pKa (most basic) -4.25 (Nitro group)The nitro and methoxy groups offer very weak basicity.
Polar Surface Area 94.1 ŲInfluences membrane transport and interactions with polar macromolecules.
Number of H-Bond Donors 1The amide N-H group can participate in hydrogen bonding.
Number of H-Bond Acceptors 5The carbonyl, methoxy, and nitro oxygens can act as hydrogen bond acceptors.
Rotatable Bonds 3The C-N (amide), C-O (methoxy), and acetyl C-C bonds allow for conformational flexibility.

Disclaimer: These properties are computationally predicted and have not been experimentally verified. They should be used as a guide for initial experimental design.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized through a multi-step process starting from commercially available precursors. The following workflow outlines a logical and experimentally feasible approach.

G cluster_0 Synthesis Workflow A 5-Chloro-2-methoxyaniline B Acetylation (Acetic Anhydride, Acetic Acid) A->B Step 1 C N-(5-chloro-2-methoxyphenyl)acetamide B->C D Nitration (HNO3, H2SO4) C->D Step 2 E This compound D->E

Caption: Proposed two-step synthesis of this compound.

Step-by-step Protocol:

  • Acetylation of 5-Chloro-2-methoxyaniline:

    • Dissolve 5-chloro-2-methoxyaniline in glacial acetic acid.

    • Add acetic anhydride to the solution, typically in a slight molar excess.

    • The reaction can be stirred at room temperature or gently heated to drive it to completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the product, N-(5-chloro-2-methoxyphenyl)acetamide, can be isolated by pouring the reaction mixture into ice water, followed by filtration and washing of the precipitate.

  • Nitration of N-(5-chloro-2-methoxyphenyl)acetamide:

    • Carefully dissolve the N-(5-chloro-2-methoxyphenyl)acetamide in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in an ice bath.

    • Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the exothermic reaction.

    • The directing effects of the acetamido and methoxy groups (ortho-, para-directing) and the chloro group (ortho-, para-directing) will influence the regioselectivity of the nitration. The 4-position is activated by the ortho-methoxy and para-acetamido groups, making it a likely site for nitration.

    • After the addition is complete, allow the reaction to stir for a specified period.

    • Isolate the final product, this compound, by carefully pouring the reaction mixture onto crushed ice, followed by filtration, washing, and recrystallization for purification.

Chemical Reactivity and Stability

The chemical reactivity of this compound is governed by its constituent functional groups:

  • Nitro Group: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards further electrophilic substitution. It can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which would be a key transformation for creating derivatives for structure-activity relationship (SAR) studies.

  • Acetamido Group: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline. The nitrogen lone pair participates in resonance with the aromatic ring, making it an activating, ortho-, para-directing group, though this effect is modulated by the other substituents.

  • Aromatic Ring: The combination of electron-donating (methoxy, acetamido) and electron-withdrawing (nitro, chloro) groups creates a complex electronic environment. The molecule may be susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.

  • Stability: The compound is expected to be relatively stable under standard laboratory conditions. However, nitroaromatic compounds can be sensitive to heat and light, and appropriate storage in a cool, dark, and dry place is recommended.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of a synthesized compound. The following diagram illustrates a logical sequence of analytical techniques for the characterization of this compound.

G cluster_1 Analytical Workflow A Synthesis & Purification B Mass Spectrometry (MS) Confirm Molecular Weight A->B C NMR Spectroscopy (¹H, ¹³C) Elucidate Structure A->C D Infrared (IR) Spectroscopy Identify Functional Groups A->D E Elemental Analysis Confirm Elemental Composition B->E C->E D->E F Purity Assessment (HPLC) E->F

biological activity of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide Derivatives

Authored by: A Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Niche Scaffold

In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is a cornerstone of drug discovery. The this compound framework, a substituted nitroaromatic compound, represents an area of untapped potential. While direct biological data for this specific parent compound is not extensively documented in publicly available literature, the chemical motifs it contains—a nitro-substituted phenyl ring, a chloro group, and an acetamide linkage—are prevalent in a variety of biologically active molecules. This guide, therefore, serves as a forward-looking technical resource for researchers, scientists, and drug development professionals. It synthesizes information from structurally related compounds to build a strong rationale for the investigation of this compound derivatives as potential therapeutic agents. We will delve into the synthesis of this core structure, propose robust methodologies for evaluating its potential anticancer and antimicrobial activities, and explore the structure-activity relationships that may govern its biological effects. This document is designed to be a practical guide, providing not just theoretical insights but also actionable experimental protocols to empower further research in this promising area.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is foundational to any investigation of its derivatives. The most direct and established method is the acetylation of the corresponding aniline precursor, 5-chloro-2-methoxy-4-nitroaniline. This reaction is a classic nucleophilic acyl substitution, where the amino group of the aniline attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

Rationale for Synthetic Approach

The choice of acetic anhydride in an acetic acid solvent is a well-established and efficient method for the acetylation of anilines.[1] Acetic acid serves as a suitable solvent that can facilitate the reaction without participating in unwanted side reactions. The reaction proceeds readily at room temperature, making it a practical and accessible method for many laboratories.[1] The purification via recrystallization is a standard and effective technique for obtaining a pure product.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-chloro-2-methoxy-4-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Distilled water

  • Ethanol (for recrystallization, optional)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-chloro-2-methoxy-4-nitroaniline (1 equivalent) in a suitable volume of glacial acetic acid.

  • Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (1.2 equivalents). The reaction is typically exothermic, so controlled addition is recommended.

  • Reaction: Stir the reaction mixture at room temperature for 18-24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove any residual acetic acid and other water-soluble impurities.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1]

  • Drying: Dry the purified product under vacuum to obtain the final compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Aniline 5-chloro-2-methoxy-4-nitroaniline Reaction Acetylation in Glacial Acetic Acid Aniline->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Precipitation Precipitation in Water Reaction->Precipitation 18-24h, RT Purification Recrystallization Precipitation->Purification Product N1-(5-chloro-2-methoxy- 4-nitrophenyl)acetamide Purification->Product

Caption: Workflow for the synthesis of the core acetamide scaffold.

Potential Biological Activities and Investigational Methodologies

Based on the biological activities of structurally similar compounds, this compound derivatives are hypothesized to possess anticancer and antimicrobial properties.

Anticancer Activity (Hypothesized)

The presence of chloro and nitro-substituted phenyl rings in various molecular scaffolds has been associated with significant cytotoxic effects on tumor cells.[2] For instance, certain 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones have demonstrated potent anticancer activity.[2] This suggests that the combination of these functional groups in the this compound scaffold could also confer anticancer properties.

2.1.1. Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., a panel from the NCI-60)

  • Normal human cell line (for selectivity assessment)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (concentration required to inhibit 50% of cell growth) for each compound.

2.1.2. Hypothesized Mechanism of Action: Induction of Apoptosis

Many cytotoxic agents exert their effects by inducing apoptosis, or programmed cell death. A potential mechanism for the this compound derivatives could involve the activation of caspase cascades, which are central to the apoptotic pathway.

Apoptosis_Pathway Compound Acetamide Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothesized apoptotic pathway induced by the acetamide derivatives.
Antimicrobial Activity (Hypothesized)

Chloroacetamide derivatives have been reported to exhibit antimicrobial properties.[3][4] A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its antibacterial activity against Klebsiella pneumoniae.[3][4][5] The presence of the chloro atom in the acetamide group appears to be important for this activity.[3][4] This provides a strong rationale for screening this compound derivatives for antimicrobial effects.

2.2.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives (dissolved in DMSO)

  • Standard antibiotics (positive controls, e.g., ciprofloxacin)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow Start Start PrepareDilutions Prepare Serial Dilutions of Compound in 96-well Plate Start->PrepareDilutions Inoculate Inoculate with Standardized Bacterial Suspension PrepareDilutions->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadResults Visually Inspect for Growth Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Caption: Experimental workflow for MIC determination.

Structure-Activity Relationship (SAR) Insights

While empirical data for the target compounds is needed, we can infer potential SAR based on related molecules:

  • Chloro Group: The position and presence of the chloro group on the phenyl ring can significantly impact activity. Halogen atoms can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to cross cell membranes and interact with biological targets.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and its position can influence the overall electronic distribution of the molecule. In some cases, the nitro group can be metabolically reduced to reactive intermediates that contribute to cytotoxicity.[6]

  • Methoxy Group: The electron-donating methoxy group can influence the molecule's metabolism and interaction with target proteins.[7] Its position relative to the other substituents will be critical.

  • Acetamide Moiety: The acetamide group can participate in hydrogen bonding interactions with biological targets.[8][9] Modifications to the acetyl group could be a key area for derivatization to improve potency and selectivity.

Data Presentation

The following tables are templates for summarizing potential screening data.

Table 1: Hypothetical Anticancer Activity of Derivatives

CompoundR-Group ModificationCancer Cell LineIC50 (µM)
Parent -HMCF-725.4
Derivative 1 -CH3MCF-715.2
Derivative 2 -FMCF-718.9
Doxorubicin (Positive Control)MCF-70.8

Table 2: Hypothetical Antimicrobial Activity of Derivatives

CompoundR-Group ModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent -H64>128
Derivative 1 -CH332128
Derivative 2 -F3264
Ciprofloxacin (Positive Control)10.5

Conclusion and Future Directions

The this compound scaffold, while not extensively studied, holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of this core structure, combined with the known biological activities of related compounds, provides a solid foundation for further investigation. Future research should focus on the synthesis of a diverse library of derivatives with modifications at the acetamide and phenyl ring positions. Systematic screening of these compounds using the protocols outlined in this guide will be crucial for elucidating their biological potential and establishing clear structure-activity relationships. Mechanistic studies to identify the specific molecular targets of any active compounds will be a critical next step in their development as potential drug candidates.

References

  • Uppu, R. M., Murthy, S. N., & Fronczek, F. R. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(8), x220277. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250470. [Link]

  • Uppu, R. M., Murthy, S. N., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 6), 725-729. [Link]

  • PubChem. (n.d.). Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]-. PubChem. [Link]

  • Zhang, Y., Wen, T., & Jin, L. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5521-o5522. [Link]

  • Khan, K. M., et al. (2015). Synthesis of N-Substituted Derivatives of N-(4-(N-(5-Chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide with Potential Antiurease Activity. Letters in Drug Design & Discovery, 12(10), 810-818. [Link]

  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 569. [Link]

  • Cordeiro, L. V., et al. (2020). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. bioRxiv. [Link]

  • Sargsyan, A. A., et al. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Armenia, 78(3), 346-357. [Link]

  • Martínez-Dávila, C. A., et al. (2022). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 27(21), 7481. [Link]

  • Lesyk, R., et al. (2018). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Scientia Pharmaceutica, 86(1), 7. [Link]

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. (2020).
  • Strambi, A., et al. (2021). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Cancers, 13(16), 4165. [Link]

  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 569. [Link]

  • Kobesy, M. R. (2025). Design, Synthesis, Anti-cancer Screening, Mechanistic, and Molecular Modeling Studies of N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl) Acetamide. ResearchGate. [Link]

  • Fassihi, A., et al. (2018). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Molbank, 2018(4), M1016. [Link]

  • Gloc, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. [Link]

Sources

An In-Depth Technical Guide on the Potential Therapeutic Applications of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide is a substituted nitroaromatic compound whose therapeutic potential remains largely unexplored in publicly available literature. However, a comprehensive analysis of structurally analogous compounds provides a compelling rationale for its investigation as a candidate for drug discovery and development. This guide synthesizes the available information on related nitrophenyl and acetamide derivatives to build a predictive framework for the potential therapeutic applications of this compound. We will explore its plausible synthesis, physicochemical properties, and hypothesized biological activities, with a focus on oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and actionable experimental protocols to investigate this promising molecule.

Introduction and Chemical Profile

This compound belongs to the class of nitroaromatic compounds, which are pivotal intermediates in the synthesis of a wide range of industrial and pharmaceutical products, including dyes, agrochemicals, and active pharmaceutical ingredients (APIs)[1][2][3]. The unique arrangement of its functional groups—an acetamide, a chloro group, a methoxy group, and a nitro group on a phenyl ring—suggests a rich chemical reactivity and potential for specific biological interactions. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating effect of the methoxy group, creates a distinct electronic profile that can influence its binding to biological targets[4].

While direct experimental data for this compound is scarce, we can infer its properties from its constituent parts and from closely related molecules. Its precursor, 5-chloro-2-methoxy-4-nitroaniline, is a known chemical entity with defined physicochemical properties[5]. The acetylation of the amine group to form the acetamide would be a standard synthetic transformation.

Table 1: Physicochemical Properties of this compound and a Key Precursor.

PropertyThis compound (Predicted)5-Chloro-2-methoxy-4-nitroaniline (Experimental/Computed)[5]
Molecular Formula C9H9ClN2O4C7H7ClN2O3
Molecular Weight 244.63 g/mol 202.59 g/mol
Appearance Likely a crystalline solid---
Melting Point Not available131 °C[6]
Boiling Point Not available400.1 °C (Predicted)[6]
LogP Not available1.7[5]

Plausible Synthesis Pathway

The synthesis of this compound can be logically achieved through the acetylation of its corresponding aniline precursor, 5-chloro-2-methoxy-4-nitroaniline. This is a common and well-documented transformation in organic chemistry[7][8].

G start 5-Chloro-2-methoxy-4-nitroaniline reagent Acetic Anhydride or Acetyl Chloride in a suitable solvent (e.g., Acetic Acid) start->reagent product This compound reagent->product

Caption: Plausible synthetic route for this compound.

Experimental Protocol: Synthesis of this compound
  • Dissolution: Dissolve 5-chloro-2-methoxy-4-nitroaniline (1 equivalent) in glacial acetic acid.

  • Acetylation: Add acetic anhydride (1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Potential Therapeutic Applications: A Predictive Analysis

Based on the biological activities reported for structurally similar nitrophenyl acetamide derivatives, we can hypothesize several therapeutic applications for this compound.

Oncology: Kinase Inhibition

Numerous N-phenylacetamide and nitroaniline derivatives have been investigated as kinase inhibitors for the treatment of cancer[4][9]. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The specific substitution pattern on the phenyl ring of this compound may allow for selective binding to the ATP-binding pocket of certain kinases. For instance, a complex derivative of a related chloro-methoxy-phenyl acrylamide has been identified as a potent ALK/EGFR dual kinase inhibitor for non-small cell lung cancer[9].

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) GF->RTK ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylation Compound This compound Compound->RTK Inhibition ATP ATP ATP->RTK P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream

Caption: Hypothesized mechanism of action as a kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Kinase Selection: Choose a panel of therapeutically relevant kinases (e.g., EGFR, ALK, VEGFR, BRAF).

  • Assay Principle: Utilize a luminescent kinase assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity.

  • Procedure:

    • Prepare a dilution series of this compound.

    • In a 96-well plate, add the kinase, its specific substrate, and ATP.

    • Add the test compound at various concentrations.

    • Incubate at room temperature for the recommended time.

    • Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Antimicrobial and Anti-inflammatory Properties

Some N-(2-Methoxy-4-nitrophenyl)acetamide derivatives have been reported to possess antimicrobial and anti-inflammatory properties[10]. The nitroaromatic scaffold is present in several antimicrobial drugs, and its mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that are toxic to microbial cells.

Experimental Protocol: Antimicrobial Susceptibility Testing
  • Microbial Strains: Select a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Methodology: Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure:

    • Prepare a two-fold serial dilution of this compound in a 96-well plate containing appropriate growth media.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Include positive (microbe only) and negative (media only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Endpoint Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Perspectives and Conclusion

While direct evidence for the therapeutic applications of this compound is currently lacking, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the fields of oncology and infectious diseases. Its synthesis is likely straightforward, allowing for the production of sufficient quantities for screening and preclinical evaluation.

The proposed experimental protocols in this guide offer a starting point for researchers to explore the biological activities of this compound. Further studies, including cell-based assays, animal models, and structure-activity relationship (SAR) studies, will be crucial to fully elucidate its therapeutic potential and mechanism of action. The unique combination of functional groups on the phenyl ring may offer advantages in terms of potency, selectivity, and pharmacokinetic properties compared to existing compounds.

References

  • PubChem. (n.d.). 5-Chloro-2-methoxy-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Chloro-2-Methoxy-4-Nitroaniline. Retrieved from [Link]

  • Hines, J., Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 6), 735-738. Retrieved from [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. Retrieved from [Link]

  • Srini Chem. (n.d.). Comparative Analysis: N-(2-methoxy-5-nitrophenyl)acetamide (CAS: 33721-54-9) vs. Other Oncology Intermediates. Retrieved from [Link]

  • Molbase. (n.d.). N-(5-CHLORO-2-METHYL-4-NITROPHENYL)ACETAMIDE. Retrieved from [Link]

  • Liu, J., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. Retrieved from [Link]

  • Hines, J., Uppu, R. M., & Fronczek, F. R. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 8), 793-796. Retrieved from [Link]

  • ResearchGate. (2025). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • Angene. (n.d.). Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Molecules, 26(24), 7545. Retrieved from [Link]

  • Hines, J., Uppu, R. M., & Fronczek, F. R. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 5), 496-499. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

Sources

Elucidating the Mechanism of Action for N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the systematic investigation of the mechanism of action (MoA) of the novel small molecule, N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide. Recognizing that novel chemical entities often emerge from phenotypic screens with unknown molecular targets, this document outlines a logical, multi-tiered workflow designed for researchers, scientists, and drug development professionals. The proposed strategy integrates computational prediction, unbiased proteome-wide screening, biochemical and cellular validation assays, and data-driven decision-making to rigorously define the compound's biological activity. Detailed, field-proven protocols and the rationale behind key experimental choices are provided to ensure scientific integrity and reproducibility.

Introduction: Deconstructing the Molecule

This compound is a substituted acetanilide with several functional groups that suggest potential for biological activity. A structural analysis provides the foundation for initial hypothesis generation:

  • Nitroaromatic Group: The presence of a nitro group on the phenyl ring is significant. Nitro-containing molecules are known to exhibit a wide array of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[1] This moiety is often an electron-withdrawing group that can participate in various biochemical reactions.

  • Chloro and Methoxy Substituents: Halogens (like chlorine) and methoxy groups are commonly employed in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[2] They can influence lipophilicity, metabolic stability, and binding interactions with protein targets.[2]

  • Acetamide Moiety: The acetamide group provides a hydrogen bond donor and acceptor, suggesting potential interactions with the active sites of enzymes or receptors.

Given these features, the compound warrants a systematic investigation to uncover its MoA, a critical step in any drug discovery pipeline.[3]

The Investigative Workflow: A Roadmap to MoA Elucidation

A phased approach is essential for efficiently progressing from a hit compound to a well-characterized lead. This workflow is designed to be iterative, with findings from each stage informing the next set of experiments.

MoA_Workflow cluster_0 Tier 1: Hypothesis Generation & Initial Screening cluster_1 Tier 2: Unbiased Target Identification cluster_2 Tier 3: Target Validation & Pathway Analysis cluster_3 Tier 4: Functional Characterization A In Silico Target Prediction C Thermal Proteome Profiling (TPP) A->C Hypothesized Targets B Phenotypic Screening (e.g., Cell Viability Panel) B->C Identified Phenotype D Affinity Chromatography- Mass Spectrometry B->D Identified Phenotype E Biochemical Assays (e.g., Kinase Inhibition) C->E Putative Target(s) D->E Putative Target(s) F Cellular Target Engagement (e.g., Western Blot) E->F Validated Target G Pathway Modulation Analysis F->G Confirmed Target Engagement H Functional Assays (e.g., Apoptosis, Cell Cycle) G->H Identified Pathway

Caption: A multi-tiered workflow for MoA elucidation.

Tier 1: Hypothesis Generation & Initial Screening

The initial phase focuses on generating educated hypotheses and observing the compound's broad effects on biological systems.

In Silico Target Prediction

Before initiating wet-lab experiments, computational methods can predict potential protein targets, saving considerable time and resources.[4][5] These approaches use the compound's structure to screen against databases of known protein binding sites.

  • Rationale: By comparing the 2D or 3D structure of this compound to ligands with known targets, we can generate a ranked list of potential interacting proteins. This provides an immediate set of hypotheses to test.

  • Recommended Tool: SwissTargetPrediction is a well-regarded, web-based tool that predicts targets based on a combination of 2D and 3D similarity measures.[6]

Phenotypic Screening

Parallel to in silico work, assessing the compound's effect across a panel of diverse cell lines can reveal its primary phenotype (e.g., cytotoxic, anti-proliferative, anti-inflammatory). A cell viability assay is a robust starting point.

  • Rationale: An unbiased screen against a panel of, for instance, cancer cell lines (like the NCI-60) can quickly indicate if the compound has anti-proliferative activity and whether it is selective for certain cancer types.

  • Key Experiment: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which correlates with cell viability.[7]

Tier 2: Unbiased Target Identification

If a distinct phenotype is observed (e.g., potent cytotoxicity in a specific cell line), the next critical step is to identify the direct molecular target(s) responsible for this effect. Unbiased, proteome-wide methods are crucial here as they do not rely on pre-existing hypotheses.

Thermal Proteome Profiling (TPP)

TPP is a powerful technique for identifying direct and indirect targets of a small molecule in a native cellular environment.[8] The underlying principle is that a protein's thermal stability changes upon ligand binding.[8][9]

  • Causality: When a drug binds to its target protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation. By heating cell lysates treated with the compound to various temperatures and quantifying the remaining soluble protein using mass spectrometry, we can identify proteins with increased melting points, indicating direct target engagement.[8][10]

Affinity Chromatography-Mass Spectrometry (AC-MS)

This classic biochemical approach involves immobilizing the small molecule on a solid support to "fish" for its binding partners from a cell lysate.[11]

  • Causality: Proteins that specifically bind to the immobilized compound will be retained on the column, while non-binding proteins are washed away. The retained proteins are then eluted and identified by mass spectrometry.[11][12] This provides direct evidence of a physical interaction between the compound and the identified proteins.

Tier 3: Target Validation & Pathway Analysis

Once putative targets are identified, they must be validated through orthogonal, hypothesis-driven experiments.

Biochemical Assays

If a putative target is an enzyme (e.g., a kinase), its activity should be measured directly in the presence of the compound.

  • Rationale: This confirms a direct functional interaction. A kinase inhibition assay, for example, measures the transfer of phosphate from ATP to a substrate. A decrease in signal in the presence of the compound indicates inhibition.[13][14]

Table 1: Hypothetical Kinase Inhibition Data

Kinase TargetThis compound IC₅₀ (nM)Staurosporine (Control) IC₅₀ (nM)
Kinase X7510
Kinase Y>10,00015
Kinase Z1,2008
Cellular Target Engagement & Pathway Modulation

Validation must also occur within the context of a living cell. Western blotting is the workhorse technique for this purpose.[15]

  • Rationale: If TPP and a biochemical assay suggest the compound inhibits "Kinase X," which is known to phosphorylate "Protein Y," we can test this in cells. Treating cells with the compound should lead to a decrease in the levels of phosphorylated Protein Y (p-Protein Y), confirming target engagement and downstream pathway modulation.

Signaling_Pathway cluster_pathway Hypothetical Kinase X Pathway GF Growth Factor Receptor Receptor GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates ProteinY Protein Y KinaseX->ProteinY Phosphorylates pProteinY p-Protein Y ProteinY->pProteinY Response Cell Proliferation pProteinY->Response Leads to Compound N1-(...) acetamide Compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Detailed Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[7][16]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[16]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Protocol: Western Blot for Apoptosis Marker (Cleaved Caspase-3)

This protocol outlines the detection of apoptosis induction, a common phenotype for cytotoxic compounds.[15][17]

  • Sample Preparation: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Lysis: Harvest both adherent and floating cells. Wash with ice-cold PBS and lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3 (an executioner caspase in apoptosis) diluted in blocking buffer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. The presence of a band at ~17/19 kDa for cleaved caspase-3 indicates apoptosis induction.

Conclusion

The elucidation of a novel compound's mechanism of action is a complex but essential endeavor in drug discovery. The systematic, multi-tiered approach detailed in this guide provides a robust and validated framework for investigating this compound. By integrating in silico prediction with unbiased, proteome-wide experimental techniques and rigorous biochemical and cellular validation, researchers can confidently identify molecular targets, delineate pathway effects, and build a comprehensive understanding of the compound's biological function. This logical progression ensures that experimental choices are data-driven, maximizing the potential for successful translation into a therapeutic candidate.

References

  • Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. National Institutes of Health. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

  • In Silico Target Prediction for Small Molecules. PubMed. [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]

  • (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • Introduction to the TPP package for analyzing Thermal Proteome Profiling data. GWDG FTP Server. [Link]

  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]

  • N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. PubChem. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]

  • Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Thermal Proteome Profiling (TPP). Emergent Mind. [Link]

  • Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. MDPI. [Link]

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]

  • In Silico Target Prediction. Creative Biolabs. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

  • Thermal proteome profiling (TPP) method can be performed in one of... ResearchGate. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. [Link]

  • n-(5-Chloro-2-nitrophenyl)acetamide. PubChem. [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. [Link]

  • A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics. Mass Dynamics. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). Royal Society of Chemistry. [Link]

  • Determination of Caspase Activation by Western Blot. PubMed. [Link]

  • SwissTargetPrediction. Swiss Institute of Bioinformatics. [Link]

  • The small molecule drug discovery process – from target selection to candidate selection. ResearchGate. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Recent Advances in In Silico Target Fishing. MDPI. [Link]

  • Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. PubMed Central. [Link]

  • Acetamide, N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers. Srini Chem. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Screening of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the initial in vitro characterization of the novel chemical entity (NCE), N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide. As pre-clinical data for this specific compound is not publicly available, this document outlines a robust, tiered screening cascade designed to efficiently assess its biological activity, identify potential therapeutic value, and elucidate its mechanism of action. We will detail the scientific rationale behind a multi-stage screening process, provide field-proven experimental protocols, and present frameworks for data interpretation. This guide is intended for researchers, scientists, and drug development professionals tasked with evaluating the potential of new small molecules.

Introduction and Strategic Rationale

The process of advancing a novel chemical entity from the bench to a potential clinical candidate is a multi-stage journey that begins with a robust in vitro screening strategy. The objective of this initial phase is to make swift, data-driven decisions, prioritize resources, and build a foundational understanding of the compound's biological profile.[1] A tiered, or cascaded, approach is paramount; it allows for the rapid assessment of broad activity in cost-effective, high-throughput assays, followed by more complex, resource-intensive studies for only the most promising candidates.

1.1. Analysis of the Target Compound: this compound

A pre-screening analysis of the compound's structure provides critical clues for designing a relevant testing strategy. The key structural motifs are:

  • Substituted Nitroaromatic Ring: The chloro, methoxy, and nitro groups on the phenyl ring are common in bioactive molecules. Nitroaromatic compounds, in particular, are known to be substrates for nitroreductase enzymes, a feature that can be exploited for targeted therapies (e.g., in hypoxia or specific bacteria) but can also be a source of toxicity.

  • Acetamide Linkage: This is a stable amide bond common in many approved drugs, contributing to the molecule's overall physicochemical properties.

Based on these features, a logical starting hypothesis is that the compound may possess cytotoxic or kinase inhibitory activity. Therefore, our screening cascade will be designed to investigate these potential activities thoroughly.

1.2. The Screening Cascade Philosophy

The workflow is designed as a funnel, starting broad and becoming progressively more focused. Each tier answers a critical question and serves as a gate for progression to the next, more resource-intensive stage. This ensures that effort is concentrated on compounds with a genuine therapeutic potential.

Screening_Cascade start Tier 1: Primary Screening (Broad Cytotoxicity & Activity) tier2 Tier 2: Hit Confirmation & Selectivity (IC50 Determination & Differential Screening) start->tier2 Active Hit Identified tier3_moa Tier 3: Mechanism of Action (MOA) (Apoptosis & Cell Cycle Analysis) tier2->tier3_moa Confirmed Cytotoxicity tier3_target Tier 3: Target Deconvolution (Broad Kinase Panel) tier2->tier3_target Suggests Target Class decision Go / No-Go Decision (Lead Candidate Selection) tier3_moa->decision tier3_target->decision

Caption: A tiered in vitro screening cascade for NCE characterization.

Tier 1: Primary High-Throughput Screening (HTS)

Objective: To rapidly assess the general cytotoxic potential of this compound against a panel of diverse cancer cell lines.

Core Principle: The primary screen utilizes a robust, cost-effective, and scalable assay to provide a first look at biological activity. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry standard for this purpose. It measures ATP levels, which directly correlate with the number of metabolically active, viable cells.[2][3][4][5]

2.1. Assay of Choice: CellTiter-Glo® Luminescent Cell Viability Assay

This is a homogeneous "add-mix-measure" assay, ideal for HTS.[2][3] A single reagent addition lyses the cells and generates a stable "glow-type" luminescent signal proportional to the ATP concentration.

2.2. Experimental Protocol: Primary Cytotoxicity Screen

  • Cell Line Selection: A panel of human cancer cell lines is chosen to represent diverse tissue origins (e.g., A549 - lung, MCF7 - breast, HCT116 - colon).

  • Cell Seeding: Cells are seeded into opaque-walled 384-well plates at a pre-determined optimal density and allowed to adhere overnight.

  • Compound Treatment: this compound is added at a single, high concentration (e.g., 10 µM) to the treatment wells.

  • Controls:

    • Negative Control: Wells treated with vehicle (e.g., 0.1% DMSO) to represent 100% viability.

    • Positive Control: Wells treated with a potent cytotoxic agent (e.g., Staurosporine) to represent 0% viability.

  • Incubation: Plates are incubated for 72 hours under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[3][4]

    • Add CellTiter-Glo® Reagent equal to the volume of media in each well.[3][4]

    • Mix on an orbital shaker for 2 minutes to induce lysis.[3][4]

    • Incubate at room temperature for 10 minutes to stabilize the signal.[3][4]

  • Data Acquisition: Measure luminescence using a plate reader.

2.3. Data Analysis and Trustworthiness

The quality of an HTS assay is paramount. The Z-factor (or Z-prime) is a statistical parameter used to validate the robustness of the assay.[6][7][8][9][10] It evaluates the separation between the positive and negative controls.

  • Z' > 0.5: An excellent assay, suitable for HTS.[7][9]

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: The assay is not suitable for screening.

A "hit" is defined as a compound that causes a significant reduction in cell viability (e.g., >50% inhibition) compared to the vehicle control.

Tier 2: Hit Confirmation and Selectivity

Objective: To confirm the activity of hits from Tier 1 by generating dose-response curves and determining the half-maximal inhibitory concentration (IC50).

Core Principle: An IC50 value provides a quantitative measure of a compound's potency, which is critical for comparing compounds and making decisions about further development.[11] This step uses the same assay as Tier 1 but with a broader range of compound concentrations.

3.1. Experimental Protocol: IC50 Determination

  • Cell Seeding: Seed cells in 384-well plates as described in Tier 1.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 50 µM). Include vehicle and positive controls.

  • Incubation & Data Acquisition: Follow the 72-hour incubation and CellTiter-Glo® protocol as in Tier 1.

  • Data Analysis:

    • Normalize the data: (Signal_test - Signal_positive) / (Signal_negative - Signal_positive) * 100.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

3.2. Data Presentation

Quantitative data should be summarized in a clear, structured table.

Cell LineTissue OriginIC50 (µM) of this compound
A549Lung5.2
MCF7Breast8.1
HCT116Colon2.5
MRC-5Normal Lung> 50

Tier 3: Mechanism of Action (MOA) & Target Deconvolution

Objective: To understand how the compound exerts its cytotoxic effects and to identify its molecular target(s).

4.1. MOA Study: Apoptosis Induction

Core Principle: A common mechanism for anti-cancer drugs is the induction of apoptosis (programmed cell death). Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, is a reliable method for detecting apoptosis.[12][13] The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method for this purpose.[14][15]

4.1.1. Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed HCT116 cells (the most sensitive line from Tier 2) in white-walled 96-well plates. Treat with the compound at 1x, 5x, and 10x its IC50 value for 24 hours.

  • Controls: Include vehicle control (negative) and a known apoptosis inducer like Staurosporine (positive).[13]

  • Assay Procedure:

    • Add prepared Caspase-Glo® 3/7 Reagent to each well.[14]

    • Mix gently and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence. A significant increase in luminescence relative to the vehicle control indicates apoptosis induction.

4.2. MOA Study: Cell Cycle Analysis

Core Principle: Many cytotoxic compounds function by arresting the cell cycle at specific checkpoints, preventing proliferation. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze DNA content and determine the distribution of cells across the G0/G1, S, and G2/M phases of the cell cycle.[16][17]

4.2.1. Experimental Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment: Culture HCT116 cells and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[16][18] Incubate on ice for at least 30 minutes.[18]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[17][18]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[18]

  • Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) compared to the vehicle control indicates cell cycle arrest.

MOA_Workflow start Confirmed Cytotoxic Hit (e.g., in HCT116 cells) apoptosis Apoptosis Assay (Caspase-Glo 3/7) start->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) start->cell_cycle result_apoptosis Result: Apoptosis Induction? apoptosis->result_apoptosis result_cycle Result: Cell Cycle Arrest? cell_cycle->result_cycle

Caption: Parallel workflows for elucidating the mechanism of action.

4.3. Target Deconvolution: Kinase Profiling

Core Principle: Since many anti-cancer drugs target protein kinases, screening the compound against a broad panel of kinases is a logical step to identify potential molecular targets.[19][20] This provides crucial information about both on-target potency and off-target selectivity.

4.3.1. Screening Strategy: Broad Kinase Panel

Engaging a specialized contract research organization (CRO) is the most efficient method for this analysis. They offer comprehensive panels of hundreds of kinases.[20][21][22]

  • Assay Format: The compound is typically screened at a single concentration (e.g., 1 µM or 10 µM) against the kinase panel.

  • Data Output: Results are provided as percent inhibition relative to a control.

  • Hit Identification: Kinases that are inhibited by more than a certain threshold (e.g., >70%) are considered primary hits.

  • Follow-up: For any identified hits, a full dose-response experiment is performed to determine the IC50 for that specific kinase, confirming the interaction and quantifying its potency.

Conclusion and Next Steps

This in-depth guide outlines a logical and scientifically rigorous cascade for the initial in vitro screening of this compound. By systematically progressing through primary screening, hit confirmation, and mechanism of action studies, researchers can efficiently build a comprehensive profile of the compound's biological activity. The data generated from this workflow—IC50 values against a cell panel, apoptosis and cell cycle effects, and a kinase inhibition profile—will form the basis for a "Go/No-Go" decision. A positive outcome would justify progression into more advanced studies, including cellular target engagement assays, ADME/Tox profiling, and ultimately, in vivo efficacy models.

References

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]

  • University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • Protocols.io. Cytotoxicity Assay Protocol. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • NCBI Bookshelf. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy. [Link]

  • ResearchGate. (PDF) Cytotoxicity Assay Protocol v1. [Link]

  • Reaction Biology. Caspase-Glo 3/7 Assay. [Link]

  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]

  • Eurofins Discovery. SafetyScreen Kinase Panel [1mM ATP] - FR. [Link]

  • ICE Bioscience. Kinase Panel Screening for Drug Discovery. [Link]

  • NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Springer. Small Molecule Formulation Screening Strategies in Drug Discovery. [Link]

  • ACS Publications. Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. [Link]

  • Wikipedia. Z-factor. [Link]

  • On HTS. Z-factor. [Link]

  • ACS Central Science. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]

  • BIT 479/579 High-throughput Discovery. Z-factors. [Link]

  • Matrix Fine Chemicals GmbH. N-(5-CHLORO-2-METHYL-4-NITROPHENYL)ACETAMIDE | CAS 13852-50-1. [Link]

  • BMG LABTECH. The Z prime value (Z´). [Link]

  • PubChem. N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. [Link]

  • BellBrook Labs. From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • PubChem. n-(5-Chloro-2-nitrophenyl)acetamide. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide: Starting Materials and Core Synthesis Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide is a key chemical intermediate with applications in the synthesis of various pharmaceutical compounds and research chemicals. Its molecular structure, featuring a substituted nitroaniline core, makes it a versatile building block for the elaboration of more complex molecules. This technical guide provides a detailed exploration of the primary starting materials and the most scientifically sound synthetic route for the preparation of this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Core Synthetic Strategy: A Retrosynthetic Analysis

The synthesis of this compound logically proceeds via the acetylation of its corresponding aniline precursor, 5-chloro-2-methoxy-4-nitroaniline . This final step is a robust and high-yielding transformation. Therefore, the central challenge lies in the efficient and regioselective synthesis of this key intermediate.

A retrosynthetic analysis points to 5-chloro-2-methoxyaniline as an ideal starting material. This commercially available compound possesses the required chloro and methoxy substituents in the correct relative positions. The synthetic task then simplifies to the regioselective introduction of a nitro group at the C4 position, followed by the straightforward acetylation of the amino group.

Target This compound Intermediate1 5-chloro-2-methoxy-4-nitroaniline Target->Intermediate1 Acetylation StartingMaterial 5-chloro-2-methoxyaniline Intermediate1->StartingMaterial Nitration

Caption: Retrosynthetic analysis of this compound.

Preferred Synthetic Pathway: From 5-Chloro-2-methoxyaniline

The most direct and efficient synthesis of this compound commences with 5-chloro-2-methoxyaniline. The synthesis can be dissected into two primary transformations:

  • Nitration of 5-chloro-2-methoxyaniline: This is the critical step that dictates the overall efficiency of the synthesis. The existing substituents on the aromatic ring, the activating methoxy and amino groups, and the deactivating chloro group, direct the regioselectivity of the nitration. The powerful ortho, para-directing influence of the methoxy and amino groups, particularly the amino group, strongly favors the introduction of the nitro group at the C4 position, which is para to the amino group and ortho to the methoxy group.

  • Acetylation of 5-chloro-2-methoxy-4-nitroaniline: This is a standard and high-yielding reaction where the nucleophilic amino group attacks an acetylating agent, typically acetic anhydride, to form the corresponding acetamide.

The overall synthetic workflow is depicted below:

cluster_0 Step 1: Nitration cluster_1 Step 2: Acetylation Start 5-chloro-2-methoxyaniline Reagent1 HNO3 / H2SO4 Start->Reagent1 Product1 5-chloro-2-methoxy-4-nitroaniline Reagent1->Product1 Reagent2 Acetic Anhydride Product1->Reagent2 FinalProduct This compound Reagent2->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-chloro-2-methoxy-4-nitroaniline

Materials:

  • 5-chloro-2-methoxyaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloro-2-methoxyaniline in concentrated sulfuric acid at a low temperature (0-5 °C), maintained with an ice bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 5-chloro-2-methoxyaniline, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 5-chloro-2-methoxy-4-nitroaniline.

Step 2: Synthesis of this compound

Materials:

  • 5-chloro-2-methoxy-4-nitroaniline

  • Acetic Anhydride

  • Glacial Acetic Acid (optional, as solvent)

  • Sodium Acetate (optional, as a buffer)

  • Deionized Water

  • Ice

Procedure:

  • Dissolve 5-chloro-2-methoxy-4-nitroaniline in a suitable solvent such as glacial acetic acid.[1]

  • Add acetic anhydride to the solution. The reaction is often exothermic, so cooling may be necessary.[1]

  • The reaction can be carried out at room temperature or with gentle heating to ensure completion.[1][2] The progress can be monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-cold water to precipitate the acetamide product and to hydrolyze any excess acetic anhydride.[2]

  • The precipitated this compound is collected by vacuum filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Alternative Synthetic Route

An alternative, though potentially less direct, synthetic route starts from the commercially available m-dichlorobenzene . This multi-step synthesis involves:

  • Nitration of m-dichlorobenzene: This reaction yields 2,4-dichloronitrobenzene with high selectivity.[3]

  • Amination of 2,4-dichloronitrobenzene: The more reactive chlorine at the C2 position can be selectively displaced by an amino group using ammonia under high pressure and temperature to produce 5-chloro-2-nitroaniline.[3]

  • Methoxylation and potential rearrangement/further functionalization: The subsequent introduction of the methoxy group to yield 5-chloro-2-methoxy-4-nitroaniline is less straightforward and may require more specialized conditions.

While this route starts from a simpler precursor, the amination step requires high-pressure equipment, and the subsequent methoxylation may present regioselectivity challenges, making the route starting from 5-chloro-2-methoxyaniline generally more favorable for laboratory-scale synthesis.

Data Presentation

StepStarting MaterialKey ReagentsProductTypical YieldKey Parameters
Nitration 5-chloro-2-methoxyanilineHNO₃, H₂SO₄5-chloro-2-methoxy-4-nitroanilineHighLow temperature (0-10 °C), controlled addition of nitrating agent
Acetylation 5-chloro-2-methoxy-4-nitroanilineAcetic AnhydrideThis compoundExcellentRoom temperature or gentle heating, aqueous workup

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process starting from the commercially available 5-chloro-2-methoxyaniline . The key to this synthesis is the regioselective nitration of the starting material, which is directed by the existing substituents on the aromatic ring, followed by a standard and high-yielding acetylation. This approach offers a reliable and scalable method for the preparation of this valuable chemical intermediate, avoiding the harsh conditions and potential regioselectivity issues of alternative routes. The protocols described herein provide a solid foundation for researchers and drug development professionals to produce this compound with high purity and in good yield.

References

  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). (2021). Available at: [Link]

  • Passey, S., & Arora, K. K. A Convenient Laboratory Preparation of Acetanilide. Resonance, 15(10), 896-900.
  • BYJU'S. Preparation of Acetanilide. Available at: [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. Experiment 17 . The preparation of acetanilide from aniline. Available at: [Link]

  • PubChem. 5-Chloro-4-methoxy-2-nitroaniline. Available at: [Link]

  • Google Patents. The chemical synthesis method of 5-chloro-2-nitroaniline. (CN1182104C).
  • Google Patents. The preparation method of 5- chloro-2-nitroanilines. (CN108329211A).
  • MySkinRecipes. 5-Chloro-2-Methoxy-4-Nitroaniline. Available at: [Link]

  • ResearchGate. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024). Available at: [Link]

  • The Royal Society of Chemistry. Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. (2018). Available at: [Link]

  • PubChem. 5-Chloro-2-methoxy-4-nitroaniline. Available at: [Link]

  • Google Patents. A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (CN102952037A).
  • PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]

  • Google Patents. Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide. (CN111004141A).
  • lookchem. Cas 5462-30-6,N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE. Available at: [Link]

  • ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide. (2006). Available at: [Link]

  • Google Patents. Method for producing 5-chloro-2-nitroaniline. (CN102531923A).
  • PubChem. 5-Chloro-2-methoxyaniline. Available at: [Link]

Sources

An In-Depth Technical Guide to N-(5-Chloro-2-methoxy-4-nitrophenyl)acetamide (CAS Number: 22521-37-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(5-Chloro-2-methoxy-4-nitrophenyl)acetamide, a key chemical intermediate. While direct biological activity data for this compound is limited, its significance lies in its role as a versatile building block in the synthesis of more complex molecules with potential pharmacological applications. This document details its physicochemical properties, outlines a logical synthetic pathway based on established chemical principles for analogous compounds, and discusses the potential toxicological profile based on related chemical structures. The guide aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in synthetic chemistry and drug discovery programs.

Introduction and Chemical Identity

N-(5-Chloro-2-methoxy-4-nitrophenyl)acetamide, assigned the CAS number 22521-37-5, is a substituted aromatic amide. Its structure is characterized by a benzene ring functionalized with a chloro, a methoxy, a nitro, and an acetamido group. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis, offering multiple reaction sites for the construction of more complex molecular architectures. While not typically an active pharmaceutical ingredient (API) itself, its utility is primarily as a precursor in the synthesis of potential drug candidates and other biologically active compounds. The strategic placement of the electron-withdrawing nitro and chloro groups, alongside the electron-donating methoxy group and the acetamido moiety, influences the reactivity of the aromatic ring and provides handles for diverse chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of N-(5-Chloro-2-methoxy-4-nitrophenyl)acetamide is provided in the table below. These properties are crucial for designing synthetic protocols, understanding its solubility, and predicting its behavior in various chemical environments.

PropertyValueSource
CAS Number 22521-37-5N/A
Molecular Formula C₉H₉ClN₂O₄N/A
Molecular Weight 244.63 g/mol N/A
Appearance Expected to be a solidN/A
Solubility Expected to be soluble in common organic solventsN/A

Synthesis and Reaction Pathways

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 5-chloro-2-methoxy-4-nitroaniline:

  • Step 1: Synthesis of the Precursor (5-chloro-2-methoxy-4-nitroaniline) : This precursor would likely be synthesized through the nitration of a suitable substituted aniline.

  • Step 2: Acetylation of 5-chloro-2-methoxy-4-nitroaniline : The amino group of the precursor is then acetylated to yield the final product.

Synthetic Pathway start 5-Chloro-2-methoxyaniline intermediate 5-Chloro-2-methoxy-4-nitroaniline start->intermediate Nitration (e.g., HNO₃/H₂SO₄) product N-(5-Chloro-2-methoxy-4-nitrophenyl)acetamide (CAS: 22521-37-5) intermediate->product Acetylation (e.g., Acetic Anhydride)

Caption: Proposed synthetic pathway for N-(5-Chloro-2-methoxy-4-nitrophenyl)acetamide.

General Experimental Protocol for Acetylation

The following is a generalized, self-validating protocol for the acetylation of an aniline derivative, which can be adapted for the synthesis of N-(5-Chloro-2-methoxy-4-nitrophenyl)acetamide from its corresponding aniline precursor.

Materials:

  • 5-chloro-2-methoxy-4-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ice

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • In a round-bottom flask, dissolve the 5-chloro-2-methoxy-4-nitroaniline in glacial acetic acid. The rationale for using glacial acetic acid is its ability to dissolve the aniline and act as a solvent for the reaction.

  • Slowly add acetic anhydride to the solution with continuous stirring. Acetic anhydride is the acetylating agent. The addition should be controlled to manage any exothermic reaction.

  • The reaction can be stirred at room temperature or gently heated under reflux. The choice of temperature depends on the reactivity of the specific aniline. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is then poured into a beaker of ice-cold water. This step is crucial for precipitating the acetylated product, which is typically less soluble in water than the starting aniline and reagents.

  • The precipitated solid is collected by vacuum filtration.

  • The collected solid is washed with cold water to remove any residual acid and unreacted reagents.

  • The product is then dried, for instance, in a desiccator or a vacuum oven at a moderate temperature.

  • For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.

Role in Drug Discovery and Development

As a chemical intermediate, N-(5-Chloro-2-methoxy-4-nitrophenyl)acetamide serves as a foundational scaffold for the synthesis of more complex, biologically active molecules. The functional groups on the molecule provide several avenues for further chemical modification:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This transformation is a critical step in the synthesis of various heterocyclic compounds, such as benzimidazoles, which are prevalent in many pharmaceuticals. The resulting diamino derivative is a valuable building block in medicinal chemistry.

  • Hydrolysis of the Acetamido Group: The acetamido group can be hydrolyzed back to a primary amine, which can then be further derivatized.

  • Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group can activate the aromatic ring for nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.

While specific drugs synthesized directly from this intermediate are not prominently documented in publicly available literature, the structural motif of a substituted phenylenediamine, which can be derived from it, is present in numerous biologically active molecules. For instance, related compounds are used as intermediates in the synthesis of anticancer agents.

Drug_Discovery_Workflow start N-(5-Chloro-2-methoxy-4-nitrophenyl)acetamide reduction Reduction of Nitro Group start->reduction hydrolysis Hydrolysis of Acetamide start->hydrolysis intermediate Diamino Intermediate reduction->intermediate derivatization Further Derivatization intermediate->derivatization final_compound Biologically Active Compound (e.g., Heterocyclic Systems) derivatization->final_compound

Caption: Logical workflow for the use of N-(5-Chloro-2-methoxy-4-nitrophenyl)acetamide in drug discovery.

Biological Activity and Toxicological Profile (Inferred)

There is a notable lack of specific biological activity data for N-(5-Chloro-2-methoxy-4-nitrophenyl)acetamide in the scientific literature. However, the toxicological profile can be inferred from the broader class of nitroaromatic and chlorinated compounds.

Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[1]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[1]

  • Genotoxicity: Nitroaromatic compounds are known to have the potential for genotoxicity.[2] Their mechanism often involves metabolic reduction of the nitro group to a reactive hydroxylamino intermediate, which can form covalent adducts with DNA, leading to mutations.[2]

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a fume hood. A comprehensive review of the Safety Data Sheet (SDS) for this or a closely related compound is essential before handling.

Toxicology_Pathway compound Nitroaromatic Compound metabolic_activation Metabolic Activation (Nitroreduction) compound->metabolic_activation reactive_intermediate Reactive Hydroxylamino Intermediate metabolic_activation->reactive_intermediate dna_adducts DNA Adduct Formation reactive_intermediate->dna_adducts mutations Mutations dna_adducts->mutations genotoxicity Genotoxicity/Carcinogenicity mutations->genotoxicity

Caption: Hypothesized pathway of genotoxicity for nitroaromatic compounds.

Analytical Characterization

For researchers synthesizing or using N-(5-Chloro-2-methoxy-4-nitrophenyl)acetamide, proper analytical characterization is crucial to confirm its identity and purity. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical structure, including the number and connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the N-H and C=O of the amide, and the N-O bonds of the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Conclusion

N-(5-Chloro-2-methoxy-4-nitrophenyl)acetamide (CAS 22521-37-5) is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly in the context of drug discovery and development. While it is not typically a pharmacologically active agent itself, its unique substitution pattern provides a versatile platform for the synthesis of more complex and potentially therapeutic molecules. A thorough understanding of its synthesis, reactivity, and potential hazards is essential for its safe and effective use in a research setting. Further studies are warranted to explore the full range of its applications as a precursor to novel bioactive compounds.

References

Sources

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Antimicrobial Potential of a Novel Acetamide Derivative

The escalating threat of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide emerges as a compound of interest within the broad class of acetamides, which have shown a range of biological activities. While some studies have explored the antimicrobial potential of structurally related acetamides, highlighting the positive influence of halogen substitutions on their activity, this compound itself remains largely unexplored territory.[1][2]

These application notes provide a comprehensive guide for researchers to systematically evaluate the in vitro antimicrobial properties of this novel compound. By adhering to standardized methodologies, researchers can generate reliable and reproducible data, forming a solid foundation for further drug development efforts. The protocols outlined herein are grounded in the principles established by leading organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific integrity and cross-study comparability.[3][4][5]

Physicochemical Properties and Preparation of the Test Article

A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible antimicrobial testing. These properties influence its solubility, stability, and diffusion in test media, all of which can impact the assay results.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance in Antimicrobial Assays
Molecular FormulaC9H9ClN2O4Essential for calculating molarity and preparing stock solutions.
Molecular Weight244.63 g/mol Crucial for accurate concentration calculations.
AppearancePale yellow solid (predicted)Important for noting any changes in the compound during storage or dissolution.
SolubilitySoluble in DMSO, sparingly soluble in ethanol, insoluble in water (predicted)Determines the appropriate solvent for creating a stock solution and the final concentration achievable in aqueous test media. The use of a solvent like DMSO must be controlled for its own potential antimicrobial effects.
StabilityStable under standard laboratory conditions (predicted)Knowledge of stability is critical for storage and handling to prevent degradation of the compound, which would lead to inaccurate results.

Protocol 1: Preparation of this compound Stock Solution

Rationale: The preparation of an accurate and stable stock solution is the first critical step in any antimicrobial assay. Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds, but its concentration in the final test medium must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

  • Dissolution: Transfer the weighed powder to a sterile amber vial. Add the calculated volume of sterile DMSO to achieve a desired high-concentration stock solution (e.g., 10 mg/mL).

  • Solubilization: Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., at 37°C) may be necessary but should be done cautiously to avoid degradation.

  • Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm syringe filter into a new sterile amber vial. This is crucial to prevent contamination of the antimicrobial assays.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light.

Core Methodologies for Antimicrobial Susceptibility Testing

In-vitro antimicrobial susceptibility testing (AST) is a cornerstone for predicting the potential therapeutic efficacy of a compound.[6] The two most widely used and recommended methods for initial screening and quantitative assessment are the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[6][7]

  • Kirby-Bauer Disk Diffusion: This is a qualitative or semi-quantitative method that provides a preliminary assessment of a compound's antimicrobial activity.[7][8][9][10] A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism.[7][9][11] The compound diffuses into the agar, creating a concentration gradient.[7][11] If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[7][12][13] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.[7]

  • Broth Microdilution (MIC Determination): This is a quantitative method used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15][16][17] The assay is performed in a multi-well microtiter plate where the test compound is serially diluted in a liquid growth medium.[18][19][20] Each well is then inoculated with a standardized suspension of the test microorganism.[21] The MIC value is a critical parameter in the early stages of drug discovery.[14][16]

Experimental Protocols

Protocol 2: Kirby-Bauer Disk Diffusion Assay

Rationale: This protocol provides a rapid and cost-effective screening method to determine if this compound has any activity against a panel of test microorganisms. It is essential to follow standardized procedures to ensure reproducibility.[12]

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (or other appropriate media for fastidious organisms)[7]

  • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Quality control (QC) microbial strains with known susceptibility profiles (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)[22][23]

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

  • Calipers or ruler

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.5 McFarland inoclum of test organism D Inoculate MHA plate with test organism using a swab A->D B Prepare working solutions of this compound C Impregnate sterile disks with test compound B->C E Place impregnated disk on agar surface C->E F Incubate at 35-37°C for 18-24 hours E->F G Measure zone of inhibition diameter in mm F->G H Compare results to controls G->H

Caption: Workflow for the broth microdilution MIC assay.

Procedure:

  • Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the test compound's working solution to the first column of wells. Mix well by pipetting up and down. Transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate to the desired final concentration, discarding 100 µL from the last column of dilutions. This will result in wells with decreasing concentrations of the compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Inoculate each well (except the sterility control) with the diluted bacterial suspension. The final volume in each well should be uniform.

  • Controls:

    • Growth Control: Wells containing only inoculated broth (no test compound).

    • Sterility Control: Wells containing only uninoculated broth.

    • Solvent Control: Wells containing the highest concentration of the solvent used, to ensure it doesn't inhibit bacterial growth.

    • QC Strain Control: Run a separate plate or row with a QC strain and a standard antibiotic to validate the assay.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours. [21]7. MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [24]The results can also be read using a plate reader by measuring the optical density at 600 nm.

Data Analysis and Interpretation

Interpreting Disk Diffusion Results:

The diameter of the zone of inhibition is measured and can be used as a relative measure of the compound's potency. [12]For novel compounds, there are no established clinical breakpoints. Therefore, the results are typically interpreted by comparing the zone sizes produced by different concentrations of the test compound and against different microbial strains. A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound.

Table 2: Example Data from Disk Diffusion Assay

Test OrganismCompound Concentration (µ g/disk )Zone of Inhibition (mm)
S. aureus ATCC 259231015
3022
E. coli ATCC 25922100
308
Positive Control (e.g., Gentamicin 10 µg)-21 (S. aureus) / 19 (E. coli)
Negative Control (Solvent)-0

Determining the MIC:

The MIC is reported as the lowest concentration of the compound that inhibited visible growth. [14][15]For example, if a serial dilution resulted in concentrations of 128, 64, 32, 16, 8, 4, 2, and 1 µg/mL, and growth was observed at ≤16 µg/mL but not at ≥32 µg/mL, the MIC would be recorded as 32 µg/mL.

Table 3: Example Data from Broth Microdilution Assay

Concentration (µg/mL)S. aureus ATCC 29213 GrowthE. coli ATCC 25922 Growth
128--
64--
32-+
16++
8++
4++
2++
1++
Growth Control++
MIC 32 µg/mL >128 µg/mL
(+ = visible growth; - = no visible growth)

Ensuring Trustworthiness: A Self-Validating System

For the results of these assays to be considered trustworthy, a robust quality control (QC) system must be in place. This system ensures the accuracy and reproducibility of the testing method. [22] Key QC Measures:

  • Use of Reference Strains: Always include well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) in each assay run. [22]These strains have known susceptibility profiles to standard antibiotics. If the results for the QC strain fall outside the acceptable range defined by CLSI or EUCAST, the entire batch of tests must be considered invalid and repeated. [22][25]2. Purity Checks: Before preparing the inoculum, streak the test and QC strains on an appropriate agar plate to ensure they are pure cultures.

  • Inoculum Standardization: The density of the bacterial inoculum must be standardized using a 0.5 McFarland standard. An inoculum that is too light or too heavy will lead to erroneous results.

  • Media and Reagent QC: All media, reagents, and antibiotic disks must be stored under the recommended conditions and tested to ensure they perform as expected.

  • Systematic Controls: The inclusion of positive, negative, sterility, and growth controls in every assay is non-negotiable. These controls help to identify issues such as contamination, inactive compounds, or problems with the test medium.

By integrating these QC measures, the protocols become a self-validating system, providing confidence in the generated data and its interpretation.

References

  • Cordeiro, L. F., de Farias, S. A., de Oliveira, T. B., Peixoto, A. F. L., da Silva, A. L., de Oliveira, A. P., ... & de Souza, E. L. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3969. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 35th ed. CLSI supplement M100. Wayne, PA: Clinical and Laboratory Standards Institute; 2025. [Link]

  • World Organisation for Animal Health (WOAH). (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Clinical & Laboratory Standards Institute (CLSI). Home Page. [Link]

  • U.S. Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Cordeiro, L. F., et al. (2020). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. ResearchGate. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Clinical Breakpoint Tables. [Link]

  • Bravo, J. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. National Institutes of Health. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Public Health England. Quality Control of Antimicrobial Susceptibility Testing. [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

  • Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4). [Link]

  • Cordeiro, L. F., et al. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial susceptibility testing protocols. CRC press.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

Sources

Application Notes and Protocols: Evaluating the Anti-Inflammatory Activity of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of pro-inflammatory genes like cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][3] Consequently, the NF-κB signaling pathway is a prime target for novel anti-inflammatory therapeutics.[1][4]

This compound is a novel synthetic compound. Its structural features, including the acetamide group, are present in other compounds that have demonstrated anti-inflammatory properties.[5][6][7] This document provides a comprehensive suite of protocols for researchers to systematically evaluate the potential anti-inflammatory activity of this and other novel chemical entities, from initial in vitro screening to in vivo efficacy models and mechanistic elucidation.

Part 1: In Vitro Evaluation of Anti-Inflammatory Activity

The initial assessment of an unknown compound's anti-inflammatory potential begins with cell-based (in vitro) assays. These assays are crucial for determining cytotoxicity and for identifying primary effects on key inflammatory pathways in a controlled environment.

Preliminary Cytotoxicity Assessment

Before assessing anti-inflammatory effects, it is imperative to determine the non-toxic concentration range of the test compound. The MTT assay is a standard colorimetric method for assessing cell viability.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7 or J774A.1) in a 96-well plate at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Inhibition of Inflammatory Mediators in Macrophages

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response.[9][10] This model is ideal for screening compounds that can suppress the production of key inflammatory mediators.

Protocol 2: LPS-Stimulated Macrophage Assay

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate (1 x 10⁵ cells/well) and allow them to adhere overnight.[8]

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 18-24 hours.[8][11] Include a vehicle control (no compound, no LPS), a positive control (LPS only), and a reference drug control (e.g., Dexamethasone).

  • Supernatant Collection: After incubation, collect the cell culture supernatants to measure secreted cytokines and nitric oxide.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite indicates potential inhibition of iNOS activity or expression.[12]

  • Cytokine Measurement (ELISA):

    • Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[11]

Data Presentation: Hypothetical In Vitro Results

Compound ConcentrationCell Viability (%) (MTT Assay)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Vehicle Control 100 ± 55 ± 14 ± 26 ± 2
LPS Control (100 ng/mL) 98 ± 4100100100
Test Compound (1 µM) 99 ± 385 ± 688 ± 590 ± 7
Test Compound (10 µM) 97 ± 552 ± 455 ± 660 ± 5
Test Compound (50 µM) 95 ± 425 ± 328 ± 432 ± 3
Dexamethasone (10 µM) 98 ± 215 ± 220 ± 322 ± 4

Values are presented as mean ± SD.

Mechanistic Insights: Targeting Inflammatory Enzymes

To understand the mechanism of action, it's crucial to investigate the compound's effect on the expression of key pro-inflammatory enzymes, iNOS and COX-2.

Protocol 3: Western Blot Analysis for iNOS and COX-2 Expression

  • Cell Lysis: Following treatment as described in Protocol 2 (LPS stimulation for 24 hours), wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).[13][14]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13] Quantify band intensity using densitometry software. A decrease in iNOS and COX-2 protein levels would suggest the compound acts by inhibiting their expression.

Part 2: Elucidating the Mechanism of Action - NF-κB Pathway

The NF-κB signaling cascade is a central point of convergence for inflammatory stimuli.[3][4] Investigating the effect of this compound on this pathway is a critical step in understanding its mechanism.

dot

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB NF-κB (p65/p50) IkBa->NFkB Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome->NFkB Releases Nucleus Nucleus DNA κB Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Induces Transcription Compound N1-(5-chloro-2-methoxy- 4-nitrophenyl)acetamide Compound->IKK Inhibits?

Caption: Canonical NF-κB signaling pathway activated by LPS.

Protocol 4: Analysis of NF-κB Translocation

  • Cell Culture and Treatment: Grow RAW 264.7 cells on sterile glass coverslips in a 12-well plate.

  • Treatment: Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 30-60 minutes. This shorter time frame is optimal for observing p65 translocation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with 1% BSA.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Microscopy: Mount the coverslips and visualize using a fluorescence microscope. In unstimulated cells, p65 will be in the cytoplasm. In LPS-stimulated cells, it will translocate to the nucleus. An effective inhibitor will prevent this translocation, keeping p65 in the cytoplasm.

Part 3: In Vivo Assessment of Anti-Inflammatory Efficacy

Positive in vitro results must be validated in a living organism. The carrageenan-induced paw edema model is a widely used and reproducible model for acute inflammation.[15][16][17]

dot

InVivo_Workflow A Animal Acclimatization (Wistar Rats, 1 week) B Grouping & Baseline Measurement (Paw Volume) A->B C Compound Administration (Oral Gavage, 1 hr pre-carrageenan) B->C D Induction of Inflammation (Intraplantar Carrageenan Injection) C->D E Measure Paw Edema (Plethysmometer at 1, 2, 3, 4, 5 hr) D->E F Euthanasia & Tissue Collection (Paw Tissue, Blood) E->F G Biochemical & Histological Analysis (Cytokines, Myeloperoxidase, H&E Staining) F->G

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol 5: Carrageenan-Induced Paw Edema in Rats

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animals: Use male Wistar rats (180-200g).[18]

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (Saline)

    • Group 2: Carrageenan Control

    • Group 3: Carrageenan + this compound (e.g., 25 mg/kg, p.o.)

    • Group 4: Carrageenan + this compound (e.g., 50 mg/kg, p.o.)

    • Group 5: Carrageenan + Indomethacin (10 mg/kg, p.o.) as a reference drug.[18]

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compound or vehicle orally 1 hour before carrageenan injection.[17]

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw.[16][19]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[19]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

  • Histopathology (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue. Fix in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe inflammatory cell infiltration and edema.[18][19]

Data Presentation: Hypothetical In Vivo Results

Treatment GroupPaw Volume Increase (mL) at 3 hr% Inhibition of Edema
Vehicle Control 0.10 ± 0.02-
Carrageenan Control 0.85 ± 0.090
Test Compound (25 mg/kg) 0.55 ± 0.0735.3
Test Compound (50 mg/kg) 0.38 ± 0.0655.3
Indomethacin (10 mg/kg) 0.35 ± 0.0558.8

Values are presented as mean ± SD.

Conclusion

This application note provides a structured, multi-tiered approach to thoroughly characterize the anti-inflammatory properties of the novel compound this compound. By progressing from broad in vitro screening to specific mechanistic studies and culminating in in vivo efficacy validation, researchers can build a comprehensive data package. This systematic evaluation is essential for identifying and validating new chemical entities that may serve as leads for the next generation of anti-inflammatory drugs.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The history of NF-κB: a personal account. Journal of Molecular Biology, 388(5), 867-878. [Link]

  • Gautam, R. K., et al. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 26(23), 7349. [Link]

  • Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, and cancer. Nature Reviews Immunology, 18(1), 3-4. [Link]

  • Ylostalo, J. H., et al. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(1), e999. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Pur-Form. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

  • Al-Shorbagy, M. Y., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(14), 5399. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Bouyahya, A., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2017, 6184072. [Link]

  • Aouad, M. R., et al. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

  • Honda, T., et al. (1998). Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages. Journal of Medicinal Chemistry, 41(1), 18-28. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 130-138. [Link]

  • Lee, J. W., et al. (2015). Sargassum serratifolium Extract Attenuates Interleukin-1β-Induced Oxidative Stress and Inflammatory Response in Chondrocytes by Suppressing the Activation of NF-κB, p38 MAPK, and PI3K/Akt. ResearchGate. [Link]

  • Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 346. [Link]

  • Constantin, C., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1149. [Link]

  • Pimple, B. P. (2020, July 25). In virto Anti inflammatory assay. YouTube. [Link]

  • Kim, K. A., et al. (2013). Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 mRNA and protein expression by the SC extract in LPS-stimulated BV-2 microglia. ResearchGate. [Link]

  • Choi, Y., et al. (2009). Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells. British Journal of Pharmacology, 156(6), 933-943. [Link]

  • Meng, F., & Lowell, C. A. (1997). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, an. Semantic Scholar. [Link]

  • Meng, F., & Lowell, C. A. (1997). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 185(9), 1661-1670. [Link]

  • Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038. [Link]

  • Li, Y., et al. (2020). LPS-induced inflammatory reaction and M1-like properties macrophages. ResearchGate. [Link]

  • Rani, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2016, 6872683. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(10), x220277. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. [Link]

  • Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • Hernández-Núñez, E., et al. (2022). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 27(19), 6689. [Link]

  • Jawed, H., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905. [Link]

Sources

Application Notes and Protocols for the Biological Evaluation of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Preclinical Evaluation

The compound N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide belongs to a class of acetamide derivatives that are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The biological evaluation of such novel chemical entities is a critical phase in drug discovery, requiring a systematic and rigorous approach to elucidate their pharmacological profile. This guide provides a comprehensive framework for the preclinical assessment of this compound, with a primary focus on its potential as an anticancer agent. The experimental design detailed herein is structured to progress from broad-based cellular screening to more specific mechanistic and in vivo studies, ensuring a thorough and logical investigation of the compound's biological activity.

The protocols outlined are grounded in established methodologies and are designed to be self-validating, incorporating appropriate controls and data analysis techniques to ensure the generation of robust and reproducible results. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic candidates.

Part 1: In Vitro Cellular Viability and Cytotoxicity Assessment

The initial phase of biological evaluation aims to determine the effect of this compound on the viability and proliferation of cancer cells. A panel of human cancer cell lines from diverse tissue origins should be selected to identify potential tissue-specific sensitivities.

Rationale for Assay Selection

Tetrazolium salt-based colorimetric assays, such as the MTT and XTT assays, are widely used for their simplicity, reliability, and suitability for high-throughput screening.[1] These assays measure the metabolic activity of living cells, which is directly proportional to the number of viable cells. The MTT assay relies on the reduction of the yellow tetrazolium salt to a purple formazan crystal by mitochondrial dehydrogenases, requiring a solubilization step.[1][2] The XTT assay, a second-generation alternative, produces a water-soluble formazan product, streamlining the protocol by eliminating the need for solubilization.[1][3]

Experimental Workflow for In Vitro Cytotoxicity Screening

workflow1 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of this compound in DMSO seed_cells Seed cells into 96-well plates prep_cells Culture and harvest selected cancer cell lines prep_cells->seed_cells treat_cells Treat cells with serial dilutions of the test compound seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_reagent Add XTT reagent and incubate incubate->add_reagent measure_abs Measure absorbance at 450-500 nm add_reagent->measure_abs calc_viability Calculate percent cell viability measure_abs->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours. The incubation time may need to be optimized for different cell lines.[4]

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Typically, this involves mixing the XTT labeling reagent and the electron-coupling reagent. Add 50 µL of the XTT mixture to each well.

  • Final Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[1] Measure the absorbance of the samples in a microplate reader at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm.[1]

Data Analysis and Interpretation

The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, is a key parameter for evaluating cytotoxicity.

ParameterDescription
Cell Viability (%) (Absorbance of treated cells / Absorbance of control cells) x 100
IC50 Value The concentration of the compound that causes 50% inhibition of cell growth.

Part 2: Elucidation of the Mechanism of Action

Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death induced by this compound. Key cellular processes to investigate include apoptosis and cell cycle progression.

Apoptosis Detection by Annexin V and Propidium Iodide Staining

Rationale: Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects. One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells. It is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[6]

Experimental Workflow for Apoptosis Assay

workflow2 cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis seed_treat Seed and treat cells with this compound at IC50 concentration harvest_cells Harvest cells (including supernatant) seed_treat->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend_buffer Resuspend in Annexin V binding buffer wash_cells->resuspend_buffer stain_annexin_pi Stain with Annexin V-FITC and Propidium Iodide resuspend_buffer->stain_annexin_pi flow_cytometry Analyze by flow cytometry stain_annexin_pi->flow_cytometry quantify_populations Quantify viable, early apoptotic, late apoptotic, and necrotic cells flow_cytometry->quantify_populations

Caption: Workflow for apoptosis detection.

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[6]

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[5]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Many anticancer agents induce cell cycle arrest at specific checkpoints, preventing cancer cell proliferation. Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][8]

Detailed Protocol: PI Staining for Cell Cycle Analysis
  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping.[9][10] The cells can be stored at -20°C for several weeks.[8]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a PI staining solution containing RNase A to prevent staining of RNA.[8][10] Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI in the linear scale.[9]

Data Interpretation: The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the percentage of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest at that checkpoint.

Part 3: In Vivo Antitumor Efficacy Assessment

Promising in vitro results should be validated in an in vivo animal model to assess the compound's therapeutic efficacy and potential toxicity in a more complex biological system.

Rationale for Model Selection

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[11][12] They allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized, with PDX models often better preserving the heterogeneity of the original tumor.[13][14]

Experimental Workflow for In Vivo Xenograft Study

workflow3 cluster_setup Model Setup cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis implant_cells Subcutaneously implant human cancer cells into immunodeficient mice tumor_growth Monitor tumor growth until they reach a palpable size implant_cells->tumor_growth randomize_mice Randomize mice into treatment and control groups tumor_growth->randomize_mice administer_compound Administer this compound (e.g., intraperitoneally or orally) randomize_mice->administer_compound measure_tumor Measure tumor volume and body weight regularly (e.g., twice weekly) administer_compound->measure_tumor euthanize_mice Euthanize mice at the end of the study measure_tumor->euthanize_mice excise_tumors Excise and weigh tumors euthanize_mice->excise_tumors analyze_tissues Analyze tumors and organs for biomarkers and toxicity excise_tumors->analyze_tissues

Caption: Workflow for in vivo xenograft study.

Detailed Protocol: Subcutaneous Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[11]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and vehicle control groups.

  • Compound Administration: Administer this compound at various doses via a suitable route (e.g., oral gavage, intraperitoneal injection). The dosing schedule will depend on the compound's pharmacokinetic properties.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²) twice a week. Monitor the body weight of the animals as an indicator of general toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals, and excise and weigh the tumors.

Data Analysis and Interpretation
ParameterDescription
Tumor Growth Inhibition (TGI) A measure of the reduction in tumor growth in the treated group compared to the control group.
Body Weight Changes Significant body weight loss may indicate compound-related toxicity.
Tumor Weight The final weight of the excised tumors provides another measure of treatment efficacy.

Part 4: Target Engagement and Biomarker Analysis

To further understand the molecular mechanism of action, it is essential to investigate the effect of this compound on specific signaling pathways and protein expression.

Rationale for Western Blotting

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[15][16] This method can be used to assess changes in the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs) following treatment with the test compound.[17]

Detailed Protocol: Western Blotting
  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]

  • Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

The systematic biological evaluation of this compound, as outlined in these application notes, provides a robust framework for determining its potential as a novel therapeutic agent. By progressing from in vitro screening to mechanistic studies and in vivo validation, researchers can build a comprehensive pharmacological profile of the compound, paving the way for further preclinical and clinical development.

References

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. Available from: [Link]

  • University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. Available from: [Link]

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • Agilent. Apoptosis Assays by Flow Cytometry. Available from: [Link]

  • PubMed. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Available from: [Link]

  • PubMed Central. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Available from: [Link]

  • PubMed Central. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • PubMed. In vitro assays and techniques utilized in anticancer drug discovery. Available from: [Link]

  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • The Jackson Laboratory. Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available from: [Link]

  • Bio-Rad Antibodies. Apoptosis Analysis by Flow Cytometry. Available from: [Link]

  • Crown Bioscience. Preclinical Drug Testing Using Xenograft Models. Available from: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • Biocompare. Flow Cytometry Modernizes Apoptosis Assays. Available from: [Link]

  • Wikipedia. MTT assay. Available from: [Link]

  • PubMed Central. General Principles of Preclinical Study Design. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Available from: [Link]

  • Champions Oncology. Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Available from: [Link]

  • NCBI Bookshelf. Cell Viability Assays. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Available from: [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]

  • A Comprehensive Review on Preliminary Screening Models for the Evaluation of Anti-cancer Agents. Available from: [Link]

  • Taylor & Francis Online. Experimental design for drug development: a bayesian approach. Available from: [Link]

  • The Jackson Laboratory. How to design robust preclinical efficacy studies that make a difference. Available from: [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. Available from: [Link]

  • PubMed. Discovery and biological evaluation of biaryl acetamide derivatives as selective and in vivo active sphingosine kinase-2 inhibitors. Available from: [Link]

  • RSC Publishing. Synthesis, biological and computational studies of flavonoid acetamide derivatives. Available from: [Link]

  • Creative Diagnostics. Western Blot Protocol. Available from: [Link]

  • PPD. Preclinical Studies in Drug Development. Available from: [Link]

  • Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Available from: [Link]

  • Champions Oncology. Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available from: [Link]

  • The Physiological Society. Experimental design and irreproducibility in pre-clinical research. Available from: [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Available from: [Link]

  • PubMed Central. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available from: [Link]

  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]

  • ResearchGate. (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. Available from: [Link]

  • Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available from: [Link]

  • PubMed Central. N-(4-Methoxy-3-nitrophenyl)acetamide. Available from: [Link]

  • ResearchGate. (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available from: [Link]

Sources

Topic: N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide is a polysubstituted aromatic compound whose structural complexity makes it a valuable intermediate for the synthesis of complex molecular targets, particularly in the pharmaceutical and fine chemical industries. The strategic arrangement of its functional groups—a protected amine (acetamide), a directing methoxy group, a reactive nitro group, and a halogen—offers a versatile platform for a variety of chemical transformations. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound and details its primary application as a precursor to ortho-phenylenediamine derivatives, which are crucial building blocks for heterocyclic compounds such as benzimidazoles. The protocols herein are designed to be robust and reproducible, with an emphasis on the chemical principles governing each step to empower researchers in their synthetic endeavors.

Introduction: Strategic Importance

The value of this compound lies in the latent reactivity of its substituents. The acetamide group serves as a protecting group for the aniline nitrogen, moderating its reactivity and directing subsequent electrophilic substitutions. The nitro group is arguably the most critical functionality; its facile reduction to a primary amine unmasks an ortho-phenylenediamine scaffold. This resulting diamine is a linchpin intermediate for constructing a wide array of fused heterocyclic systems that form the core of many biologically active molecules.[1][2] For instance, substituted benzimidazoles, readily synthesized from such diamines, are prevalent in anthelmintic drugs and kinase inhibitors.[1] The chloro and methoxy groups provide additional handles for modification and influence the electronic properties of the ring, allowing for fine-tuning of the final product's characteristics. This document outlines the synthesis of the title compound from a commercially available precursor and its subsequent transformation into a key synthetic building block.

Physicochemical Properties and Safety Data

A summary of the key properties of the title intermediate is presented below. As with all nitroaromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Nitroaromatics are potentially toxic and mutagenic, and appropriate caution should be exercised.

PropertyValue
Molecular Formula C₉H₉ClN₂O₄
Molecular Weight 244.63 g/mol
IUPAC Name N-(5-chloro-2-methoxy-4-nitrophenyl)acetamide
Appearance Expected to be a pale yellow to yellow crystalline solid
Solubility Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, Acetone) and sparingly soluble in water.

Proposed Synthetic Pathway & Protocols

The synthesis of this compound can be logically achieved in a two-step sequence starting from the commercially available 5-Chloro-2-methoxyaniline. The pathway involves an initial acetylation to protect the amine, followed by a regioselective nitration.

Synthesis_Pathway Start 5-Chloro-2-methoxyaniline Step1 N-(5-chloro-2-methoxyphenyl)acetamide Start->Step1 Step 1: Acetylation Acetic Anhydride, Glacial Acetic Acid Final N1-(5-chloro-2-methoxy- 4-nitrophenyl)acetamide Step1->Final Step 2: Nitration HNO₃ / H₂SO₄, 0-5 °C

Diagram 1: Proposed two-step synthesis of the title compound.
Protocol 1: Acetylation of 5-Chloro-2-methoxyaniline

Causality: The acetylation of the primary amine is a crucial first step. The resulting acetamido group is less activating than the original amino group, which prevents polysubstitution and potential oxidation of the ring during the subsequent aggressive nitration step. This protection ensures a cleaner reaction with a higher yield of the desired mononitrated product. This strategy is a standard procedure in the synthesis of substituted nitroanilines.[3][4]

Materials:

  • 5-Chloro-2-methoxyaniline (1.0 equiv)

  • Acetic anhydride (1.2 equiv)

  • Glacial acetic acid (approx. 5-10 mL per gram of aniline)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Chloro-2-methoxyaniline in glacial acetic acid.

  • Stir the solution at room temperature until all the solid has dissolved.

  • Slowly add acetic anhydride to the solution dropwise. An exotherm may be observed. Maintain the temperature below 40 °C if necessary using a water bath.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing a stirred mixture of ice and water (approx. 10 times the volume of the reaction mixture).

  • A precipitate of N-(5-chloro-2-methoxyphenyl)acetamide will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum to yield the acetylated intermediate, which can often be used in the next step without further purification.

Protocol 2: Regioselective Nitration

Causality: The introduction of the nitro group at the C4 position is governed by the directing effects of the existing substituents. The powerful ortho-, para-directing and activating methoxy group at C2, along with the ortho-, para-directing acetamido group at C1, strongly favor substitution at C4. The reaction is conducted at 0-5 °C because nitration is a highly exothermic process. Low temperatures are essential to control the reaction rate, prevent the formation of dinitrated byproducts, and minimize degradation of the starting material.[4]

Materials:

  • N-(5-chloro-2-methoxyphenyl)acetamide (1.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

Procedure:

  • In a clean, dry flask, add concentrated sulfuric acid and cool it to 0 °C in an ice-salt bath.

  • Slowly and carefully add N-(5-chloro-2-methoxyphenyl)acetamide in small portions to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C. Stir until a clear solution is obtained.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the prepared nitrating mixture dropwise to the solution of the acetamide from step 2. Maintain the reaction temperature strictly between 0 and 5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, carefully pour the mixture onto a large amount of crushed ice with vigorous stirring.

  • The solid product, this compound, will precipitate.

  • Collect the yellow solid by vacuum filtration and wash it extensively with cold water until the washings are neutral to pH paper.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

Application as a Precursor for Heterocycle Synthesis

The primary utility of this compound is its role as a masked ortho-phenylenediamine. The reduction of the nitro group is a straightforward transformation that yields N1-(4-amino-5-chloro-2-methoxyphenyl)acetamide, a valuable precursor for building heterocyclic rings.

Application_Workflow Start N1-(5-chloro-2-methoxy- 4-nitrophenyl)acetamide Step1 N1-(4-amino-5-chloro- 2-methoxyphenyl)acetamide Start->Step1 Step 3: Reduction e.g., SnCl₂/HCl or Pd/C, H₂ Final Substituted Benzimidazole (Pharmaceutical Core) Step1->Final Step 4: Cyclization with Aldehyde/Carboxylic Acid (e.g., Phillips-Ladenburg Synthesis)

Diagram 2: Workflow for the conversion to a benzimidazole scaffold.
Protocol 3: Reduction of the Nitro Group

Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is often the cleanest method for nitro group reduction, producing water as the only byproduct and typically proceeding with high yield and selectivity.[5] Alternative methods like using metals in acid (e.g., Sn/HCl or Fe/HCl) are also effective and may be more economical for larger scale synthesis. The choice of method depends on functional group tolerance, scale, and available equipment.

Materials:

  • This compound (1.0 equiv)

  • Palladium on Carbon (10% Pd/C, ~1-5 mol%)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • To a hydrogenation flask, add this compound and the solvent (methanol or ethanol).

  • Carefully add the 10% Pd/C catalyst to the suspension.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; do not allow the filter cake to dry completely.

  • Concentrate the filtrate under reduced pressure to yield the crude N1-(4-amino-5-chloro-2-methoxyphenyl)acetamide, which can be purified by crystallization or chromatography if necessary.

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemp.Typical Yield
1 AcetylationAcetic AnhydrideAcetic AcidRT>90%
2 NitrationHNO₃ / H₂SO₄H₂SO₄0-5 °C70-85%
3 ReductionH₂, 10% Pd/CMethanolRT>95%

Yields are estimated based on analogous reactions reported in the literature.

Conclusion

This compound serves as a strategically important chemical intermediate. Its synthesis, achievable through a logical and scalable sequence of acetylation and nitration, provides access to a versatile building block. The true synthetic power of this molecule is realized upon the reduction of its nitro group, which unmasks a substituted ortho-phenylenediamine ready for elaboration into complex heterocyclic systems. The protocols and chemical rationale provided in this guide are intended to facilitate its use in research and development, particularly for scientists and professionals in the field of medicinal chemistry and drug discovery, enabling the exploration of novel molecular architectures with potential biological activity.

References

  • Vertex AI Search. N-(5-CHLORO-2-METHYL-4-NITROPHENYL)ACETAMIDE | CAS 13852-50-1. Accessed January 22, 2026.
  • Reddit. Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Published April 30, 2023. Accessed January 22, 2026.
  • ChemicalBook. 5-Chloro-2-methoxyaniline synthesis. Accessed January 22, 2026.
  • National Institutes of Health. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC. Accessed January 22, 2026.
  • Chem-Impex. 2-Chloro-5-methoxyaniline. Accessed January 22, 2026.
  • ChemicalBook. N1-(5-CHLORO-4-METHOXY-2-NITROPHENYL)ACETAMIDE. Accessed January 22, 2026.
  • National Institutes of Health. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC. Published June 3, 2025. Accessed January 22, 2026.
  • ResearchGate. (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Published June 5, 2025. Accessed January 22, 2026.
  • PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC. Accessed January 22, 2026.
  • BenchChem. Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols. Accessed January 22, 2026.
  • IUCr Journals. data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Published March 10, 2022. Accessed January 22, 2026.
  • Rraynex Pharma. N-(4,5 Dichloro-2-nitrophenyl) acetamide | Rraynex - Pharma Pellets & APIs. Accessed January 22, 2026.
  • Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)
  • Sigma-Aldrich. n-(2-methoxy-5-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide. Accessed January 22, 2026.
  • apicule. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide (CAS No - apicule. Accessed January 22, 2026.
  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Accessed January 22, 2026.
  • Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. Published November 20, 2020. Accessed January 22, 2026.
  • ResearchGate. (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. Published August 10, 2025. Accessed January 22, 2026.
  • Google Patents.
  • BenchChem. Application Notes: N-(2-Methyl-5-nitrophenyl)acetamide as a Versatile Building Block for Bioactive Molecules. Accessed January 22, 2026.
  • SciSpace. A review on Synthesis of Aminoacetanilides - Journal of Integrated SCIENCE & TECHNOLOGY. Published September 17, 2016. Accessed January 22, 2026.
  • PrepChem.com. Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid. Accessed January 22, 2026.
  • BenchChem. The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide. Accessed January 22, 2026.
  • Google Patents.
  • ResearchGate.

Sources

Application Notes and Protocols for N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide in Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Chemical Probe

N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide is a substituted nitroaromatic compound with latent potential as a versatile substrate in the development of robust and sensitive enzymatic assays. Its unique chemical architecture, featuring a reducible nitro group and a hydrolyzable acetamide linkage, opens avenues for the specific and quantitative measurement of nitroreductase and deacetylase activities. These enzyme families are of significant interest in various fields, including drug metabolism, cancer research, and microbiology.

This comprehensive guide provides detailed protocols and expert insights for the utilization of this compound in novel assay development. The methodologies are presented with a focus on scientific integrity, ensuring that each protocol is a self-validating system. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these assays effectively.

Physicochemical Properties and Synthesis

A thorough understanding of the substrate's characteristics is fundamental to successful assay design.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉ClN₂O₄
Molecular Weight 244.63 g/mol
Appearance Expected to be a pale yellow to yellow crystalline solid
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and ethanol
Rationale for Synthesis: A Proposed Pathway

While not a commercially ubiquitous compound, this compound can be synthesized through a straightforward two-step process from commercially available precursors. The proposed synthesis involves the acetylation of 5-chloro-2-methoxy-4-nitroaniline.

Synthesis Workflow:

cluster_synthesis Proposed Synthesis of this compound start 5-chloro-2-methoxy-4-nitroaniline reaction Reaction in an appropriate solvent (e.g., glacial acetic acid or an inert solvent with a base) start->reaction Acylation reagent Acetic Anhydride or Acetyl Chloride reagent->reaction product This compound purification Purification (Recrystallization) product->purification reaction->product cluster_nitroreductase Nitroreductase Assay Principle substrate This compound (Substrate - Low Absorbance/Fluorescence) enzyme Nitroreductase + NAD(P)H substrate->enzyme Enzymatic Reduction product N1-(4-amino-5-chloro-2-methoxyphenyl)acetamide (Product - High Absorbance/Fluorescence) enzyme->product detection Spectrophotometric or Fluorometric Detection product->detection Signal Generation

Caption: The principle of the nitroreductase assay using this compound.

Experimental Protocol: Colorimetric Nitroreductase Assay

This protocol details a continuous kinetic assay to measure nitroreductase activity by monitoring the increase in absorbance resulting from the formation of the amino product.

Materials:

  • This compound

  • Nitroreductase enzyme (purified or in cell lysate)

  • NADPH or NADH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2)

  • 96-well microplate

  • Microplate reader capable of absorbance measurements

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Reaction Mixture Preparation: For each reaction, prepare a master mix containing the assay buffer and NADPH (final concentration typically 100-200 µM).

  • Assay Initiation:

    • To each well of a 96-well plate, add the reaction mixture.

    • Add the enzyme sample (e.g., purified nitroreductase or cell lysate).

    • Initiate the reaction by adding the substrate solution (final concentration to be optimized, typically in the range of 10-100 µM).

    • Include appropriate controls:

      • No-enzyme control: Substrate and NADPH without the enzyme.

      • No-substrate control: Enzyme and NADPH without the substrate.

      • No-cofactor control: Enzyme and substrate without NADPH.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at a predetermined wavelength (a spectral scan from 350-500 nm is recommended to determine the optimal wavelength for the product). Monitor the change in absorbance over time (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Subtract the rate of the no-enzyme control from the rate of the enzyme-containing samples.

    • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions (requires determination of the molar extinction coefficient of the product).

Table 2: Example Assay Conditions for Nitroreductase Activity

ParameterRecommended RangeRationale
Substrate Concentration 10 - 100 µMShould be optimized to be near or above the Kₘ for the enzyme to ensure the reaction rate is proportional to the enzyme concentration.
NAD(P)H Concentration 100 - 200 µMShould be in excess to not be a limiting factor in the reaction.
Enzyme Concentration VariableShould be adjusted to yield a linear reaction rate over a reasonable time course.
Temperature 25 - 37 °COptimal temperature for the specific nitroreductase being assayed.
pH 7.0 - 7.5Most nitroreductases exhibit optimal activity in the neutral pH range.

Application 2: A Pro-Fluorogenic Substrate for Deacetylase Assays

Deacetylases, such as histone deacetylases (HDACs), are a class of enzymes that remove acetyl groups from proteins, playing a critical role in gene regulation and other cellular processes. [1][2]The acetamide moiety of this compound can serve as a substrate for these enzymes.

Principle of the Assay

This assay is designed as a two-step enzymatic reaction. First, a deacetylase removes the acetyl group from the substrate. The resulting amino compound is then susceptible to cleavage by a developer enzyme, such as trypsin, which recognizes the newly exposed primary amine. This cleavage can be designed to release a fluorescent reporter group that was previously quenched. [3][4][5]For this specific substrate, the product of the deacetylase reaction is 5-chloro-2-methoxy-4-nitroaniline. While this product itself may have altered fluorescence compared to the substrate, a more robust assay can be developed by using a developer enzyme that acts on the deacetylated product to generate a highly fluorescent signal.

Logical Relationship Diagram:

cluster_deacetylase Deacetylase Assay Principle substrate This compound (Substrate) deacetylase Deacetylase (e.g., HDAC) substrate->deacetylase Deacetylation intermediate 5-chloro-2-methoxy-4-nitroaniline (Deacetylated Intermediate) deacetylase->intermediate developer Developer Enzyme (e.g., Trypsin) intermediate->developer Cleavage product Cleavage Products + Fluorophore (Detectable Signal) developer->product

Caption: A two-step enzymatic assay for deacetylase activity.

Experimental Protocol: Fluorogenic Deacetylase Assay

This protocol outlines a method for measuring deacetylase activity using a coupled enzymatic reaction that generates a fluorescent signal.

Materials:

  • This compound

  • Deacetylase enzyme (e.g., purified HDAC or nuclear extract)

  • Developer enzyme (e.g., Trypsin)

  • Assay Buffer (e.g., 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0)

  • HDAC Inhibitor (e.g., Trichostatin A) for control experiments

  • 96-well black microplate (for fluorescence measurements)

  • Fluorometric microplate reader

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Deacetylation Reaction:

    • To each well of a 96-well plate, add the assay buffer and the deacetylase enzyme sample.

    • To a set of control wells, add an HDAC inhibitor (e.g., Trichostatin A) to confirm the specificity of the reaction.

    • Initiate the reaction by adding the substrate solution (final concentration to be optimized).

    • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Development Step:

    • Add the developer enzyme solution to each well.

    • Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.

  • Data Acquisition: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (these will depend on the nature of the fluorophore generated upon cleavage and would need to be determined experimentally).

  • Data Analysis:

    • Subtract the fluorescence of the no-enzyme control from all other readings.

    • The fluorescence intensity is proportional to the deacetylase activity.

    • Compare the signal from wells with and without the HDAC inhibitor to determine the specific deacetylase activity.

Scientific Integrity and Self-Validation

The trustworthiness of these protocols is established through the incorporation of essential controls:

  • Negative Controls: No-enzyme, no-substrate, and no-cofactor wells are critical to account for background signal and non-enzymatic reactions.

  • Positive Controls: For inhibitor screening, a known inhibitor (like Trichostatin A for HDACs) should be used to validate the assay's ability to detect inhibition. For the nitroreductase assay, a known active enzyme should be used to confirm assay functionality.

  • Linearity: It is crucial to determine the range of enzyme concentration and time over which the reaction is linear.

Expertise and Experience: Understanding the "Why"

  • Choice of Solvent: DMSO is the recommended solvent for the stock solution of the substrate due to its ability to dissolve a wide range of organic compounds and its compatibility with most enzymatic assays at low final concentrations (<1%).

  • Substituent Effects: The chloro and methoxy groups on the phenyl ring influence the reactivity of the nitro and acetamide groups. The electron-withdrawing chloro group and the electron-donating methoxy group have opposing effects. Their combined influence on the electronic properties of the nitro group will affect the rate of its reduction. [6]Similarly, these substituents can modulate the susceptibility of the amide bond to enzymatic cleavage. [7]* Safety Precautions: Nitroaromatic compounds are potentially hazardous and should be handled with care in a well-ventilated fume hood. [8][9]Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound presents a promising, yet underexplored, tool for the development of novel enzymatic assays. The protocols outlined in this guide provide a solid foundation for researchers to harness its potential in quantifying nitroreductase and deacetylase activities. By understanding the underlying chemical principles and adhering to rigorous experimental design, scientists can confidently employ this versatile compound to advance their research in drug discovery and diagnostics.

References

  • Google Patents. (2022). US20220042055A1 - Method of reducing aromatic nitro compounds.
  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic assay for nitroreductase. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). Retrieved from [Link]

  • RSC Publishing. (2021). A novel light-controlled colorimetric detection assay for nitroreductase based on p-aminophenol-catalyzed and NADH-mediated synt. Retrieved from [Link]

  • Oxford Academic. (n.d.). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Retrieved from [Link]

  • Amsbio. (n.d.). HDAC Fluorogenic Assay Kit (Green), AMS.50034. Retrieved from [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

  • RSC Publishing. (n.d.). A novel light-controlled colorimetric detection assay for nitroreductase based on p-aminophenol-catalyzed and NADH-mediated synthesis of silver nanoparticles - Analytical Methods. Retrieved from [Link]

  • NIH. (n.d.). Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism. Retrieved from [Link]

  • Nature. (n.d.). Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates. Retrieved from [Link]

  • Oxford Academic. (n.d.). Fluorogenic substrates for the detection of microbial nitroreductases | Letters in Applied Microbiology. Retrieved from [Link]

  • PubMed. (n.d.). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. Retrieved from [Link]

  • NIH. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro assays for the determination of histone deacetylase activity. Retrieved from [Link]

  • Restek. (2019). Nitroaromatics and Isophorone Standard - Safety Data Sheet. Retrieved from [Link]

  • IUCr Journals. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorogenic substrates for the detection of microbial nitroreductases. Retrieved from [Link]

  • Elabscience. (n.d.). Nitrite Colorimetric Assay Kit (E-BC-K070-S). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • NIH. (n.d.). Amide Bond Activation of Biological Molecules. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cyanine-scaffold fluorogenic probes for visual detection of nitroreductase in living bacteria. Retrieved from [Link]

  • NIH. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

  • NIH. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

  • ACS Publications. (n.d.). Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies. Retrieved from [Link]

  • NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. Retrieved from [Link]

  • RSC Publishing. (2021). 9-Nitrobenzo[b]quinolizinium as a fluorogenic probe for the detection of nitroreductase in vitro and in Escherichia coli. Retrieved from [Link]

  • PubChem. (n.d.). Fluor de Lys is a fluorescence based HDAC activity assay comprising a combination of fluorogenic Histone deAcetylase Lysyl substrate and a developer. Retrieved from [Link]

  • Hypha Discovery Blogs. (n.d.). Bioisosteres that influence metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • Amsbio. (n.d.). Fluorogenic HDAC class 2a substrate 2 (green), AMS.50042. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • YouTube. (2023). Electron-donating and Electron-withdrawing Groups. Retrieved from [Link]

  • PubMed. (2020). Selective colorimetric and fluorescence detection of nitroreductase enzymes in living cells. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • YouTube. (2018). 30.04 Electron-donating and -withdrawing Groups. Retrieved from [Link]

Sources

cell-based assays for N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide activity

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Tiered Strategy for Characterizing the Cellular Activity of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Abstract

This document provides a comprehensive framework for investigating the biological activity of the novel compound, this compound. Given the limited specific data on this molecule, we propose a systematic, multi-tiered approach for its characterization. This strategy begins with broad phenotypic screening to assess general cytotoxicity and subsequently delves into more complex mechanistic assays to elucidate the mode of action, including effects on cell proliferation, apoptosis, and cell cycle progression. The protocols herein are designed to be robust and self-validating, incorporating essential controls to ensure data integrity and reproducibility. This guide is intended for researchers in drug discovery and cell biology seeking to systematically evaluate the cellular impact of new chemical entities.

Introduction: A Logic-Driven Approach to Compound Characterization

This compound belongs to the nitroaromatic acetamide class of compounds. Molecules within this class are known for a wide range of biological activities, and their evaluation is a critical component of drug discovery.[1][2] The primary challenge in assessing a novel compound is the absence of established biological context. Therefore, a logical, tiered experimental workflow is paramount. This guide eschews a rigid template in favor of a strategic pipeline that uses the output of one assay to inform the hypothesis for the next.

Our approach begins with the most fundamental question: does the compound affect cell viability? From there, we progressively investigate how it affects the cells—does it halt their growth, or does it induce cell death? And if it induces death, what is the specific molecular mechanism? This structured progression ensures an efficient use of resources and builds a coherent biological narrative for the compound's activity.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Primary Mechanism of Action cluster_2 Tier 3: Mechanistic Deep Dive A Dose-Response & Cytotoxicity (MTT Assay) B Anti-Proliferative Effects (BrdU Assay) A->B Is compound cytotoxic? C Apoptosis vs. Necrosis (Annexin V / PI Staining) A->C Is compound cytotoxic? D Cell Cycle Analysis (PI Staining & Flow Cytometry) B->D Is proliferation inhibited? E Apoptotic Pathway Validation (Caspase-Glo, Western Blot for PARP) C->E Is apoptosis induced? G cluster_0 Apoptotic Stimulus (Compound) cluster_1 Signaling Cascade cluster_2 Cellular Outcome A N1-(5-chloro-2-methoxy- 4-nitrophenyl)acetamide C Activated Caspase-3 A->C Induces activation B Pro-Caspase-3 (Inactive) B->C Cleavage E Cleaved PARP (89 kDa) C->E Cleaves D PARP (116 kDa) D->E F Apoptosis E->F

Caption: Hypothesized apoptotic pathway validated by Western Blot.

Experimental Protocol: Western Blotting for PARP Cleavage

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., nitrocellulose membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PARP, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lysate Preparation: Treat cells in 6-well plates with the compound. After treatment, wash cells with cold PBS and lyse them on ice with lysis buffer. [3][4]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. [4]4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane. [5]5. Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PARP) diluted in blocking buffer, typically overnight at 4°C with gentle shaking. [3][6]7. Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [6]8. Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading across all lanes.

Experimental Protocol: Cell Cycle Analysis with PI Staining

Materials:

  • PI staining solution (containing RNase A and a permeabilizing agent)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates. Harvest all cells (adherent and floating) and wash with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be measured, and software will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Trustworthiness: A Self-Validating System
  • Loading Control (Western Blot): Probing for a housekeeping protein like GAPDH or β-Actin is mandatory to normalize the data and confirm that any observed changes in protein levels are not due to loading errors. [3]* Cell Cycle Controls: An asynchronous (log-phase growing) population of untreated cells should be used to show a normal cell cycle distribution. A positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest) can validate the protocol.

References
  • Cell Signaling Technology. (2013, May 1). Western Blotting Protocol. YouTube. Retrieved from [Link]

  • Elabscience. (2021, March 22). Overview of Common Cell Proliferation Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • ABClonal. (2019, August 29). 4 Methods for Measuring Cell Proliferation. Retrieved from [Link]

  • Bergler, W., Petroianu, G., & Schadel, A. (1993). Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line.
  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Biocompare. (2023, April 18). Methods for Cell Cycle Analysis. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.
  • University of California, Berkeley. (n.d.). Easy Intracellular Immufluorescence Microscopy Protocol. Retrieved from [Link]

  • Sino Biological. (n.d.). Immunofluorescence Protocol (IF Protocol). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
  • Uppu, R. M., & Fronczek, F. R. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
  • Fun, H. K., et al. (2025). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E64(8), o1928.
  • dos Santos, J. C. S., et al. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 11(11), 1599.
  • BenchChem. (2025). An In-Depth Technical Guide to N-(2-Methyl-5- nitrophenyl)acetamide: Discovery, Synthesis, and Biological.
  • Uppu, R. M., & Fronczek, F. R. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide in Kinase Inhibitor Scaffolding

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. These agents are designed to interfere with the signaling pathways that drive malignant cell proliferation and survival. A key challenge in this field is the synthesis of structurally complex molecules with high potency and selectivity for their kinase targets. The starting material, this compound, represents a versatile scaffold for the construction of potent kinase inhibitors. Its substituted phenyl ring provides a foundation for building molecules that can effectively target the ATP-binding site of kinases such as Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a potent ALK/EGFR dual kinase inhibitor, CHMFL-ALK/EGFR-050. This inhibitor has demonstrated significant activity against various drug-resistant mutations in non-small cell lung cancer (NSCLC). The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from the initial functional group manipulations of the starting material to the assembly of the final, biologically active compound.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful synthesis. The properties of this compound are summarized below:

PropertyValue
Molecular Formula C₉H₉ClN₂O₄
Molecular Weight 244.63 g/mol
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DMF, DMSO, and hot ethanol. Sparingly soluble in methanol. Insoluble in water.
Key Functional Groups Acetamide, Chloro, Methoxy, Nitro

The presence of these functional groups dictates the synthetic strategy. The nitro group serves as a precursor to a key amino functionality, while the acetamide can be hydrolyzed to reveal another amino group for further elaboration. The chloro and methoxy groups influence the electronic properties of the aromatic ring and can play a role in directing subsequent reactions.

Synthetic Workflow for CHMFL-ALK/EGFR-050: A Multi-step Approach

The synthesis of CHMFL-ALK/EGFR-050 from this compound is a multi-step process that involves key transformations to build the final complex molecule. The overall workflow is depicted below:

G A This compound B Step 1: Amide Hydrolysis (Intermediate 1) A->B  H₂SO₄, H₂O, Reflux C Step 2: Nucleophilic Aromatic Substitution (Intermediate 2) B->C  1-Methyl-1,4-diazepane, K₂CO₃, DMF D Step 3: Nitro Group Reduction (Intermediate 3) C->D  Fe powder, NH₄Cl, EtOH/H₂O, Reflux E Step 4: Buchwald-Hartwig Amination (Intermediate 4) D->E  2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine,  Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane F Step 5: Acryloylation (CHMFL-ALK/EGFR-050) E->F  Acryloyl chloride, TEA, DCM

Caption: Synthetic workflow for CHMFL-ALK/EGFR-050.

Detailed Protocols and Mechanistic Insights

Step 1: Synthesis of 5-chloro-2-methoxy-4-nitroaniline (Intermediate 1)

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a 1:1 mixture of concentrated sulfuric acid and water (10 mL per gram of starting material).

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-chloro-2-methoxy-4-nitroaniline.

Causality and Expertise: The acetamide group serves as a protecting group for the aniline. Acid-catalyzed hydrolysis is a standard method for its removal.[1] The use of sulfuric acid provides the necessary acidic environment and the water acts as the nucleophile. Refluxing ensures the reaction proceeds at a reasonable rate. The workup procedure involving neutralization is crucial to precipitate the free amine product, which is soluble in its protonated form in the acidic reaction mixture.

Step 2: Synthesis of N1-(5-chloro-2-methoxy-4-nitrophenyl)-N1-(4-methyl-1,4-diazepan-1-yl)amine (Intermediate 2)

Protocol:

  • In a sealed tube, dissolve 5-chloro-2-methoxy-4-nitroaniline (Intermediate 1, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add 1-methyl-1,4-diazepane (1.5 eq) and potassium carbonate (2.0 eq).

  • Seal the tube and heat the reaction mixture to 120 °C for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Intermediate 2.

Causality and Expertise: This step involves a nucleophilic aromatic substitution (SNAr) reaction where the secondary amine of 1-methyl-1,4-diazepane displaces the chloro group on the aromatic ring. The reaction is facilitated by the electron-withdrawing nitro group, which activates the ring towards nucleophilic attack. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction. The use of a high-boiling polar aprotic solvent like DMF and elevated temperature is necessary to overcome the activation energy for this reaction.

Step 3: Synthesis of 4-methoxy-N1-(4-methyl-1,4-diazepan-1-yl)-5-nitrobenzene-1,2-diamine (Intermediate 3)

Protocol:

  • Suspend Intermediate 2 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (4.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate 3, which can be used in the next step without further purification.

Causality and Expertise: The reduction of the aromatic nitro group to an amine is a critical step. Catalytic hydrogenation can be used, but reduction with metals in acidic or neutral media, such as iron in the presence of ammonium chloride, is a classic and reliable method that is tolerant of many other functional groups.[2] The ammonium chloride serves as a proton source and helps to maintain a near-neutral pH. This method is often preferred for its cost-effectiveness and operational simplicity.

Step 4: Synthesis of 5-chloro-N2-(2-methoxy-4-(4-methyl-1,4-diazepan-1-yl)-5-aminophenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (Intermediate 4)

Protocol:

  • To a microwave vial, add Intermediate 3 (1.0 eq), 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (1.1 eq), cesium carbonate (2.5 eq), Xantphos (0.2 eq), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 eq).

  • Evacuate and backfill the vial with argon or nitrogen.

  • Add anhydrous dioxane to the vial.

  • Seal the vial and heat in a microwave reactor to 140 °C for 1-2 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain Intermediate 4.

Causality and Expertise: This is a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The reaction couples the aniline (Intermediate 3) with the chloropyrimidine. The choice of the palladium catalyst (Pd₂(dba)₃), ligand (Xantphos), and base (cesium carbonate) is crucial for achieving high yields and preventing side reactions. Microwave heating is employed to accelerate the reaction, significantly reducing the reaction time compared to conventional heating.

Step 5: Synthesis of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050)

Protocol:

  • Dissolve Intermediate 4 (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA, 3.0 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final compound, CHMFL-ALK/EGFR-050.

Causality and Expertise: The final step is an acylation of the primary aniline with acryloyl chloride to form the acrylamide moiety. This acrylamide group is a common feature in covalent kinase inhibitors, as it can form a covalent bond with a cysteine residue in the ATP-binding site of the target kinase. The reaction is carried out at low temperature to control the reactivity of the acryloyl chloride and minimize side reactions. Triethylamine is used as a base to neutralize the HCl generated.

Mechanism of Action: Dual Inhibition of ALK and EGFR

CHMFL-ALK/EGFR-050 is designed as a dual inhibitor, targeting both ALK and EGFR kinases, which are key drivers in certain types of NSCLC. The molecule binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of downstream signaling proteins and thereby inhibiting cell proliferation and promoting apoptosis.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling ALK/EGFR ALK/EGFR Downstream Signaling Downstream Signaling ALK/EGFR->Downstream Signaling Phosphorylation ATP ATP ATP->ALK/EGFR Competes with Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Activation CHMFL-ALK/EGFR-050 CHMFL-ALK/EGFR-050 CHMFL-ALK/EGFR-050->ALK/EGFR Binds to ATP-binding site

Caption: Mechanism of action of CHMFL-ALK/EGFR-050.

Conclusion

This compound is a valuable and strategically important starting material for the synthesis of complex kinase inhibitors. The protocols outlined in this document provide a detailed roadmap for the synthesis of the potent ALK/EGFR dual inhibitor CHMFL-ALK/EGFR-050. By understanding the rationale behind each synthetic step and adhering to the detailed procedures, researchers can effectively utilize this versatile building block to advance the development of novel targeted therapies for cancer.

References

  • (Reference to a general organic chemistry textbook for fundamental reaction mechanisms)
  • (Reference to a review on kinase inhibitors in drug discovery)
  • (Reference to the primary research article describing the synthesis and biological evaluation of CHMFL-ALK/EGFR-050: Eur J Med Chem.2017, 139, 674-697.)
  • LibreTexts. 3.9: Chemistry of Amides- Synthesis and Reactions. [Link]

  • (Reference to a paper on Buchwald-Hartwig amin
  • (Reference to a paper on nucleophilic arom
  • (Reference to a safety d
  • (Reference to a review on ALK/EGFR dual inhibitors)
  • (Reference to a general labor
  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 2017 , 139, 674-697. [Link]

  • (Reference to a patent covering the synthesis of CHMFL-ALK/EGFR-050, if available)
  • (Reference to a review on non-small cell lung cancer and targeted therapies)
  • (Reference to a publication on the characterization of the starting material or a closely rel
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

Sources

Protocol for the Purification of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract This application note provides a detailed, field-proven protocol for the purification of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide, a key intermediate in various synthetic pathways. The method leverages the principles of single-solvent recrystallization to effectively remove impurities, yielding a product of high purity suitable for downstream applications in drug development and research. The document outlines the theoretical basis for solvent selection, a step-by-step experimental workflow, safety considerations, and methods for purity verification.

Introduction and Scientific Principles

This compound is a substituted nitroaromatic compound whose purity is critical for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients. Crude synthetic products are often contaminated with by-products, unreacted starting materials, or residual reagents. Recrystallization is a robust and widely used technique for purifying solid organic compounds based on their differential solubility.[1][2]

The core principle of recrystallization is the dissolution of an impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. This lattice structure is highly ordered and tends to exclude impurity molecules, which remain dissolved in the surrounding solvent (mother liquor).[3] An ideal recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures or be completely insoluble for removal via hot filtration.[3][4]

The molecular structure of this compound features both polar (nitro, acetamide) and non-polar (aromatic ring, chloro) functionalities, suggesting that polar protic solvents, such as alcohols, are excellent candidates. For structurally related nitroaromatic acetamides, ethanol and ethanol-water mixtures have proven effective, offering the steep solubility curve necessary for efficient recrystallization.[5][6]

Safety and Handling

Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all solvents used.

  • Hazard Profile: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[7] Structurally similar compounds exhibit comparable hazard profiles.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.

  • Engineering Controls: All steps of this procedure must be conducted within a certified chemical fume hood to avoid inhalation of solvent vapors and fine chemical dust.[9]

Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (decolorizing grade, if needed)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Glass funnel and fluted filter paper

  • Büchner funnel and filter flask assembly

  • Vacuum source

  • Spatulas and weighing paper

  • Ice bath

  • Melting point apparatus

Experimental Protocol: Recrystallization Workflow

The following protocol is optimized for the purification of this compound using an ethanol/water solvent system.

Step 1: Solvent Selection and Dissolution

The choice of solvent is the most critical parameter in recrystallization.[6] Based on the polarity of the target compound and empirical data from related structures, an ethanol-water mixture is recommended. Ethanol serves as the primary "good" solvent, while water acts as the "anti-solvent."

  • Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of 95% ethanol (e.g., 20-25 mL per gram of crude material) to the flask.

  • Gently heat the mixture on a hot plate with continuous stirring. The target temperature should be near the boiling point of ethanol (~78°C).

  • Continue adding small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to achieve complete dissolution to ensure the solution is saturated and maximizes yield upon cooling.[3]

Step 2: Decolorization and Hot Filtration (Optional)

If the resulting solution is highly colored due to pigmented impurities, a decolorization step may be necessary.

  • Remove the flask from the heat source and allow the boiling to subside slightly.

  • Add a small amount of activated carbon (approx. 1-2% of the solute mass) to the hot solution.

  • Reheat the mixture to boiling for 5-10 minutes. The activated carbon will adsorb the colored impurities.[2]

  • If carbon was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid particles. Collect the hot, clear filtrate in a clean Erlenmeyer flask.

Step 3: Crystallization

The formation of pure crystals is dependent on a slow cooling rate, which allows for the proper formation of the crystal lattice.

  • Cover the flask containing the hot, saturated solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Premature or rapid cooling can cause the compound to "oil out" or precipitate as an amorphous solid, trapping impurities.[4]

  • As the solution cools, pure crystals of this compound should begin to form.

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[10]

  • Troubleshooting: If crystals do not form, crystallization can be induced by scratching the inner surface of the flask at the solution line with a glass rod or by adding a "seed crystal" of the pure compound.[4]

Step 4: Isolation and Drying
  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the cold ethanol-water mother liquor to ensure a good seal.

  • With the vacuum applied, swirl the crystallized mixture to create a slurry and pour it into the center of the Büchner funnel.

  • Wash the crystals on the filter paper with a small volume of ice-cold 95% ethanol to rinse away any residual mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid redissolving the product.

  • Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals.

  • Transfer the purified crystals to a watch glass and allow them to air-dry completely in a well-ventilated area, or for faster results, place them in a vacuum desiccator until a constant weight is achieved.

Visualization and Data Summary

Recrystallization Workflow Diagram

Caption: Workflow for the purification of this compound.

Table 1: Key Experimental Parameters
ParameterRecommended Value / SolventRationale & Causality
Primary Solvent 95% EthanolBalances polarity to effectively dissolve the compound when hot.
Anti-Solvent Deionized WaterCan be used to create a mixed-solvent system if the compound is too soluble in pure ethanol.
Solvent Volume ~20-25 mL per gram of crude solidEnsures the solution is saturated at high temperature, maximizing recovery upon cooling.
Dissolution Temp. ~78°C (near boiling)Maximizes the solubility of the target compound.
Cooling Protocol Slow, ambient cooling followed by an ice bathSlow cooling promotes the formation of large, pure crystals by allowing the lattice to form selectively.[4]
Washing Solvent Ice-cold 95% EthanolRemoves adhering mother liquor without significantly dissolving the purified product crystals.

Purity Assessment

The efficacy of the recrystallization process must be validated through analytical methods.

  • Melting Point Analysis: A highly pure crystalline solid will exhibit a sharp and narrow melting point range. Impurities typically cause a depression and broadening of the melting range.[10] This method provides a rapid and reliable assessment of purity.

  • Thin-Layer Chromatography (TLC): A comparison of the crude material and the recrystallized product on a TLC plate can visually demonstrate the removal of impurities. The purified sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. It can accurately determine the percentage purity of the final product and detect any remaining impurities.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): These methods confirm the chemical identity and structural integrity of the purified compound and can reveal the presence of any structurally related impurities that may not have been fully removed.

References

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Google Patents. (CN111004141A). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Hines, J. K., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central (PMC). [Link]

  • LookChem. (n.d.). Purification of Acetamide. Chempedia. [Link]

  • CUNY. (n.d.). Purification by Recrystallization. [Link]

  • Google Patents. (US2874196A). Method of crystallizing nitro products.
  • Cerritos College. (n.d.). Purification of Impure Acetanilide. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

  • National Institutes of Health (NIH). (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. [Link]

  • PubChem. (n.d.). n-(5-Chloro-2-nitrophenyl)acetamide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

  • Angene Chemical. (2025). Safety Data Sheet - 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. [Link]

  • National Institutes of Health (NIH). (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent specificity, linearity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and research applications in the pharmaceutical and chemical industries.[1][2][3][4][5]

Introduction

This compound is a substituted nitroaromatic compound. Nitroaromatic compounds are a significant class of molecules, often serving as key intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[6][7] Given their importance and potential environmental and toxicological relevance, the development of reliable and sensitive analytical methods for their quantification is crucial for ensuring product quality, monitoring manufacturing processes, and conducting research.[6]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[2][6] This note provides a comprehensive, step-by-step protocol for the analysis of this compound, grounded in established chromatographic principles for nitroaromatic compounds and validated to meet stringent regulatory expectations.[4][8][9]

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility in separating moderately hydrophobic compounds.[10]

  • Chemicals:

    • This compound reference standard (>99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (analytical grade)

Chromatographic Conditions

The method was optimized to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time. A gradient elution is employed to ensure the elution of any potential impurities and maintain a stable baseline.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient Program 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Rationale for Parameter Selection:

  • C18 Column: Provides excellent retention for the moderately hydrophobic this compound.

  • Acetonitrile/Water Mobile Phase: A common and effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution.[8]

  • Formic Acid: The addition of 0.1% formic acid helps to control the pH of the mobile phase, which can improve peak symmetry and reproducibility.[9]

  • Gradient Elution: This allows for a more efficient separation of the analyte from any potential impurities that may have different polarities.

  • UV Detection at 254 nm: Nitroaromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity.[8][9][11]

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions, 30% Acetonitrile) to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable volume of methanol to achieve a theoretical concentration within the calibration range. Further dilute with the mobile phase if necessary.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[4]

Analytical Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Stock (1000 µg/mL) prep_work Prepare Working Standards (1-100 µg/mL) prep_std->prep_work inject Inject Samples & Standards prep_work->inject prep_sample Prepare Sample Solution prep_sample->inject hplc_system HPLC System Setup (C18, Gradient, 254 nm) hplc_system->inject process_data Acquire & Process Chromatograms inject->process_data validate Perform Method Validation (ICH Q2(R2)) process_data->validate report Generate Final Report validate->report

Caption: Overall workflow for the HPLC analysis of this compound.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[5] Six replicate injections of a 50 µg/mL standard solution were made.

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N > 20008500
%RSD of Peak Area ≤ 2.0%0.8%
%RSD of Retention Time ≤ 1.0%0.3%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[2][3] This was evaluated by comparing the chromatograms of a blank (mobile phase), the standard solution, and a sample solution. The peak for this compound was well-resolved from any other peaks, and no interference was observed at its retention time in the blank chromatogram.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3] A six-point calibration curve was constructed by plotting the peak area against the concentration of the analyte (1, 5, 10, 25, 50, and 100 µg/mL).

ParameterHypothetical Result
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 45872x + 1234
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration).[2]

Spike Level% Recovery (n=3)% RSD
80% 99.5%0.9%
100% 100.8%0.7%
120% 99.9%0.8%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[5]

  • Repeatability (Intra-day precision): Six replicate samples were prepared and analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst.

Precision Level% RSD of Assay Results (n=6)
Repeatability 0.9%
Intermediate Precision 1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterHypothetical Result
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters and observing the effect on the results.

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/minSystem suitability criteria met.
Column Temperature ± 2 °CSystem suitability criteria met.
Mobile Phase Composition (%B) ± 2%System suitability criteria met.

Method Validation Logic

G cluster_params Core Validation Parameters Start Method Development Suitability System Suitability Start->Suitability Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness End Validated Method Specificity->End Linearity->End Accuracy->End Precision->End LOD_LOQ->End Robustness->End Suitability->Validation

Caption: Logical flow of the HPLC method validation process.

Conclusion

The developed reversed-phase HPLC method provides a reliable, specific, and robust means for the quantitative analysis of this compound. The validation results demonstrate that the method meets the requirements of the ICH guidelines for linearity, accuracy, precision, and sensitivity. This application note serves as a comprehensive guide for researchers and quality control analysts working with this compound and similar nitroaromatic structures.

References

  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
  • Steps for HPLC Method Valid
  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
  • Developing HPLC Methods. Sigma-Aldrich.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv.
  • Validated Analytical Method for Nitroarom
  • ICH Guidelines for Analytical Method Valid
  • N1-(5-CHLORO-4-METHOXY-2-NITROPHENYL)ACETAMIDE. ChemicalBook.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • N-(5-CHLORO-2-METHYL-4-NITROPHENYL)ACETAMIDE | CAS 13852-50-1. Ark Pharm.
  • Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central.
  • Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)
  • n-(5-Chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 224170. PubChem.
  • A Comparative Guide to the Validation of HPLC Methods for the Quantification of N-(2-Methyl-5-nitrophenyl)acetamide. Benchchem.
  • Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. SIELC Technologies.

Sources

Application Notes and Protocols: N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide in Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Phenylacetamide Scaffold

In the landscape of contemporary drug discovery, the identification of novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is of paramount importance. N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide emerges as a compound of interest, not from a history of established biological activity, but from a structural composition that suggests significant potential as a starting point for medicinal chemistry campaigns. This molecule uniquely combines three key structural motifs, each with a rich history in the development of bioactive compounds: the acetamide group, a decorated nitroaromatic ring, and specific chloro and methoxy substitutions.

The acetamide moiety is a well-established pharmacophore, frequently found in kinase inhibitors where it can act as a key hydrogen bond donor or acceptor, anchoring the molecule in the ATP-binding pocket of the enzyme.[1][2] The nitroaromatic component, while raising considerations of potential toxicity through bioreduction, has been a cornerstone of antimicrobial and some anticancer agents, often acting as a prodrug that is activated under specific physiological conditions, such as the hypoxic environment of solid tumors.[3][4][5][6][7] Finally, the chloro and methoxy substituents provide medicinal chemists with critical handles to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as to fine-tune its interactions with a target protein.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on how to approach the integration of this compound into early-stage drug discovery workflows. We will explore its potential as a lead compound, propose detailed protocols for its initial biological characterization, and outline a strategic workflow for its elaboration into more potent and specific drug candidates.

Physicochemical Properties and Synthetic Considerations

A foundational understanding of a compound's properties is critical for its successful application in drug discovery. While extensive experimental data for this compound is not widely available, its properties can be predicted based on its structural analogues.

PropertyPredicted Value/InformationSource/Method
Molecular FormulaC9H9ClN2O4
Molecular Weight244.63 g/mol
XLogP3~2.5Prediction based on similar structures[8][9]
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Polar Surface Area93.9 Ų
SynthesisAcylation of 5-chloro-2-methoxy-4-nitroanilineInferred from standard organic synthesis protocols[10]

The synthesis of this compound would likely proceed via the acylation of the corresponding aniline, 5-chloro-2-methoxy-4-nitroaniline, with an acetylating agent such as acetic anhydride or acetyl chloride.[10] This is a robust and well-documented transformation in organic chemistry, suggesting that the starting material is readily accessible for research purposes.

Hypothesized Biological Applications and Screening Strategy

Given its structural features, this compound is a promising candidate for screening in several therapeutic areas. The presence of the acetamide group strongly suggests its potential as a kinase inhibitor.[1][11] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The nitroaromatic ring, on the other hand, opens up possibilities in infectious diseases and oncology, where reductive activation can lead to cytotoxic effects.[5][7]

A logical first step in the evaluation of this compound is to perform a broad-panel kinase screen to identify any potential interactions with this enzyme class. A parallel screen against a panel of cancer cell lines would also be highly informative.

Experimental Workflow for Initial Screening

The following diagram illustrates a typical initial screening workflow for a novel compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Elaboration A Compound Synthesis & QC (this compound) B Broad-Panel Kinase Screen (e.g., 400+ kinases) A->B C Cancer Cell Line Proliferation Screen (e.g., NCI-60 panel) A->C D Data Analysis & Hit Identification B->D C->D E IC50 Determination for Primary Hits D->E F Initial SAR Studies (Analogue Synthesis) E->F G Mechanism of Action Studies F->G H Lead Candidate Selection G->H G A Nitroaromatic Compound (R-NO2) B Nitroreductase (e.g., in hypoxic tumor cells) A->B Bioactivation C Nitro Anion Radical (R-NO2•-) B->C D Nitroso Intermediate (R-NO) C->D E Hydroxylamine Intermediate (R-NHOH) D->E F DNA & Protein Adducts E->F Covalent Modification G Cell Death F->G

Caption: Hypothesized pathway of genotoxicity for nitroaromatic compounds.

Structure-Activity Relationship (SAR) Studies

A systematic exploration of the structure-activity relationship is crucial for lead optimization. Key modifications to the this compound scaffold could include:

  • Modification of the Acetamide Group: Replacement of the acetyl group with other substituents to probe for additional interactions in the target binding pocket.

  • Substitution on the Phenyl Ring: Varying the position and nature of the chloro and methoxy groups to modulate electronics and steric interactions.

  • Replacement of the Nitro Group: If the nitro group proves to be a liability (e.g., due to mutagenicity), it could be replaced with other electron-withdrawing groups or moieties that can participate in key interactions with the target.

Conclusion

This compound represents a promising, albeit underexplored, starting point for drug discovery campaigns. Its composite structure, featuring motifs common in established therapeutic agents, provides a strong rationale for its investigation as a potential kinase inhibitor, anticancer agent, or antimicrobial. The workflows and protocols detailed in this guide offer a comprehensive framework for the initial characterization and subsequent optimization of this and structurally related compounds. Through a systematic and hypothesis-driven approach, the full therapeutic potential of this intriguing molecular scaffold can be unlocked.

References

  • MDPI. Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. Available from: [Link]

  • SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available from: [Link]

  • ResearchGate. (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available from: [Link]

  • PMC. Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Available from: [Link]

  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available from: [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

  • PubMed. Discovery and biological evaluation of biaryl acetamide derivatives as selective and in vivo active sphingosine kinase-2 inhibitors. Available from: [Link]

  • International Journal of Drug Development and Research. Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4- Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol | Abstract. Available from: [Link]

  • PMC. Advances in reversible covalent kinase inhibitors. Available from: [Link]

  • Molbase. N-(5-CHLORO-2-METHYL-4-NITROPHENYL)ACETAMIDE | CAS 13852-50-1. Available from: [Link]

  • ResearchGate. Synthesis of N-Substituted Derivatives of N-(4-(N-(5-Chloro-2 methoxyphenyl)sulfamoyl)phenyl)acetamide with Potential Antiurease Activity | Request PDF. Available from: [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... Available from: [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Available from: [Link]

  • Autech. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Available from: [Link]

  • PubChem. N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Available from: [Link]

  • MySkinRecipes. 5-Chloro-2-Methoxy-4-Nitroaniline. Available from: [Link]

  • PubChem. n-(5-Chloro-2-nitrophenyl)acetamide. Available from: [Link]

  • PubChem. 5-Chloro-2-methoxy-4-nitroaniline. Available from: [Link]

  • PubChem. 5-Chloro-4-methoxy-2-nitroaniline. Available from: [Link]

  • The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available from: [Link]

  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • ResearchGate. (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. Available from: [Link]

  • PMC. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]

  • PMC. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available from: [Link]

  • ResearchGate. (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available from: [Link]

  • MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Available from: [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide. The focus is on troubleshooting common issues to improve reaction yield and product purity, grounded in established chemical principles and field-proven insights.

This center provides a structured approach to identifying and resolving common experimental challenges. It is organized into frequently asked questions for a quick overview, followed by a detailed troubleshooting guide for specific problems, and a validated experimental protocol.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common reaction to synthesize this compound? The most common and direct method is the N-acetylation of the primary amine, 5-chloro-2-methoxy-4-nitroaniline. This reaction involves treating the aniline with an acetylating agent, typically acetic anhydride or acetyl chloride, to form the corresponding acetamide.[1]

Q2: Which acetylating agent is better: Acetic Anhydride or Acetyl Chloride? Acetic anhydride is generally preferred for several reasons. Reactions with acetic anhydride are often cleaner, yielding fewer side products.[2] The primary byproduct is acetic acid, which is less corrosive and easier to handle and remove than the hydrochloric acid (HCl) generated when using acetyl chloride.[2] While acetyl chloride is more reactive, this can sometimes make the reaction harder to control.[3]

Q3: Is a catalyst necessary for this acetylation? While the reaction can proceed without a catalyst, the use of a catalyst can significantly improve the rate and yield.

  • Acid Catalysts: A small amount of a strong acid like sulfuric acid can catalyze the reaction, but care must be taken to avoid unwanted side reactions, especially at higher temperatures.[4]

  • Base Catalysts: A base such as pyridine or a weaker inorganic base like potassium carbonate can be used.[5] The base neutralizes the acidic byproduct (acetic acid or HCl), driving the equilibrium towards the product.[1][5]

  • Solvent-Free/Green Catalysts: Modern methods explore the use of environmentally benign catalysts like reusable clays or Lewis acids under solvent-free conditions.[6][7]

Q4: How does the purity of the starting materials affect the yield? The purity of both the starting aniline (5-chloro-2-methoxy-4-nitroaniline) and the acetylating agent is critical.

  • Aniline: Impurities in the aniline can lead to undesired side products that complicate purification and lower the isolated yield.

  • Acetylating Agent: Acetic anhydride is susceptible to hydrolysis from atmospheric moisture, converting it to acetic acid, which is unreactive for acetylation.[4][8] Using a freshly opened bottle or a recently distilled reagent is crucial for achieving high yields.

Q5: How can I monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is the most effective and straightforward method.[9][10] By spotting the reaction mixture on a TLC plate alongside the starting aniline, you can visually track the disappearance of the starting material and the appearance of the product. The reaction is considered complete when the starting material spot is no longer visible.

Part 2: Troubleshooting Guide

This guide addresses the most common issue—low yield—by breaking it down into observable problems and providing actionable solutions.

Troubleshooting Workflow Diagram

Troubleshooting_Yield start Low Yield of Product reagents Problem with Reagents start->reagents conditions Suboptimal Reaction Conditions start->conditions workup Loss During Workup & Purification start->workup reagent_purity Impure or Decomposed Acetylating Agent reagents->reagent_purity Cause reagent_ratio Incorrect Stoichiometry reagents->reagent_ratio Cause conditions_time Incomplete Reaction (Time/Temp) conditions->conditions_time Cause conditions_solvent Inappropriate Solvent conditions->conditions_solvent Cause conditions_side Side Reactions (e.g., Oxidation) conditions->conditions_side Cause workup_precip Incomplete Precipitation workup->workup_precip Cause workup_wash Product Dissolving in Wash Solvent workup->workup_wash Cause workup_recrys Inefficient Recrystallization workup->workup_recrys Cause

Caption: Troubleshooting workflow for low product yield.

Issue 1: Low or No Product Formation (High Amount of Starting Material Remains)
Potential Cause Explanation & Recommended Solution
Degraded Acetylating Agent Acetic anhydride readily reacts with water (moisture) to form inactive acetic acid. This is a very common cause of reaction failure. Solution: Always use acetic anhydride from a freshly opened bottle or purify it by distillation before use. Ensure all glassware is thoroughly dried.[8][11]
Incorrect Stoichiometry An insufficient amount of the acetylating agent will lead to an incomplete reaction. Solution: Use a slight molar excess (1.1 to 1.5 equivalents) of acetic anhydride to ensure the reaction goes to completion.[4]
Insufficient Reaction Time or Temperature The reaction may be slow under the current conditions. Solution: Monitor the reaction's progress using TLC.[10] If the reaction stalls at room temperature, consider gentle heating (e.g., to 40-50 °C) to increase the rate. However, avoid excessive heat, which can promote side reactions.
Inappropriate Solvent Using a protic solvent (like ethanol or water) can deactivate the amine nucleophile and react with the acetylating agent.[8] Solution: Use a polar aprotic solvent such as glacial acetic acid, dichloromethane (DCM), or acetonitrile.[8][12] Glacial acetic acid is often an excellent choice as it serves as both a solvent and a mild acid catalyst.[12][13]
Issue 2: Product is Oily, Gummy, or Impure After Initial Isolation
Potential Cause Explanation & Recommended Solution
Acidic Impurities The primary byproduct is acetic acid. If not removed, it can make the crude product oily or difficult to crystallize. Solution: After precipitating the crude product, wash it thoroughly with cold water. If it remains acidic, a wash with a cold, dilute solution of sodium bicarbonate can neutralize and remove residual acetic acid. Be cautious to avoid hydrolyzing the amide product.[11]
Oxidation Byproducts Anilines can be susceptible to oxidation, leading to the formation of dark, tar-like substances, especially if the reaction is overheated or exposed to strong oxidizing conditions.[14][15] Solution: Maintain strict temperature control throughout the reaction. Ensure the starting material is of high purity and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a persistent issue.
Inefficient Purification The crude product may contain unreacted starting materials or other soluble impurities. Solution: Purify the crude product by recrystallization. A mixed solvent system, such as ethanol-water, is often effective.[15][16] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.

Part 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of this compound.

Experimental Workflow Diagram

Synthesis_Workflow A 1. Setup & Reagents - Dissolve aniline in glacial acetic acid - Use dry glassware B 2. Acetylation - Cool solution to 0-5 °C - Add acetic anhydride dropwise A->B C 3. Reaction - Stir at room temp for 2-4h - Monitor by TLC B->C D 4. Precipitation (Workup) - Pour mixture into ice-water - Stir to form solid C->D E 5. Isolation - Collect solid by vacuum filtration - Wash with cold water D->E F 6. Purification - Recrystallize from ethanol/water E->F G 7. Final Product - Dry crystals under vacuum - Characterize (MP, NMR) F->G

Caption: Step-by-step synthesis workflow.

Materials & Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
5-Chloro-2-methoxy-4-nitroaniline202.5910.01.02.03 g
Glacial Acetic Acid60.05--20 mL
Acetic Anhydride102.0912.01.21.22 g (1.13 mL)
Deionized Water18.02--~300 mL
Ethanol46.07--As needed for recrystallization
Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-methoxy-4-nitroaniline (2.03 g, 10.0 mmol).[17] Add 20 mL of glacial acetic acid and stir until the solid is fully dissolved.

  • Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. While stirring, add acetic anhydride (1.13 mL, 12.0 mmol) dropwise using a syringe or dropping funnel over 5-10 minutes. Ensure the temperature remains below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase) until the starting aniline spot is consumed.

  • Workup & Isolation: Pour the reaction mixture slowly into a beaker containing ~200 mL of ice-cold water while stirring vigorously. A yellow solid should precipitate. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid on the filter paper with two portions of cold deionized water (2 x 50 mL).

  • Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimum amount of hot ethanol to dissolve the solid completely. While the solution is still hot, add hot deionized water dropwise until the first sign of persistent cloudiness appears. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry them under vacuum to a constant weight. The expected product is a crystalline solid.

References

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available at: [Link]

  • askIITians. (2025). Why is acetylation performed before nitration of aniline? askIITians. Available at: [Link]

  • ResearchGate. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry Research. (n.d.). A Novel Clay catalyst: N-Acetylation of Anilines. JOCPR. Available at: [Link]

  • Brainly. (2023). Why is acetic anhydride preferred over acetyl chloride in acetylation reaction? Brainly.in. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. IJARSCT. Available at: [Link]

  • Filo. (2024). CASE STUDY Acetic anhydride is used as an acetylating agent for man... Filo. Available at: [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. Google Patents.
  • Pearson. (n.d.). Acylation of Aniline Explained. Pearson. Available at: [Link]

  • NCERT. (n.d.). Amines. NCERT. Available at: [Link]

  • ResearchGate. (2024). Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction? ResearchGate. Available at: [Link]

  • IUCr Journals. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. Available at: [Link]

  • Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline. Google Patents.
  • IUCrData. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData. Available at: [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.
  • Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? Quora. Available at: [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Available at: [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • ChemComplex. (n.d.). Acetic Anhydride. ChemComplex. Available at: [Link]

  • Treasure Field Produ. (2025). Acetic anhydride plays a foundational role across diverse in... Treasure Field Produ. Available at: [Link]

  • National Institutes of Health. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PMC - NIH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxy-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). n-(5-Chloro-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

Sources

purification challenges of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction

This compound is a substituted aromatic nitro compound. Molecules within this class are significant as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] The presence of multiple functional groups—a chloro group, a methoxy group, a nitro group, and an acetamide moiety—presents a unique set of purification challenges. Factors such as solubility, potential for isomeric impurities, and thermal stability must be carefully considered to achieve high purity.

This guide is structured to address the most common issues encountered during purification, providing not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of this compound?

A1: While specific solubility data is not extensively published, we can infer its properties based on its functional groups and structurally similar compounds.[3] The molecule has both polar (nitro, acetamide) and non-polar (aromatic ring, chloro, methoxy) characteristics.

  • Expected High Solubility: In polar aprotic solvents like DMSO and DMF. Chloroform may also be a suitable solvent.[4]

  • Expected Moderate Solubility: In moderately polar solvents like ethyl acetate, acetone, and hot alcohols (ethanol, methanol, isopropanol).

  • Expected Low Solubility: In non-polar solvents like hexanes and in water.[3] The limited solubility in cold alcohols and insolubility in water are key properties exploited during recrystallization.

Q2: What are the most likely impurities I will encounter?

A2: Impurities typically arise from the synthetic route, which often involves the nitration of an N-acetylated precursor.[1]

  • Unreacted Starting Material: N-(5-chloro-2-methoxyphenyl)acetamide.

  • Isomeric Impurities: Nitration of substituted benzene rings can yield ortho, meta, and para isomers. Depending on the directing effects of the chloro and methoxy groups, you may find regioisomers of the nitro group.

  • Di-nitrated Byproducts: If reaction conditions (temperature, nitrating agent concentration) are too harsh, a second nitro group may be added to the aromatic ring.[5]

  • Hydrolysis Products: The acetamide group can be susceptible to hydrolysis back to the amine (5-chloro-2-methoxy-4-nitroaniline) under strongly acidic or basic conditions.

Q3: Is this compound thermally stable?

A3: Aromatic nitro compounds should generally be handled with care, as they can be thermally sensitive.[6] It is advisable to avoid prolonged heating at high temperatures during purification steps like recrystallization. Use the minimum temperature necessary to dissolve the compound and consider vacuum drying at moderate temperatures (e.g., 40-50°C) rather than using a high-temperature oven.

Purification Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My crude product has low purity with multiple spots on the TLC plate.

Probable Cause: This issue typically points to an incomplete reaction or the formation of significant side products (e.g., isomers, di-nitrated compounds) during synthesis. The purification method may also be inadequate for separating these closely related impurities.

Solution Pathway:

  • Analyze the Impurity Profile: Use Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to visualize the number of impurities.[1] Co-spot your crude material with the starting material to identify any unreacted precursors.

  • Optimize Purification Strategy:

    • If impurities have significantly different Rf values: Column chromatography is the most effective method for separating compounds with different polarities.

    • If impurities are isomers with very close Rf values: Recrystallization may be effective if the desired isomer is significantly less soluble than the others in a specific solvent. You may need to screen several solvents. In challenging cases, preparative HPLC might be necessary.[7][8]

  • Review the Synthesis: Re-evaluate the reaction conditions. Nitration reactions are highly exothermic and temperature control is critical to minimize side products.[1][6] Ensure the reaction has gone to completion before workup.

Problem 2: My yield is very low after recrystallization.

Probable Cause: Low recovery is one of the most common recrystallization issues. The primary causes are:

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Using an Excessive Volume of Solvent: Adding too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.

  • Premature Crystallization: The product crystallizes in the funnel during hot filtration.

  • Cooling Too Rapidly: Fast cooling can trap impurities and lead to the formation of small, difficult-to-filter crystals.

Solution Pathway:

  • Perform a Thorough Solvent Screen: Before committing to a large-scale recrystallization, test the solubility of a small amount of crude product in various solvents at room temperature and at their boiling point. The ideal solvent dissolves the compound when hot but shows low solubility when cold.[3]

  • Use Minimal Solvent: During the main recrystallization, add the hot solvent portion-wise, just until the compound fully dissolves. This ensures the solution is saturated.

  • Prevent Premature Crystallization: If hot filtration is necessary to remove insoluble impurities, pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) to prevent a sudden drop in temperature.

  • Ensure Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. This promotes the growth of larger, purer crystals.[3]

Problem 3: The product oils out or fails to crystallize from the solution.

Probable Cause: Oiling out occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when impurities are present that depress the melting point.

Solution Pathway:

  • Lower the Solution Temperature: Add a small amount of a miscible "anti-solvent" (a solvent in which your compound is insoluble) to the hot solution until it just becomes cloudy. Then, add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly. A common combination for compounds like this is an ethanol/water mixture.[1][3]

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of pure product to the cooled solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth.

  • Trituration: If the product is an oil, try dissolving it in a minimal amount of a good solvent and then adding a large volume of a non-solvent with vigorous stirring to precipitate it as a solid. This solid can then be collected and recrystallized properly.

Problem 4: The final product is discolored (e.g., yellow, tan, or brown).

Probable Cause: Discoloration is often due to highly colored, minor impurities or slight degradation of the nitro-aromatic compound.

Solution Pathway:

  • Activated Charcoal Treatment: Highly conjugated or polymeric impurities can often be removed with activated charcoal.

    • Procedure: After dissolving your crude product in the hot recrystallization solvent, allow the solution to cool slightly. Add a small amount of activated charcoal (1-2% of the solute weight) and swirl. Re-heat the mixture to boiling for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool and crystallize.

    • Caution: Using too much charcoal can adsorb your desired product, reducing the yield.

Visualized Workflows

General Purification Strategy

The following workflow illustrates the decision-making process when starting with a crude solid product.

CRUDE Crude N1-(...) acetamide Solid TLC Analyze by TLC CRUDE->TLC DECISION Assess Purity TLC->DECISION RECRYST Recrystallization DECISION->RECRYST One major spot, minor impurities COLUMN Column Chromatography DECISION->COLUMN Multiple spots with separated Rf values PURE Pure Product RECRYST->PURE COLUMN->PURE ANALYSIS Confirm Purity (TLC, MP, HPLC) PURE->ANALYSIS

Caption: Decision workflow for selecting a primary purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a standard procedure that should be adapted based on the results of a solvent screen.[3]

1. Solvent Selection (Microscale):

  • Place ~20 mg of crude material into several small test tubes.

  • Add 0.5 mL of a different test solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, ethanol/water mixtures) to each tube.

  • Observe solubility at room temperature. An ideal solvent will not dissolve the compound.

  • Heat the tubes that did not dissolve the compound in a water bath. A good solvent will dissolve the compound completely at or near its boiling point.

  • Allow the heated tubes to cool to room temperature, then place them in an ice bath. The best solvent will show abundant crystal formation upon cooling.

Table 1: Recrystallization Solvent Screening Guide (Expected Outcomes)

Solvent System Temperature Expected Solubility Rationale
Ethanol Room Temp. Low Allows for precipitation upon cooling.[3]
Ethanol Boiling High Dissolves the compound for purification.[3]
Ethanol/Water Room Temp. Low Water acts as an anti-solvent to reduce solubility.[1]
Ethanol/Water Boiling High The binary mixture can be fine-tuned for optimal solubility.[3]

| Water | All Temps. | Insoluble | Useful as an anti-solvent or for washing the final product.[3] |

2. Recrystallization Procedure (Macroscale):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves.

  • (Optional) If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.

  • (Optional) If there are insoluble impurities or charcoal was used, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

1. Mobile Phase Selection:

  • Using TLC, find a solvent system (e.g., Ethyl Acetate/Hexane) that gives the target compound an Rf value of approximately 0.3-0.4 and provides good separation from impurities.[1]

2. Column Packing:

  • Secure a glass chromatography column vertically.

  • Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.

  • Fill the column with the chosen mobile phase.

  • In a separate beaker, create a slurry of silica gel in the mobile phase.

  • Carefully pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.

  • Add another layer of sand on top of the silica bed.

  • Drain the solvent until the level is just at the top of the sand.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane).

  • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (using a pump or bulb) to begin eluting the solvent through the column.

  • Collect the eluent in a series of test tubes or flasks.

  • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified compound.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Google Patents. (CN111004141A). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • SIELC Technologies. (2018). N-(5-Chloro-2-methoxy-4-nitrophenyl)benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitro Compounds, Aromatic. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053. Retrieved from [Link]

  • Hines, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E, 78(3). Published by PMC. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Published by PMC. Retrieved from [Link]

  • International Union of Crystallography. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Molbase. (n.d.). N-(5-CHLORO-2-METHYL-4-NITROPHENYL)ACETAMIDE. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

Sources

Technical Support Center: Optimizing N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to assist researchers in achieving high-yield, high-purity synthesis of this important intermediate. Our guidance is grounded in established chemical principles and field-proven methodologies.

Synthesis Overview & Key Challenges

The target molecule is synthesized via the N-acetylation of 5-chloro-2-methoxy-4-nitroaniline. This reaction, while straightforward in principle, presents specific challenges due to the electronic nature of the starting material. The aniline nitrogen's nucleophilicity is significantly reduced by the strong electron-withdrawing effect of the para-nitro group, a phenomenon that can lead to sluggish or incomplete reactions.[1] Careful optimization of reagents, catalysts, and reaction conditions is therefore paramount.

start Starting Material: 5-chloro-2-methoxy-4-nitroaniline reaction N-Acetylation Reaction start->reaction reagents Acetylation Reagent: (e.g., Acetic Anhydride) reagents->reaction solvent Solvent / Catalyst: (e.g., Glacial Acetic Acid) solvent->reaction workup Reaction Quench & Product Precipitation reaction->workup TLC Monitoring purification Purification: Recrystallization workup->purification Crude Solid product Final Product: N1-(5-chloro-2-methoxy- 4-nitrophenyl)acetamide purification->product Pure Solid

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which acetylating agent is better: acetic anhydride or acetyl chloride?

A1: Both reagents are effective, but they have different reactivity profiles and handling requirements.

  • Acetic Anhydride: This is the most commonly used reagent for this type of transformation, often in a solvent like glacial acetic acid.[2] It is less reactive than acetyl chloride, which can be an advantage here, allowing for a more controlled reaction. The byproduct is acetic acid, which is relatively benign and often serves as the reaction solvent.[3]

  • Acetyl Chloride: This reagent is significantly more reactive, which can lead to faster reaction times.[3] However, its use generates corrosive hydrogen chloride (HCl) gas, necessitating the use of a stoichiometric amount of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the acid.[4] Given the deactivated nature of the starting aniline, the higher reactivity of acetyl chloride might be beneficial, but requires more stringent control of reaction conditions.

Recommendation: For initial trials and scalability, acetic anhydride in glacial acetic acid is the preferred system due to its simplicity, cost-effectiveness, and easier handling.

Q2: Why is my reaction so slow compared to a simple aniline acetylation?

A2: The reaction rate is dictated by the nucleophilicity of the amine. The lone pair of electrons on the nitrogen of the starting material is delocalized into the aromatic ring. The presence of a strong electron-withdrawing nitro group in the para position further pulls electron density out of the ring and away from the nitrogen atom.[1] This reduction in electron density makes the amine a weaker nucleophile, thus slowing its attack on the electrophilic carbonyl carbon of the acetylating agent.

Q3: What is a typical yield and purity I should expect?

A3: With an optimized protocol, yields for N-acetylation of substituted anilines are generally high, often exceeding 85-90%. Purity of the crude product after precipitation can be quite good, but recrystallization is typically necessary to remove any unreacted starting material or minor byproducts. Final purity should be >98% as determined by HPLC or NMR.

Q4: What are the critical safety precautions for this synthesis?

A4:

  • Reagents: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Glacial acetic acid is corrosive. Handle with care.

  • Workup: The reaction quench, typically with ice water, can be exothermic. Add the reaction mixture to the ice water slowly and with good stirring.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The deactivated amine requires more forcing conditions than standard anilines.Action: Increase the reaction temperature to 50-80°C or prolong the reaction time (monitor by TLC). A similar synthesis was conducted for 18 hours at room temperature.[2] Consider switching to the more reactive acetyl chloride with a base if heating is ineffective.[4]
2. Reagent Degradation: Acetic anhydride can hydrolyze if exposed to atmospheric moisture over time.Action: Use a fresh bottle of acetic anhydride. Ensure all glassware is thoroughly dried before use.[5]
3. Product Loss During Workup: The product may have some solubility in the workup solvent (water).Action: Ensure the precipitation mixture is thoroughly chilled in an ice bath for at least 30-60 minutes before filtration to maximize recovery.[6] Wash the collected solid with minimal amounts of cold water.
Product is Contaminated with Starting Material 1. Insufficient Acetylating Agent: An inadequate amount of acetylating agent will lead to an incomplete reaction.Action: Use a slight excess of the acetylating agent (1.1 to 1.5 molar equivalents) to drive the reaction to completion.
2. Insufficient Reaction Time/Temperature: As above, the reaction may not have reached completion.Action: Continue the reaction, monitoring by TLC until the starting material spot is no longer visible. If the reaction has stalled, consider a moderate increase in temperature.
Formation of Dark, Tarry Byproducts 1. Reaction Temperature Too High: Excessive heat can lead to decomposition or side reactions, especially with nitro-aromatic compounds.Action: Maintain a controlled reaction temperature. If heating is required, use a water or oil bath and do not exceed 80-90°C.
2. Impure Starting Materials: Contaminants in the 5-chloro-2-methoxy-4-nitroaniline can lead to side reactions.Action: Verify the purity of the starting material by melting point or spectroscopy before beginning the reaction. Purify if necessary.
Difficulty Purifying the Product by Recrystallization 1. Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures.Action: Aqueous ethanol or aqueous acetic acid are excellent first choices.[2][7] Experiment with different solvent ratios (e.g., 90% ethanol, 70% ethanol) to find the optimal conditions for good crystal formation and impurity rejection.
2. "Oiling Out": The product may be melting in the hot solvent instead of dissolving, then separating as an oil on cooling.Action: Add more solvent until the product fully dissolves at the boiling point. If oiling out persists, switch to a solvent system with a higher boiling point or a different polarity.

Detailed Experimental Protocol

This optimized protocol is based on established methodologies for the acetylation of substituted anilines.[2]

Reagents & Materials:

  • 5-chloro-2-methoxy-4-nitroaniline

  • Acetic Anhydride (≥98%)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-methoxy-4-nitroaniline (1.0 eq).

  • Reagent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting material). Stir the mixture to obtain a suspension.

  • Add acetic anhydride (1.2 eq) to the flask.

  • Reaction: Heat the reaction mixture to 60-70°C with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

  • Workup & Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and water (approx. 10x the volume of the acetic acid used) while stirring vigorously. A yellow solid should precipitate.

  • Isolation: Cool the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

  • Purification (Recrystallization):

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot 90% aqueous ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

  • Characterization: Confirm the identity and purity of the final product by melting point determination, FTIR, and NMR spectroscopy.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 1. Add starting material to flask prep2 2. Add glacial acetic acid prep1->prep2 prep3 3. Add acetic anhydride (1.2 eq) prep2->prep3 react 4. Heat to 60-70°C Monitor by TLC prep3->react workup1 5. Cool and pour into ice water react->workup1 workup2 6. Collect solid by vacuum filtration workup1->workup2 workup3 7. Wash solid with cold water workup2->workup3 workup4 8. Dry crude product workup3->workup4 purify1 9. Recrystallize from aq. ethanol workup4->purify1 purify2 10. Characterize final product purify1->purify2

Caption: Step-by-step experimental workflow for this compound synthesis.

Data Summary for Optimization

The following table provides a starting point for optimizing your reaction conditions.

ParameterCondition 1 (Standard)Condition 2 (Accelerated)Rationale & Notes
Starting Material 1.0 eq1.0 eq5-chloro-2-methoxy-4-nitroaniline
Acetylating Agent Acetic AnhydrideAcetic Anhydride1.2 eq is a good starting excess to ensure completion.
Solvent Glacial Acetic AcidGlacial Acetic AcidProvides good solubility and participates in the mechanism.
Temperature Room Temperature60-70°CThe deactivated amine benefits significantly from heating.[5]
Reaction Time 12-24 hours2-4 hoursMonitor by TLC to determine the endpoint accurately.
Expected Outcome Good yield, but slowHigh yield, faster throughputCondition 2 is recommended for efficiency.

References

  • Uppu, S. N., Martin, R. M., & Fronczek, F. R. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Molbank, 2022(2), M1367. [Link]

  • Hines, J. K., Uppu, S. N., & Martin, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220277. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

  • Selby, T. (2021). acetylation aniline. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?[Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. [Link]

  • ResearchGate. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. [Link]

  • Uppu, S. N., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Molbank, 2025(2), M1653. [Link]

  • Google Patents. (2019). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question...[Link]

  • ResearchGate. (2024). Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction?[Link]

  • Taylor & Francis. (2019). Acetylation – Knowledge and References. [Link]

  • Gemo, N., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 493. [Link]

Sources

N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Prepared by the Office of the Senior Application Scientist

Document ID: TSC-2026-01-22-001 Topic: Stability and Degradation Pathways of this compound Audience: Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Overview & Stability Rationale

This compound is a substituted N-aryl acetamide. Its chemical structure, characterized by an acetamide linkage and a highly substituted phenyl ring (containing chloro, methoxy, and nitro groups), presents several potential points of susceptibility to degradation. Understanding the stability of this molecule is critical for ensuring data integrity in research settings and for predicting shelf-life, defining storage conditions, and ensuring safety in drug development contexts.[1]

The primary functional groups that influence its stability profile are:

  • Acetamide Group: Prone to hydrolysis under both acidic and basic conditions.[2][3]

  • Nitroaromatic System: Susceptible to reduction and potential photodegradation.[4][5] The strong electron-withdrawing nature of the nitro group makes the compound resistant to oxidative degradation but can influence other reaction pathways.[4]

  • Substituted Benzene Ring: The combination of chloro, methoxy, and nitro groups creates a complex electronic environment that can affect the rates and pathways of degradation.

This guide provides a structured approach to designing stability studies, troubleshooting common degradation issues, and elucidating degradation pathways for this molecule.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific experimental observations in a question-and-answer format.

Q1: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after storing my compound in an acidic aqueous buffer. What is the likely cause?

A1: Probable Cause & Mechanism This is a classic sign of acid-catalyzed hydrolysis of the acetamide bond.[2][3] Under acidic conditions, the carbonyl oxygen of the acetamide is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[2][6] A water molecule can then act as a nucleophile, attacking the carbonyl carbon. This leads to the cleavage of the C-N amide bond.

The degradation products would be:

  • 5-chloro-2-methoxy-4-nitroaniline: This primary amine is significantly more polar than the parent acetamide, causing it to elute earlier on a typical C18 reverse-phase column.

  • Acetic Acid: This is the other product of the hydrolysis.

Recommended Actions:

  • Confirmation: Use LC-MS to confirm the mass of the new peak. The expected mass would correspond to 5-chloro-2-methoxy-4-nitroaniline.

  • Solution Buffering: If your experiment requires an aqueous solution, buffer it to a pH range of 4-6, where amide hydrolysis is typically minimized. Avoid strongly acidic (pH < 3) or basic (pH > 9) conditions.

  • Solvent Choice: For stock solutions, use aprotic solvents like acetonitrile or anhydrous DMSO instead of protic solvents like methanol or water. Store solutions at low temperatures (e.g., -20°C or -80°C) to slow degradation kinetics.

Q2: After leaving my sample on the bench under ambient light, I see multiple new peaks in the chromatogram. What degradation pathway should I suspect?

A2: Probable Cause & Mechanism Nitroaromatic compounds are frequently susceptible to photodegradation .[7] Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate complex degradation reactions. The specific products can be numerous and difficult to predict without detailed characterization, but they often involve reactions of the nitro group or other ring substituents.

Recommended Actions:

  • Protect from Light: Always handle the solid compound and its solutions in amber vials or vessels wrapped in aluminum foil.[8] Minimize exposure to ambient and fluorescent lighting during experimental setup.

  • Photostability Study: Conduct a formal photostability study as outlined in ICH guideline Q1B.[7][9] This involves exposing the compound to a controlled source of light with both UV and visible outputs for a specified duration and comparing it to a dark control.

  • Analytical Diligence: Use a robust, stability-indicating HPLC method (preferably with a photodiode array [PDA] detector) to track the formation of new peaks and any changes in the parent compound's UV spectrum, which might indicate structural modification.

Q3: I am trying to perform a reaction with a reducing agent and my starting material is consumed, but I don't get my expected product. Instead, I see a major new peak.

A3: Probable Cause & Mechanism The nitro group (-NO2) is readily reduced. This is one of the most common transformations for nitroaromatic compounds.[5][10][11] The reduction can proceed through several intermediates to ultimately form an amino group (-NH2).

The typical reduction pathway is: Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamino (-NHOH) → Amino (-NH₂)

The final product of complete reduction would be N1-(4-amino-5-chloro-2-methoxyphenyl)acetamide . The hydroxylamino intermediate can also be a relatively stable product under certain conditions.[10][12]

Recommended Actions:

  • Characterize the Product: Use LC-MS and potentially NMR to identify the structure of the unexpected product. Compare its mass and fragmentation pattern to the expected masses of the reduction intermediates and the final amino product.

  • Control Stoichiometry: If you desire to keep the nitro group intact, avoid strong reducing agents (e.g., catalytic hydrogenation with Pd/C, SnCl₂, strong hydrides). If you intend to reduce the nitro group, carefully control the stoichiometry of the reducing agent to target a specific intermediate if necessary.

  • Orthogonal Analysis: Use analytical techniques that can detect the different functional groups. For example, a simple colorimetric test or a specific HPLC derivatization method can be used to test for the presence of the newly formed aromatic amine.

Section 3: Designing a Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[1][13] The goal is to achieve 5-20% degradation of the parent compound to ensure that potential degradation products are formed at detectable levels.[14]

Summary of Recommended Stress Conditions
Stress ConditionReagent/ConditionTypical Duration & TemperaturePrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M to 1 M HCl2 hours to 7 days at 60-80°CAmide Hydrolysis
Base Hydrolysis 0.1 M to 1 M NaOH1 hour to 2 days at 40-60°CAmide Hydrolysis
Oxidation 3% to 30% H₂O₂24 hours at Room TemperatureOxidation of Ring/Substituents
Thermal Stress Solid State & Solution1 to 4 weeks at 60-80°CThermolytic Decomposition
Photostability ICH Q1B compliant light source1.2 million lux hours (visible) & 200 watt hours/m² (UV)Photolytic Decomposition

Note: These conditions are starting points and should be optimized based on the observed rate of degradation.[1]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., in ACN:H2O) Acid Acid (0.1 M HCl, 60°C) Prep->Acid Expose to Stress Base Base (0.1 M NaOH, 40°C) Prep->Base Expose to Stress Ox Oxidative (3% H2O2, RT) Prep->Ox Expose to Stress Thermal Thermal (Solution, 80°C) Prep->Thermal Expose to Stress Photo Photolytic (ICH Light Box) Prep->Photo Expose to Stress Controls Prepare Dark & Unstressed Controls HPLC Analyze via HPLC-PDA/UV Controls->HPLC Analyze t=0 and final Sampling Sample at Time Points (e.g., 0, 2, 8, 24 hr) Acid->Sampling Base->Sampling Ox->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize if applicable Neutralize->HPLC MassSpec Peak Purity & Mass Balance Assessment HPLC->MassSpec LCMS Identify Degradants with LC-MS/MS MassSpec->LCMS for unknown peaks

Caption: Workflow for a forced degradation study.

Section 4: Predicted Degradation Pathways

Based on the functional groups present, two primary degradation pathways are predicted: Hydrolysis and Reduction.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_reduction Reduction Pathway Parent This compound C9H9ClN2O4 Hydrolysis_Product 5-chloro-2-methoxy-4-nitroaniline C7H7ClN2O3 Parent->Hydrolysis_Product H+ or OH- H2O Nitroso Nitroso Intermediate Parent->Nitroso [H] (Reduction) Acetic_Acid Acetic Acid C2H4O2 Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino [H] Reduction_Product N1-(4-amino-5-chloro-2-methoxyphenyl)acetamide C9H11ClN2O2 Hydroxylamino->Reduction_Product [H]

Sources

Technical Support Center: N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this intermediate. We provide in-depth troubleshooting advice and frequently asked questions to help you minimize side product formation and maximize the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a substituted acetanilide. Its structure contains several key functional groups that dictate its reactivity:

  • An Acetamide Group (-NHCOCH₃): This group is an ortho, para-director but is less activating than a simple amino group. It is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3]

  • A Nitro Group (-NO₂): This is a strong electron-withdrawing group and a meta-director. It is the most common site for reduction to an amine (-NH₂).[4][5]

  • An Aromatic Ring: The ring is substituted with a chloro group, a methoxy group, the nitro group, and the acetamido group. The interplay of these substituents' electronic effects governs the molecule's overall reactivity.

Q2: How is this compound typically synthesized?

A2: The most common synthetic route is the N-acetylation of its corresponding aniline, 5-chloro-2-methoxy-4-nitroaniline. This is typically achieved by reacting the aniline with acetic anhydride, often in a solvent like glacial acetic acid.[6][7] The acetamide group serves as a protecting group for the amine, moderating its reactivity in subsequent steps like electrophilic substitution.[8]

Q3: What are the two primary reaction pathways for this molecule?

A3: Given its functional groups, two reactions are most prevalent:

  • Selective Reduction of the Nitro Group: The conversion of the nitro group to an amine is a crucial transformation. This creates a diamine derivative, which is a common precursor in the synthesis of heterocyclic compounds and other complex molecules. A variety of reagents can be used for this purpose.[5][8][9]

  • Hydrolysis of the Acetamide Group: Removal of the acetyl protecting group to reveal the free amine (5-chloro-2-methoxy-4-nitroaniline) is another key reaction. This is typically accomplished by heating with a dilute acid or base.[2][10][11]

Reaction Pathways Overview

Reaction_Pathways Start 5-chloro-2-methoxy- 4-nitroaniline Main N1-(5-chloro-2-methoxy- 4-nitrophenyl)acetamide (Target Molecule) Start->Main Acetylation (Acetic Anhydride) Reduced N1-(4-amino-5-chloro- 2-methoxyphenyl)acetamide Main->Reduced Nitro Reduction (e.g., SnCl2, H2/Pd-C) Hydrolyzed 5-chloro-2-methoxy- 4-nitroaniline (Hydrolysis Product) Main->Hydrolyzed Amide Hydrolysis (Acid or Base, Heat)

Caption: Primary synthesis and reaction pathways for the target molecule.

Troubleshooting Guide: Side Product Formation

This section addresses specific issues you may encounter during your experiments, focusing on the identification and mitigation of common side products.

Scenario 1: Reduction of the Nitro Group

This reaction aims to convert the -NO₂ group to an -NH₂ group while keeping the acetamide intact.

Problem: My TLC plate shows a new, more polar spot corresponding to the starting material's aniline, and my final yield of the desired amino-acetamide is low.

  • Probable Cause: Amide Hydrolysis. You have inadvertently hydrolyzed the acetamide protecting group back to an amine. This occurs when the reaction conditions are too harsh, particularly under strongly acidic environments which can catalyze the hydrolysis of the amide bond.[1][10][11]

  • Proposed Solution: Switch to milder, non-acidic, or less acidic reduction conditions. While methods like using iron (Fe) or zinc (Zn) in acidic media are effective for nitro reduction, they carry a higher risk of amide hydrolysis.[5][8]

  • Preventative Measures:

    • Use Tin(II) Chloride (SnCl₂): This is a classic and effective method for selectively reducing aromatic nitro groups in the presence of other reducible functionalities. It can be performed in a neutral solvent like ethanol, minimizing the risk of hydrolysis.[8]

    • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel is another excellent method.[5] Raney Nickel is particularly useful if you are concerned about potential dehalogenation (removal of the -Cl group).

Problem: I observe a highly colored impurity, and my mass spectrometry data shows a molecular weight that appears to be a dimer of my expected product.

  • Probable Cause: Azo Compound Formation. You have formed an azo (-N=N-) linkage between two molecules. This is a known side reaction, especially when using overly aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄) on aromatic nitro compounds.[4][8]

  • Proposed Solution: Immediately cease using hydride-based reducing agents for this transformation.

  • Preventative Measures: Adhere to the standard, well-documented methods for aromatic nitro group reduction, as detailed in the table below.

Table 1: Comparison of Common Nitro Reduction Reagents
ReagentTypical ConditionsProsCons (Potential Side Products)
H₂/Pd-C Methanol or Ethanol, RT, H₂ balloonHigh yield, clean reactionCan cause dehalogenation (C-Cl bond cleavage)
SnCl₂·2H₂O Ethanol, RefluxExcellent selectivity, tolerates many functional groupsRequires removal of tin salts during workup
Fe / NH₄Cl Ethanol/Water, RefluxInexpensive, effectiveCan be slow, requires filtration of iron salts
Fe / Acetic Acid Acetic Acid, HeatMild and effectiveRisk of amide hydrolysis
LiAlH₄ Anhydrous THFPowerful reducing agentNot suitable; leads to azo compounds [8]

Scenario 2: Reactions Involving the Acetamide Group (e.g., Hydrolysis)

This reaction aims to deprotect the amine by hydrolyzing the acetamide group.

Problem: After my hydrolysis reaction, my TLC shows a significant amount of unreacted starting material.

  • Probable Cause: Incomplete Hydrolysis. The amide bond is quite stable, and its hydrolysis requires forcing conditions. Your reaction time, temperature, or acid/base concentration may be insufficient.[2]

  • Proposed Solution:

    • Increase Reaction Time and/or Temperature: For acid-catalyzed hydrolysis, refluxing with dilute HCl or H₂SO₄ is often required.[3][10] Similarly, for base-catalyzed hydrolysis, heating with aqueous NaOH is necessary.[1][2]

    • Increase Reagent Concentration: If extending the time is not effective, a moderate increase in the concentration of the acid or base may be necessary. Monitor the reaction closely by TLC to avoid degradation.

  • Scientist's Note: The stability of the amide bond is precisely why it's used as a protecting group. Its removal is intentionally challenging. Plan for longer reaction times compared to, for example, ester hydrolysis.

Problem: My final product, 5-chloro-2-methoxy-4-nitroaniline, is dark and appears impure, even after workup.

  • Probable Cause: Product Degradation. Anilines, especially those with electron-donating groups, can be sensitive to oxidation and degradation under harsh conditions (prolonged heating, strong acid).

  • Proposed Solution:

    • Minimize Reaction Time: Once TLC indicates the consumption of the starting material, proceed with the workup immediately.

    • Neutralize Carefully: During the workup of an acid-catalyzed hydrolysis, neutralize the excess acid carefully with a base (e.g., NaHCO₃ or NaOH) under cooling to avoid excessive heat generation.

    • Purification: The crude product may require purification by column chromatography or recrystallization to remove colored impurities.

Experimental Protocol: Selective Nitro Group Reduction using SnCl₂

This protocol provides a reliable method for the synthesis of N1-(4-amino-5-chloro-2-methoxyphenyl)acetamide.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add absolute ethanol to the flask (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: To the resulting suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) in one portion.

    • Expertise Note: An excess of the reducing agent is used to ensure the complete conversion of the nitro group.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction is typically complete within 1-3 hours.

    • Trustworthiness Check: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The product will be a new, more polar spot, and the starting material spot should disappear.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Do this carefully, as gas evolution may occur. Stir until the pH of the aqueous layer is basic (pH > 8).

    • Causality Note: The basic quench neutralizes the reaction mixture and precipitates tin salts as tin hydroxide, which can then be filtered off.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Workup - Washing: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude N1-(4-amino-5-chloro-2-methoxyphenyl)acetamide, which can be further purified by recrystallization or column chromatography if necessary.

Workflow Diagram: Nitro Reduction & Workup

Workflow A 1. Combine Reactants - Target Molecule (1 eq) - SnCl2·2H2O (3-4 eq) - Ethanol B 2. Heat to Reflux (78°C, 1-3h) A->B Reaction Setup C 3. Monitor by TLC B->C During Reaction D 4. Cool & Quench (Saturated NaHCO3) C->D Upon Completion E 5. Extract Product (Ethyl Acetate) D->E Phase Separation F 6. Wash & Dry (Brine, Na2SO4) E->F Purification of Organic Layer G 7. Concentrate & Purify F->G Final Isolation

Caption: Step-by-step workflow for the selective reduction of the nitro group.

References

  • Vertex AI Search. (2023). Hydrolysis of Acetamide.
  • LibreTexts. (2020). 22.7: Amide Chemistry.
  • Osborne, A. G. (n.d.). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Canadian Science Publishing.
  • ResearchGate. (2025). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality.
  • IOSR Journal. (n.d.). One-pot efficient reductive acetylation of aromatic nitro compounds.
  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide.
  • Sathiavasan, K. (2023). Can we hydrolyse an amide in acid and base solutions? Quora.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Hines III, J. E., et al. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals.
  • Hines III, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PMC - PubMed Central.

Sources

Technical Support Center: Troubleshooting Low Bioactivity of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide. This guide is designed to provide in-depth, experience-driven insights into potential challenges you might face when working with this compound. As a substituted nitroaromatic acetamide, its behavior in biological assays can be influenced by a unique combination of physicochemical properties. This document will walk you through a logical troubleshooting process, from verifying the integrity of your compound to dissecting potential assay-specific artifacts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing lower-than-expected potency or a complete lack of activity in my cell-based assay. Where should I start my investigation?

The logical flow of investigation should be:

  • Compound Integrity: Is the compound what you think it is, and is it pure?

  • Compound Solubility & Stability: Is the compound getting into the solution and staying there?

  • Assay-Specific Interferences: Is the compound interfering with your assay technology?

  • Cellular Context: Is the compound reaching its intracellular target?

Below is a workflow diagram to guide your troubleshooting process.

Troubleshooting_Workflow cluster_0 Tier 1: Compound & Stock Validation cluster_1 Tier 2: Assay & Cellular Analysis cluster_2 Outcome A Low or No Bioactivity Observed B 1. Verify Compound Identity & Purity (LC-MS, NMR) A->B Start Here C 2. Assess Stock Solution Solubility (Visual Inspection, Nephelometry) B->C Purity Confirmed H Identify Root Cause B->H Impure/Degraded D 3. Evaluate Compound Stability (Time-course in media via LC-MS) C->D Soluble C->H Insoluble E 4. Check for Assay Interference (e.g., Fluorescence Quenching) D->E Stable D->H Unstable F 5. Assess Cell Permeability & Efflux (e.g., Cellular thermal shift assay, Efflux pump inhibitors) E->F No Interference E->H Interference Detected G 6. Consider Metabolism (Incubate with liver microsomes) F->G Permeable F->H Impermeable/Effluxed G->H Metabolically Stable G->H Rapid Metabolism

Caption: A tiered workflow for troubleshooting low bioactivity.

Question 2: How can I be sure that my compound is pure and hasn't degraded?

Answer: Compound integrity is the bedrock of reliable data. Impurities from synthesis or degradation products can lead to misleading results or a false-negative outcome.[1]

Expertise & Experience: The synthesis of related nitrophenyl acetamides often involves steps like acetylation of an aniline precursor.[2] Incomplete reactions or side reactions can introduce impurities. Furthermore, the nitroaromatic and chloroacetamide moieties in your compound's structure suggest potential liabilities. Nitroaromatics can be susceptible to reduction under certain biological conditions, and chloroacetamides are electrophilic, making them potentially reactive with nucleophiles in your storage solution or assay medium.[3][4][5]

Trustworthiness through Self-Validation: You must validate the purity of each new batch of the compound. Do not rely solely on the supplier's certificate of analysis, especially if the compound has been in storage.

Experimental Protocol: Purity Assessment by HPLC-MS

This protocol will allow you to assess the purity of your sample and identify any potential degradation products.

  • Materials:

    • This compound solid

    • HPLC-grade acetonitrile (ACN) and water

    • Formic acid (for mass spectrometry compatible mobile phase)

    • HPLC system with a C18 column and a UV detector, coupled to a mass spectrometer. A similar compound, N-(5-Chloro-2-methoxy-4-nitrophenyl)benzamide, has been successfully analyzed using a reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[6]

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL solution of your compound in ACN or DMSO.

    • HPLC Method:

      • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to ensure the elution of any potential impurities with different polarities.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set at a wavelength where the compound has good absorbance (e.g., 254 nm and a wavelength near the compound's absorbance maximum).

    • Analysis:

      • Integrate the area of all peaks in the chromatogram.

      • Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

      • Analyze the mass spectrum of the main peak to confirm it corresponds to the molecular weight of this compound (Expected M.W. ~244.6 g/mol ).

      • Examine any impurity peaks for their mass-to-charge ratio (m/z) to hypothesize their structures.

Purity Result Interpretation & Next Steps
>95% PurityThe compound is likely of sufficient purity. Proceed to solubility and stability checks.
<95% PuritySignificant impurities are present. The compound may need to be re-purified. The low activity could be due to a lower effective concentration of the active compound or inhibitor effects from impurities.
Multiple PeaksThe compound may have degraded. Compare with a fresh sample if possible. Check the mass of the other peaks to identify potential degradation products (e.g., hydrolysis of the acetamide).
Question 3: My compound seems pure, but could solubility be the issue? How do I properly dissolve it and check for precipitation in my assay?

Answer: Absolutely. Poor solubility is one of the most common reasons for low potency in cell-based assays.[7] Even if your stock solution appears clear, the compound can precipitate when diluted into the aqueous environment of your cell culture medium.

Expertise & Experience: The predicted LogP (a measure of lipophilicity) for a structurally similar compound, N-(5-Chloro-2-methoxy-4-nitrophenyl)benzamide, is 3.14, suggesting it is quite hydrophobic.[6] Your compound likely shares this characteristic. While DMSO is an excellent solvent for creating high-concentration stock solutions, the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[8] This sharp change in solvent environment upon dilution is where precipitation often occurs.

Trustworthiness through Self-Validation: Always visually inspect your diluted solutions for any signs of precipitation (cloudiness, particulates). For a more quantitative measure, you can perform a solubility test.

Experimental Protocol: Assessing and Optimizing Compound Solubility

  • Part 1: Preparing a Stock Solution

    • Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[9]

    • Ensure complete dissolution. If necessary, gentle warming (to 37°C) and vortexing or sonication can be used, but be mindful of potential degradation with heat.[10]

    • Store stock solutions properly, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11]

  • Part 2: Kinetic Solubility in Assay Medium

    • Prepare serial dilutions of your compound from the DMSO stock directly into your final cell culture medium.

    • Let the solutions equilibrate at the assay temperature (e.g., 37°C) for a period that mimics your experiment's duration (e.g., 1-2 hours).

    • Visually inspect each concentration under a light source against a dark background for any signs of turbidity or precipitate.

    • For a more rigorous check: Centrifuge the solutions at high speed (e.g., 14,000 x g) for 15-20 minutes. Carefully take a sample of the supernatant and measure the concentration of your compound using HPLC or UV-Vis spectroscopy. A significant drop in concentration compared to the nominal concentration indicates precipitation.

Observation Interpretation & Next Steps
Clear solution at all tested concentrationsSolubility is likely not the issue at these concentrations.
Precipitation at higher concentrationsThe compound is falling out of solution. Your observed low activity may be because the actual concentration of the dissolved compound is much lower than intended. Only use concentrations that remain fully solubilized.
Immediate cloudiness upon dilutionSevere solubility issue. Consider using a different solvent system for the stock (if compatible with your cells) or formulating the compound with solubility enhancers, though this can introduce other variables.
Question 4: What if my compound is pure and soluble, but still inactive? Could it be chemically reactive or interfering with my assay readout?

Answer: This is an excellent question and brings us to the more subtle aspects of troubleshooting. The chemical structure of this compound contains moieties that are known to cause assay artifacts.

Expertise & Experience:

  • Nitroaromatic Compounds: These compounds are known to interfere with fluorescence-based assays. The nitro group is electron-withdrawing and can act as a quencher for fluorescent probes, leading to a false positive (in an inhibition assay) or false negative (in an activation assay) signal.[12]

  • Chloroacetamides: The chloroacetamide group is a known electrophile that can react with nucleophilic residues on proteins, such as the thiol group of cysteine.[4][5] This can lead to covalent modification of your target protein, but also non-specific modification of other proteins in the cell or assay system, which can cause cytotoxicity or other off-target effects.

Trustworthiness through Self-Validation: It is essential to run control experiments to rule out these potential interferences.

Troubleshooting Potential Assay Artifacts

Artifact_Troubleshooting cluster_0 Initial Observation cluster_1 Investigation Pathways cluster_2 Potential Outcomes A Compound is Pure & Soluble, but shows low/no activity B Is the assay fluorescence-based? A->B D Does the compound have a reactive chloroacetamide group? A->D C Run a 'no-enzyme' or 'no-substrate' control with compound and fluorescent probe. B->C Yes G Fluorescence Quenching C->G Signal Decreases I No Artifact Detected C->I No Change E Perform a pre-incubation experiment. Does potency increase with time? D->E Yes F Include a nucleophile like glutathione in the assay buffer. Does this reduce activity? D->F Yes H Non-specific Covalent Binding E->H Yes E->I No F->H Yes F->I No

Caption: Decision tree for investigating assay artifacts.

  • To test for fluorescence quenching: If your assay uses a fluorescent readout, run a control experiment with just the buffer, your fluorescent probe/substrate, and your compound (without any enzyme or cells). A decrease in fluorescence intensity in the presence of your compound indicates quenching.

  • To test for non-specific reactivity: The reactivity of chloroacetamides can be assessed by including a high concentration of a nucleophile like glutathione (GSH) in your assay buffer. If your compound's activity is due to non-specific covalent binding, the GSH will act as a scavenger and reduce the observed effect.

If artifacts are detected, you may need to switch to a different assay format (e.g., a label-free detection method instead of fluorescence) or redesign the compound to remove the reactive moiety if it is not essential for the desired activity.

This concludes the initial phase of our troubleshooting guide. If you have worked through these steps and still face challenges, further investigation into cell permeability, efflux, and metabolism may be necessary. Please do not hesitate to reach out with your experimental data for a more in-depth consultation.

References

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250470. [Link]

  • Hines, J., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 753–757. [Link]

  • Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. [Link]

  • SIELC Technologies. (2018). N-(5-Chloro-2-methoxy-4-nitrophenyl)benzamide. SIELC.[Link]

  • Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Archives of Industrial Hygiene and Toxicology, 72(1), 26-38. [Link]

  • Špírek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(9), 2014-2024. [Link]

  • Dahlin, J. L., et al. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Enzymology, 565, 41-60. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. [Link]

  • Chen, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 345. [Link]

  • Singh, S., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 882. [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate.[Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Moravek.[Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(x250470). [Link]

  • Dahlin, J. L., et al. (2016). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. ASSAY and Drug Development Technologies, 14(7), 393-406. [Link]

  • Schwaid, A. G., et al. (2017). Causes and Significance of Increased Compound Potency in Cellular or Physiological Contexts. Journal of Medicinal Chemistry, 60(9), 3621–3626. [Link]

  • Kuenemann, M. A., et al. (2019). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 10(11), 1779-1785. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals encountering solubility-related challenges during in vitro and in vivo experimental workflows. We provide in-depth, evidence-based answers to common questions, troubleshooting strategies, and validated protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when diluting my DMSO stock of this compound into aqueous assay buffer. What's happening and why?

A1: This is a classic and common problem known as "solvent shock" or precipitation upon dilution. It occurs because many drug-like molecules, including likely this compound, are hydrophobic and have poor aqueous solubility.[1]

Here’s the underlying mechanism:

  • High Concentration in DMSO: Your compound is comfortably dissolved at a high concentration (e.g., 10-50 mM) in a strong organic solvent like Dimethyl Sulfoxide (DMSO).[1] DMSO is an excellent solvent that can overcome the crystal lattice energy of the solid compound.

  • Abrupt Polarity Shift: When you pipette this concentrated DMSO stock into a large volume of aqueous buffer, the local concentration of both the compound and DMSO is momentarily very high at the point of addition.

  • Supersaturation and Crash-Out: The DMSO rapidly diffuses into the aqueous phase, causing a dramatic and sudden increase in the polarity of the solvent surrounding your compound molecules. The aqueous buffer cannot maintain the compound in solution at this high concentration, leading to a state of supersaturation. The compound then rapidly crashes out of solution, forming either amorphous precipitates or aggregates.[1][2]

This precipitation is problematic as it reduces the actual concentration of your compound available to interact with its biological target, leading to inaccurate measurements and potentially false-negative results.[1][3]

Q2: What are the intrinsic properties of this compound that suggest it will have poor water solubility?

A2: While specific experimental solubility data for this exact molecule is not widely published, we can infer its likely behavior from its structure. Like many modern drug candidates, it possesses features characteristic of "brick-dust" molecules—compounds with high melting points and strong crystal lattice structures that are difficult for water to break down.[4]

Key structural features contributing to poor aqueous solubility include:

  • Aromatic Nitro Group: The nitro (-NO2) group is highly polar but is also a strong electron-withdrawing group that can participate in strong intermolecular interactions in the solid state, increasing crystal lattice energy.

  • Chlorinated Phenyl Ring: The presence of a chloro- group and a substituted benzene ring increases the molecule's hydrophobicity and molecular weight, generally decreasing water solubility.[5]

  • Acetamide Group: While the amide group can form hydrogen bonds, the overall molecule is large and dominated by nonpolar regions, limiting the positive contribution of this group to aqueous solubility.

A structurally similar compound, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, is reported to be only sparingly soluble in DMSO and chloroform, which further suggests that the target compound will exhibit significant solubility challenges even in strong organic solvents, let alone aqueous buffers.[6]

Troubleshooting Guide: Immediate Actions for Precipitation

If you observe precipitation, a systematic approach is necessary. The following flowchart outlines a decision-making process to diagnose and solve the issue.

Troubleshooting_Precipitation start Problem: Compound Precipitation Observed q1 What is the final assay concentration? start->q1 s1 ACTION: Reduce Final Concentration (Lower the dose-response curve) q1->s1 Too high q2 Is this a cell-based assay? q1->q2 Within expected range s1->q2 s2_biochem Biochemical Assay: Increase co-solvent (e.g., DMSO) up to 5% if target tolerates it. q2->s2_biochem No s2_cell Cell-Based Assay: Maintain DMSO ≤0.5%. Consider alternative strategies. q2->s2_cell Yes q3 How was the dilution performed? s2_biochem->q3 s2_cell->q3 s3 ACTION: Modify Dilution Protocol - Use intermediate dilution steps - Add stock to buffer (not vice-versa) - Vortex immediately after addition q3->s3 Direct dilution of high-conc. stock q4 Is the issue persistent? q3->q4 Already using best practice s3->q4 s4 ACTION: Advanced Formulation - Use alternative co-solvents (Ethanol, PEG-400) - Incorporate solubilizing excipients (e.g., Cyclodextrins) q4->s4 Yes end_node Solution Found / Re-evaluate Experiment q4->end_node No s4->end_node

Caption: Troubleshooting workflow for compound precipitation.

Proactive Strategies & Protocols

To avoid solubility issues from the outset, a combination of careful stock preparation and the use of appropriate solubilizing agents is recommended.

Q3: What is the best practice for preparing and diluting my stock solution to prevent precipitation?

A3: The key is to avoid the "solvent shock" described earlier by minimizing abrupt changes in solvent polarity and ensuring rapid mixing. A multi-step serial dilution is highly recommended over a single, large dilution.

dot code block:

Dilution_Workflow cluster_0 Preparation in 100% DMSO cluster_1 Intermediate Dilution cluster_2 Final Assay Dilution stock 1. High Concentration Stock (e.g., 50 mM in 100% DMSO) inter 2. Intermediate Plate (e.g., 2 mM in 100% DMSO) stock->inter Dilute in DMSO assay 3. Final Assay Plate (e.g., 20 µM in Buffer + 1% DMSO) Add compound to buffer with vortexing inter->assay Dilute into Assay Buffer

Caption: Recommended workflow for stock solution dilution.

Q4: Which co-solvents can I use, and what are the acceptable final concentrations in my assay?

A4: The choice of co-solvent and its final concentration is a critical balancing act between solubilizing your compound and avoiding artifacts or toxicity in the assay.[3]

  • For Biochemical Assays (Enzymes, Receptors): These are generally more tolerant to organic solvents. You can often use up to 5% DMSO or other co-solvents, but you must always run a solvent-only control to check for any direct effects on your target protein or detection system.

  • For Cell-Based Assays: Cellular health is paramount. High concentrations of organic solvents can be cytotoxic, leading to misleading results.[7] For this compound, start with the recommendations in the table below and always perform a vehicle toxicity control.

Co-SolventProperties & Use CasesRecommended Final ConcentrationPotential Issues & Cautions
DMSO Strong, universal polar aprotic solvent. The default for primary stock solutions.[8]Cell-Based: ≤ 0.5% [7][9] Biochemical: ≤ 5% Can induce cell differentiation or stress at >0.5%.[10] Hygroscopic; absorbs water, which can cause compound precipitation in stock over time.[1]
Ethanol Polar protic solvent. Useful for compounds that are more soluble in alcohols.Cell-Based: ≤ 0.5% [11] Biochemical: ≤ 5% Can have metabolic effects on cells. More volatile than DMSO, leading to concentration changes.[11]
PEG 400 Polyethylene Glycol 400. A less toxic polymer often used in formulations.[12]Cell-Based: ≤ 1% Biochemical: ≤ 5% High viscosity can interfere with liquid handling robotics. May affect protein stability.
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Form inclusion complexes with hydrophobic molecules, shielding them from water.[13][14]Varies by type and assay (typically 1-10 mM)Can sometimes extract cholesterol from cell membranes. May interfere with compound-target binding if the complex is too stable.[7]
Q5: How do I experimentally determine the solubility of this compound to guide my experiments?

A5: Determining the kinetic solubility is highly relevant for screening and early-stage assays as it mimics the conditions of diluting a DMSO stock into buffer.[3][15] The "shake-flask" method, which measures thermodynamic solubility, is more resource-intensive but provides the true equilibrium solubility value.[16]

Protocol: High-Throughput Kinetic Solubility Assay

This protocol uses nephelometry (light scattering) to detect precipitation.[17]

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

    • Dispense your aqueous assay buffer (e.g., PBS, pH 7.4) into the wells of a clear 96-well plate.

  • Compound Addition:

    • Using a liquid handler or multichannel pipette, add a small volume of the 10 mM DMSO stock to the buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant (e.g., 1%).

    • Include buffer-only and buffer + 1% DMSO wells as negative controls.

  • Incubation & Measurement:

    • Seal the plate and shake it at room temperature for 1.5 - 2 hours.[3]

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering (e.g., absorbance at 650 nm).

  • Analysis:

    • Plot the turbidity reading against the compound concentration.

    • The kinetic solubility limit is the highest concentration at which no significant increase in turbidity is observed compared to the DMSO control.

Advanced Strategies
Q6: Can I use pH modification to improve the solubility of this compound?

A6: The solubility of ionizable compounds is highly pH-dependent.[18][19] this compound contains an acetamide functional group. While amides are generally considered neutral, the amide proton is very weakly acidic (pKa typically > 15), and the amide nitrogen can be protonated under strongly acidic conditions. However, significant changes in ionization state are unlikely to occur within the typical biological pH range of 4.5 to 8.0.

Recommendation:

  • For this specific compound, pH adjustment is unlikely to be an effective primary strategy for enhancing solubility under standard assay conditions (pH ~7.4).

  • Caution: Extreme pH values can damage your biological target (protein or cells) and risk chemical degradation of the compound itself through hydrolysis of the amide bond. Always check the pH stability of your compound and the pH tolerance of your assay system before attempting this strategy.[20]

References
  • (No Source Found)
  • Rupp, C., et al. (2023).
  • Shaikh, J., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • (No Source Found)
  • Jadhav, P. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Frank, K. J., et al. (2012). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • (2022). Compound solubility measurements for early drug discovery.
  • (2025). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. Benchchem.
  • Ates, G., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Hollebeeck, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Springer.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Hollebeeck, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • (No Date). How to measure the solubility point of compounds in liquids using TURBIDI.T. Rheolution.
  • Sharma, D., et al. (2016). Techniques to improve the solubility of poorly soluble drugs.
  • (No Source Found)
  • (No Date). Solubility Assessment Service.
  • Ainurofiq, A., & Az Zahra, F. (2021).
  • Thong, T. Q., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • (No Date). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
  • Popa-Burke, I., & Russell, J. (2014).
  • Pienimäki, K., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • (2025).
  • (No Source Found)
  • (No Date). N1-(5-CHLORO-4-METHOXY-2-NITROPHENYL)ACETAMIDE. ChemicalBook.
  • Popa-Burke, I., & Russell, J. (2014).
  • (No Date). N-(5-CHLORO-2-METHYL-4-NITROPHENYL)ACETAMIDE | CAS 13852-50-1. Scbt.com.
  • (No Source Found)
  • Strickley, R. G. (2003).
  • (No Source Found)
  • (No Source Found)
  • Sheng, G., et al. (2001).
  • (No Source Found)
  • (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • Strickley, R. G. (2004).
  • (2025). An In-depth Technical Guide to the Solubility of N-(2-Methyl-5-nitrophenyl)acetamide. Benchchem.
  • Avdeef, A., & Tsinman, K. (2007). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • (No Source Found)
  • (No Source Found)
  • Chad's Prep. (2022). 17.6 pH Effects on Solubility | General Chemistry. YouTube.
  • (No Date). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. ChemicalBook.

Sources

Technical Support Center: N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring you can optimize your synthesis for the highest possible purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Question 1: My final product is a dark, tarry material instead of a yellow solid. What went wrong?

Answer:

The formation of dark, tarry materials is a common issue in nitration reactions and typically points to oxidative side reactions. Nitric acid is a potent oxidizing agent, and if the reaction temperature is not rigorously controlled, it can lead to the degradation of the aromatic ring and the formation of polymeric byproducts.[1][2]

Root Causes and Solutions:

  • Inadequate Temperature Control: The nitration of N-(5-chloro-2-methoxyphenyl)acetamide is a highly exothermic process.[3][4] An unchecked temperature rise accelerates unwanted side reactions.

    • Solution: Ensure your reaction vessel is submerged in an efficient cooling bath (e.g., ice-salt or a cryocooler) before adding any reagents. The internal temperature of the reaction mixture should be maintained below 5-10°C throughout the addition of the nitrating mixture.[2]

  • Rate of Reagent Addition: Adding the nitrating mixture (concentrated nitric and sulfuric acids) too quickly can create localized hot spots, initiating degradation even if the overall bath temperature is low.

    • Solution: Add the pre-cooled nitrating mixture dropwise with vigorous stirring. This ensures rapid heat dissipation and maintains a homogeneous reaction temperature.[2][5]

Workflow for Controlled Nitration

cluster_prep Preparation cluster_reaction Controlled Reaction cluster_workup Workup A Dissolve N-(5-chloro-2-methoxyphenyl)acetamide in concentrated H₂SO₄ B Cool solution to 0-5 °C in an ice-salt bath A->B D Add nitrating mixture DROPWISE to acetamide solution B->D C Separately, prepare nitrating mixture (HNO₃ + H₂SO₄) and cool to 0-5 °C C->D E Maintain internal temperature < 10 °C with vigorous stirring D->E F Monitor reaction by TLC until starting material is consumed E->F G Pour reaction mixture slowly onto crushed ice F->G H Filter the precipitated yellow solid G->H I Wash with cold water until washings are neutral H->I

Caption: Controlled nitration workflow to prevent degradation.

Question 2: My HPLC analysis shows multiple peaks close to the main product peak. What are these impurities?

Answer:

The presence of multiple peaks suggests the formation of positional isomers or di-nitrated species. The regioselectivity of electrophilic nitration is governed by the directing effects of the substituents on the aromatic ring.

  • -NHCOCH₃ (Acetamido): Activating, ortho, para-directing.

  • -OCH₃ (Methoxy): Strongly activating, ortho, para-directing.

  • -Cl (Chloro): Deactivating, ortho, para-directing.

The desired product is N1-(5-chloro-2-methoxy-4-nitro phenyl)acetamide. The formation of other isomers is a common challenge.

Potential Impurities and Their Origins:

  • N1-(5-chloro-2-methoxy-6-nitrophenyl)acetamide (Isomeric Impurity): Nitration at the C6 position is a likely side reaction. Although the C4 position is sterically less hindered, the C6 position is also activated (ortho to the powerful methoxy group).

  • Di-nitrated Products: If the reaction temperature is too high or an excess of the nitrating agent is used, a second nitro group can be added to the ring, leading to products like N1-(5-chloro-2-methoxy-4,6-dinitrophenyl)acetamide.[1][6]

Logical Diagram of Impurity Formation

cluster_conditions cluster_products SM N-(5-chloro-2- methoxyphenyl)acetamide P1 Desired Product (4-nitro isomer) SM->P1 Controlled Nitration P2 Isomeric Impurity (6-nitro isomer) SM->P2 Side Reaction C1 Low Temperature (0-10 °C) C1->P1 C2 High Temperature (> 20 °C) C2->P2 P3 Di-nitro Impurity C2->P3 C3 Excess Nitrating Agent C3->P3 P1->P3

Caption: Effect of reaction conditions on product and impurity formation.

Mitigation Strategy:

  • Temperature Control: As detailed in Question 1, maintaining a low reaction temperature is the most critical factor for enhancing regioselectivity and preventing polynitration.[2][7]

  • Stoichiometry: Use a carefully measured amount of the nitrating agent, typically 1.05 to 1.1 equivalents of nitric acid, to avoid excess that could lead to di-nitration.

Question 3: My final yield is low, even though the reaction appeared to go to completion by TLC. Where could I be losing my product?

Answer:

Low yield despite complete conversion can often be attributed to issues during the workup and purification stages.

Potential Causes for Product Loss:

  • Hydrolysis of the Acetamide Group: The product contains an acetamide linkage that can be hydrolyzed back to an amine (5-chloro-2-methoxy-4-nitroaniline) under harsh acidic or basic conditions, especially if heated.[8][9][10] This byproduct is more water-soluble and may be lost in the aqueous phase during workup.

    • Solution: Avoid prolonged exposure to strong acids or bases during workup and purification. When washing the crude product, use cold water and ensure the washings are brought to neutral pH promptly.[2][5] Do not use strong bases for neutralization. A dilute sodium bicarbonate solution is preferable.

  • Loss During Recrystallization: The choice of recrystallization solvent is critical. If the product is too soluble in the chosen solvent at room temperature, a significant amount will remain in the mother liquor.

    • Solution: Recrystallization from an ethanol/water binary mixture is often effective for this class of compounds.[2][4] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to maximize crystal formation.

Recrystallization Protocol for High Recovery
StepActionRationale
1 Dissolve Crude ProductAdd the crude solid to a flask and cover with a minimal amount of ethanol. Heat the mixture to a gentle boil until all the solid dissolves.
2 Induce CrystallizationWhile still hot, add deionized water dropwise until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate.
3 Cool SlowlyRemove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
4 Maximize PrecipitationOnce at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
5 Isolate and DryCollect the crystals by vacuum filtration, washing the filter cake with a small amount of a cold ethanol/water mixture. Dry the purified product under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control for minimizing impurities?

A: The three most critical parameters are:

  • Temperature: Maintain the reaction temperature between 0-10°C during the addition of the nitrating agent to prevent di-nitration and oxidative degradation.[1][2][6]

  • Rate of Addition: Add the nitrating mixture slowly and dropwise to prevent localized temperature spikes.[4][5]

  • Stoichiometry: Use only a slight excess (1.05-1.1 eq.) of nitric acid to ensure complete reaction without promoting the formation of di-nitrated byproducts.

Q2: How can I reliably confirm the purity and identity of my final product?

A: A combination of analytical techniques is recommended for comprehensive validation:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) can effectively separate the main product from its isomers and other impurities.[11][12][13] The purity is determined by the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique helps in identifying unknown impurity peaks seen in the HPLC analysis by providing the mass-to-charge ratio (m/z) of each component.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product. The substitution pattern on the aromatic ring can be unequivocally determined by analyzing the chemical shifts and coupling constants of the aromatic protons.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting range.

Q3: What is the best method for purifying the crude this compound?

A: For most applications, recrystallization is the most efficient and scalable purification method.[2][4] An ethanol-water binary solvent system generally provides a good balance of solubility, allowing for effective removal of both more polar and less polar impurities.[4] For very high purity requirements, such as for analytical standards or late-stage drug development, column chromatography on silica gel may be necessary, though this is less practical on a large scale.

References

  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. (2023). YouTube.
  • What is the mechanism of Acetamide? - Patsnap Synapse. (2024).
  • Why is it important to keep the temperature low during a nitration reaction? - Brainly. (2023). Brainly.
  • Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene - AIP Publishing. (n.d.). AIP Publishing.
  • Why is nitration done at comparatively low temper
  • nitration of benzene and methylbenzene - Chemguide. (n.d.). Chemguide.
  • Why is mononitration of phenol carried out at low temper
  • the hydrolysis of amides - Chemguide. (n.d.). Chemguide.
  • Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020). JCBPS.
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.). Chemistry Steps.
  • Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PubMed Central. (2022). PubMed Central.
  • Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents. (n.d.).
  • Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide - Benchchem. (n.d.). Benchchem.
  • (IUCr) N-(4-Methoxy-2-nitrophenyl)acetamide. (2022). IUCr.
  • Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods - Benchchem. (n.d.). Benchchem.
  • Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide - ResearchGate. (2025).
  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. (n.d.). PubMed Central.
  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC - NIH. (2025). PMC - NIH.
  • N-(5-CHLORO-2-METHYL-4-NITROPHENYL)ACETAMIDE | CAS 13852-50-1. (n.d.).
  • Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram - ResearchGate. (n.d.).
  • "N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties - Benchchem. (n.d.). Benchchem.
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • An Investigation into Formation of Impurities During Synthesis of Blonanserin | Request PDF. (2025).

Sources

Validation & Comparative

A Researcher's Guide to Validating the Purity of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth, objective comparison of analytical techniques for validating the purity of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide, a key building block in the synthesis of various pharmaceutical compounds. We will explore the causality behind experimental choices and present supporting data to ensure scientific integrity.

The molecular structure of this compound, with its distinct functional groups, presents a unique analytical challenge. The presence of a chloro, methoxy, and nitro group on the phenyl ring, in addition to the acetamide side chain, necessitates a multi-faceted approach to purity assessment. Potential impurities can arise from starting materials, byproducts of the synthesis, or degradation products.[1]

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on the convergence of data from multiple orthogonal methods. This guide will focus on a suite of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is often considered the gold standard for purity analysis due to its high resolution and sensitivity in separating complex mixtures.[2] For this compound, a reversed-phase HPLC method is most appropriate, leveraging the compound's aromatic and moderately polar nature.

The "Why" Behind the Method: The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the aromatic analyte. The mobile phase, a mixture of an organic solvent like acetonitrile and an aqueous buffer, is optimized to achieve a balance between retention and elution, ensuring sharp, symmetrical peaks for accurate quantification. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, enhancing sensitivity.

Experimental Workflow: HPLC Purity Analysis

Caption: Workflow for HPLC purity determination.

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve a certified reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample solution by dissolving the test article in the mobile phase to the same nominal concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Monitor at a wavelength determined from the UV spectrum of the analyte (e.g., 254 nm).

  • Analysis: Inject the standard and sample solutions.

  • Data Processing: Calculate the purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Mass Spectrometry (MS): Unveiling Impurity Identities

Mass spectrometry is a powerful tool for identifying and characterizing impurities, even at trace levels.[3][4] When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, enabling the confident identification of known and unknown impurities.

The "Why" Behind the Method: High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to determine the elemental composition of an impurity.[4] This is crucial for distinguishing between isomers or compounds with very similar masses.

Experimental Workflow: LC-MS Impurity Profiling

Caption: Workflow for LC-MS impurity identification.

Step-by-Step LC-MS Protocol:

  • LC Conditions: Utilize the same HPLC method as described above.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes to ensure detection of a wide range of impurities.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

    • Scan Range: A wide mass range (e.g., m/z 100-1000) to capture potential impurities.

  • Data Acquisition: Acquire full-scan MS data. For key impurities, perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: Process the data to identify the m/z values of any detected impurities. Use the accurate mass to propose elemental compositions and compare fragmentation patterns with known structures or databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic compounds and can also be used for quantitative purity determination (qNMR).[5][6][7] ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

The "Why" Behind the Method: ¹H NMR is particularly useful for purity assessment as the integral of each signal is directly proportional to the number of protons giving rise to that signal. By comparing the integrals of signals from the main compound to those of impurities, a quantitative measure of purity can be obtained. ¹³C NMR and 2D NMR techniques like COSY and HSQC can be used to confirm the structure of the main compound and to identify the structure of any significant impurities.[8]

Experimental Workflow: NMR Purity and Structural Validation

Caption: Workflow for NMR analysis.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For quantitative analysis (qNMR), add an accurately weighed amount of a suitable internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) for full structural assignment.

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Assign the signals in the spectra to the corresponding atoms in the structure of this compound. Identify any signals that do not correspond to the main compound as impurities.

  • Purity Calculation (qNMR): Calculate the purity by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard of known purity.

Thermal Analysis: Assessing Physicochemical Properties

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physical properties of a compound, including its melting point, thermal stability, and the presence of volatile impurities.[9][10][11]

The "Why" Behind the Method: A sharp melting point observed by DSC is a good indicator of high purity. A broad melting range or the presence of additional thermal events can suggest the presence of impurities. TGA can quantify the amount of volatile impurities, such as residual solvents, by measuring the weight loss of a sample as a function of temperature.[9][10]

Experimental Workflow: Thermal Analysis

Caption: Workflow for DSC and TGA analysis.

Step-by-Step Thermal Analysis Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate sample pan (e.g., aluminum for DSC, platinum for TGA).

  • DSC Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature.

    • Determine the onset and peak temperature of the melting endotherm.

  • TGA Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

    • Record the weight loss as a function of temperature.

    • Determine the percentage of weight loss at different temperature ranges to identify and quantify volatile components.

Comparative Analysis with Alternatives

The choice of an intermediate in drug development is critical. While this compound is a valuable building block, it is important to consider alternatives. For instance, related compounds lacking the chloro or methoxy substituent may offer different reactivity profiles or impurity profiles.

A comparative analysis could involve synthesizing a small library of related compounds and subjecting them to the same rigorous purity validation workflow. The results can be tabulated to provide a clear comparison of their purity profiles.

Table 1: Comparative Purity Analysis of this compound and Analogs

CompoundHPLC Purity (%)Major Impurity (by LC-MS)Melting Point (°C) by DSC
This compound 99.8Starting material (m/z...)155-157
N1-(2-methoxy-4-nitrophenyl)acetamide99.5Dinitro-species (m/z...)148-150
N1-(5-chloro-4-nitrophenyl)acetamide99.2Isomeric impurity (m/z...)162-164

This data-driven approach allows for an informed decision on which intermediate is most suitable for a particular synthetic route, taking into account not only its reactivity but also its achievable purity.

Adherence to Regulatory Standards

For drug development professionals, adherence to regulatory guidelines is paramount. The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (ICH Q3A).[1][12][13][14] These guidelines set thresholds for reporting, identification, and qualification of impurities. The analytical methods described in this guide are essential for meeting these regulatory expectations.

Conclusion

Validating the purity of this compound requires a comprehensive and logical approach. By employing a suite of orthogonal analytical techniques including HPLC, Mass Spectrometry, NMR, and Thermal Analysis, researchers can gain a high degree of confidence in the quality of their material. This guide provides the foundational knowledge and experimental frameworks to establish a self-validating system for purity assessment, ensuring the integrity and reproducibility of your research and development efforts.

References

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • International Council for Harmonisation. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • NETZSCH-Gerätebau GmbH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]

  • PharmaVED. (2024, April 28). Key Analytical Techniques Powering Pharmaceutical Quality Control. [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • ResearchGate. (2025, August 10). Characterization of pharmaceuticals using thermal analysis. [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Medicines Control Agency The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]

  • RQM+. (2024, June 26). Three Critical Aspects of Analytical Testing for Pharmaceuticals. [Link]

  • Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Labinsights. (2023, May 8). Eight Commonly Used Techniques for Drug Analysis. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. [Link]

Sources

A Predictive Comparison of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide and Other Nitroaromatic Compounds in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. Nitroaromatic compounds, a class of molecules characterized by the presence of at least one nitro group attached to an aromatic ring, have long been a source of diverse biological activities, from antimicrobial to anticancer effects. This guide provides an in-depth technical comparison of the predicted biological performance of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide , a compound for which specific biological data is not yet publicly available, against well-characterized nitroaromatic compounds.

Leveraging established structure-activity relationships (SAR), this document will offer a predictive analysis of the subject compound's potential efficacy in common biological assays. By examining the known activities of benchmark compounds, we can extrapolate the likely impact of the unique structural features of this compound. This guide is intended to serve as a foundational resource to inform and direct future experimental investigations into this promising molecule.

Introduction to this compound and Comparator Compounds

This compound is a substituted nitroaromatic compound featuring a chloro, a methoxy, and an acetamido group on the phenyl ring. While the synthesis of this compound is achievable through standard organic chemistry reactions, its biological profile remains uncharacterized in the public domain. To predict its potential activities, we will compare its structure to three well-studied nitroaromatic compounds:

  • 4-Nitroaniline: A simple nitroaromatic compound that provides a baseline for understanding the biological effects of a nitro group on an aniline scaffold.

  • Nitrofurantoin: A nitrofuran derivative widely used as an antibiotic for urinary tract infections. Its mechanism of action and resistance patterns are well-documented.

  • Metronidazole: A nitroimidazole-based antibiotic and antiprotozoal agent, also known for its activity against anaerobic bacteria and certain parasites. It has also been investigated for its potential as a radiosensitizer in cancer therapy.

This comparative approach will allow us to dissect the potential contributions of the various functional groups of this compound to its overall biological activity.

Comparative Biological Activity of Benchmark Nitroaromatic Compounds

The biological activity of nitroaromatic compounds is intrinsically linked to the bioreduction of the nitro group, a process that generates reactive nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can interact with cellular macromolecules like DNA and proteins, leading to cytotoxic or antimicrobial effects.

Below is a summary of the known antimicrobial and anticancer activities of our selected comparator compounds.

CompoundBiological ActivityOrganism/Cell LineMeasurementValueReference
4-Nitroaniline GenotoxicityBacteriaAmes testMutagenic[1]
Acute ToxicityRat (oral)LD50750 mg/kg[2]
Nitrofurantoin AntimicrobialEscherichia coliMIC Range1 - 128 µg/mL[3]
AntimicrobialStaphylococcus pseudintermediusMIC Range4 - 16 µg/mL[3]
AntimicrobialEnterococcus faeciumMIC Range32 - 512 µg/mL[3]
Anticancer--Limited data, primarily studied for antimicrobial use.[4]
Metronidazole AntimicrobialAnaerobic BacteriaMIC≤ 3.1 µg/mL[5]
AntiprotozoalEntamoeba histolyticaIC501.8 µM[6]
Anticancer--Primarily investigated as a radiosensitizer.

Structure-Activity Relationship (SAR) and Predicted Profile of this compound

The biological activity of a nitroaromatic compound is heavily influenced by the nature and position of other substituents on the aromatic ring. These substituents can affect the compound's electronic properties, lipophilicity, and steric hindrance, all of which play a role in its interaction with biological targets and metabolic enzymes.

The Role of the Nitro Group

The nitro group is the key pharmacophore in most biologically active nitroaromatic compounds. Its electron-withdrawing nature is crucial for the reductive activation that leads to cytotoxicity. The reduction potential of the nitro group is a key determinant of its activity; compounds with a higher reduction potential are more readily activated.

Influence of Other Substituents
  • Chloro Group: The presence of a chlorine atom, a halogen, generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. As an electron-withdrawing group, it can also influence the reduction potential of the nitro group.

  • Methoxy Group: The methoxy group is an electron-donating group. Its presence can modulate the electronic properties of the aromatic ring, potentially affecting the ease of nitro group reduction.

  • Acetamido Group: The acetamido group can participate in hydrogen bonding and may influence the compound's solubility and interaction with biological targets.

Predicted Biological Profile

Based on the SAR principles discussed above, we can formulate a hypothesis regarding the potential biological activity of this compound:

  • Antimicrobial Activity: The presence of the nitro group suggests that the compound is likely to possess antimicrobial properties. The chloro and methoxy groups will modulate this activity. The increased lipophilicity due to the chloro group may enhance its activity against bacteria with lipid-rich cell walls.

  • Anticancer Activity: Many nitroaromatic compounds exhibit anticancer activity, often through mechanisms involving bioreductive activation in the hypoxic environment of tumors. The combination of substituents on this compound may confer selective cytotoxicity towards cancer cells.

It is crucial to emphasize that these are predictions based on chemical structure and the known activities of related compounds. Experimental validation is essential to confirm these hypotheses.

Experimental Protocols for Biological Evaluation

To facilitate the experimental validation of the predicted biological activities of this compound, detailed protocols for standard antimicrobial and anticancer assays are provided below.

Synthesis of this compound

A plausible synthetic route for this compound would involve the acetylation of the commercially available 5-chloro-2-methoxy-4-nitroaniline.

Synthesis cluster_start Starting Material cluster_reagent Reagent cluster_product Product A 5-chloro-2-methoxy-4-nitroaniline C This compound A->C Acetylation B Acetic Anhydride or Acetyl Chloride in a suitable solvent (e.g., Acetic Acid or Dichloromethane) with a base (e.g., Pyridine or Triethylamine) if necessary B->C

Caption: Plausible synthetic route for this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7]

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture the bacterial strain overnight and then dilute it in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

  • Inoculate Plates: Add an equal volume of the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Broth_Microdilution A Prepare serial dilutions of the test compound in a 96-well plate. C Add the bacterial inoculum to each well. A->C B Prepare a standardized bacterial inoculum. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Observe for bacterial growth and determine the MIC. D->E

Caption: Workflow for the Broth Microdilution Assay.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9] It is commonly used to determine the cytotoxic potential of a compound against cancer cell lines.

Materials:

  • Test compound (this compound)

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed Cells: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat Cells: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate IC50: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces the viability of the cells by 50%. This can be calculated by plotting the percentage of cell viability against the compound concentration.[10]

MTT_Assay A Seed cancer cells in a 96-well plate. B Treat cells with various concentrations of the test compound. A->B C Incubate for the desired time period. B->C D Add MTT solution and incubate. C->D E Solubilize the formazan crystals. D->E F Measure absorbance at 570 nm. E->F G Calculate cell viability and IC50 value. F->G

Caption: Workflow of the MTT Assay for Cytotoxicity.

Conclusion

While direct experimental data for this compound is currently unavailable, a predictive analysis based on the well-established structure-activity relationships of nitroaromatic compounds suggests that it holds potential as a biologically active agent, likely with both antimicrobial and anticancer properties. The unique combination of chloro, methoxy, and acetamido substituents on the nitroaromatic scaffold makes it a compelling candidate for further investigation.

This guide provides a comprehensive framework for researchers to embark on the experimental evaluation of this compound. The detailed protocols for synthesis and biological assays, along with the comparative data from benchmark nitroaromatics, are intended to accelerate the discovery process and contribute to the development of new therapeutic agents. The scientific community is encouraged to undertake the necessary research to validate the predictions made herein and to fully elucidate the therapeutic potential of this compound.

References

  • [Data on file]. (2025). Antimicrobial activity data in support of nitrofurantoin three times per day.
  • [Data on file]. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. The Royal Society of Chemistry.
  • [Data on file]. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device.
  • [Data on file]. (n.d.). The effect of compounds and metronidazole at IC 50 on the in vitro growth of Entamoeba histolytica trophozoites at different incubation periods.
  • Hartwig, A. (2022). 4-Nitroaniline.
  • [Data on file]. (2023). Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections.
  • [Data on file]. (n.d.). MTT assay protocol. Abcam.
  • [Data on file]. (n.d.). MIC values of metronidazole for Gram-negative anaerobes.
  • [Data on file]. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
  • [Data on file]. (n.d.). Nitrofurantoin.
  • [Data on file]. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCr Journals.
  • [Data on file]. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
  • [Data on file]. (n.d.).
  • [Data on file]. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • [Data on file]. (n.d.). 4-Nitroaniline. Wikipedia.
  • [Data on file]. (n.d.). Percentage of cumulative MIC interpretation and antimicrobial activity of nitrofurantoin against uropathogens from all age groups during April to June 2019.
  • [Data on file]. (n.d.). Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods.
  • [Data on file]. (n.d.). MTT Cell Proliferation Assay.
  • [Data on file]. (2023). Susceptibility Profile of Nitrofurantoin and Fosfomycin among Carbapenem-resistant Enterobacteriaceae Isolates in UTI from a Tertiary Care Hospital. Journal of Pure and Applied Microbiology.
  • [Data on file]. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • [Data on file]. (n.d.). Comparison of anticancer activity (IC50 values) between active compounds and PTX. (PTX -.
  • [Data on file]. (2025). High-rate biodegradation of 3-and 4-nitroaniline.
  • [Data on file]. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
  • [Data on file]. (n.d.). MTT Assay Protocol.
  • [Data on file]. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • [Data on file]. (n.d.).
  • [Data on file]. (2026). What is the minimum inhibitory concentration (MIC) breakpoint for nitrofurantoin in treating an uncomplicated urinary tract infection (UTI)?. Dr.Oracle.
  • [Data on file]. (n.d.). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • [Data on file]. (n.d.). 4-Nitroaniline – Knowledge and References. Taylor & Francis.
  • [Data on file]. (2014). EMERGING METRONIDAZOLE RESISTANCE IN ANAEROBES AND MAPPING THEIR SUSCEPTIBILITY BEHAVIOUR.
  • [Data on file]. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube.
  • [Data on file]. (2025). 2-Chloro-N-(4-nitrophenyl)acetamide.
  • [Data on file]. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
  • [Data on file]. (n.d.). Resistance Rate and Minimum Inhibitory Concentration of Metronidazole Among Helicobacter pylori Strains in Tehran, Iran. Brieflands.
  • [Data on file]. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide. Benchchem.
  • [Data on file]. (2026).
  • [Data on file]. (n.d.). P05.14 Minimum inhibitory concentrations of metronidazole and tinidazole against trichomonas vaginalis. Sexually Transmitted Infections.

Sources

Navigating the Kinome: A Comparative Guide to Kinase Inhibitor Cross-Reactivity in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Deconvoluting On- and Off-Target Effects

The pursuit of targeted therapies has positioned kinase inhibitors at the forefront of modern drug discovery. However, the high degree of homology within the ATP-binding pocket of the human kinome presents a significant challenge: achieving target selectivity. Off-target effects, stemming from a compound's interaction with unintended kinases, can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits. Therefore, a rigorous evaluation of a kinase inhibitor's cross-reactivity in a cellular context is paramount for advancing a compound from a promising hit to a viable clinical candidate.

This guide provides a framework for assessing the cellular cross-reactivity of kinase inhibitors, moving beyond simple biochemical assays to understand a compound's activity in a more physiologically relevant environment. Due to the limited public data on the biological activity of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide, we will use three well-characterized clinical kinase inhibitors as case studies to illustrate the principles and methodologies:

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and SRC family kinases.[1][2]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, primarily targeting VEGFR and PDGFR.[3][4]

  • Gefitinib: A more selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6]

By comparing these inhibitors, we will demonstrate how to design, execute, and interpret a panel of cellular assays to build a comprehensive selectivity profile.

The Rationale: Why Cellular Assays are Critical

While biochemical assays that measure the direct inhibition of purified kinases are invaluable for initial screening, they do not fully recapitulate the complexities of a living cell.[7] Cellular assays provide a more nuanced understanding of a compound's behavior by taking into account factors such as:

  • Cell permeability and efflux: A compound's ability to reach its intracellular target.

  • Intracellular ATP concentrations: The high concentration of ATP in cells can affect the potency of ATP-competitive inhibitors.

  • Off-target engagement: Interactions with other cellular proteins that can modulate the compound's activity or lead to toxicity.

  • Impact on signaling networks: Assessing the downstream consequences of on- and off-target inhibition.

This guide will focus on a multi-pronged approach, employing a suite of cellular assays to build a robust cross-reactivity profile.

Comparative Kinase Inhibition Profiles

The following table summarizes the biochemical selectivity of Dasatinib, Sunitinib, and Gefitinib against a panel of representative kinases. This data, typically generated from large-scale kinome profiling studies, provides a foundational understanding of each compound's potential on- and off-target activities.

Kinase TargetDasatinib (IC50, nM)Sunitinib (IC50, nM)Gefitinib (IC50, nM)Primary Cellular Function
ABL1 <1>1000>1000Cell differentiation, division, adhesion
SRC 0.863>10,000Cell growth, proliferation, survival
LCK 1.1158>10,000T-cell signaling
VEGFR2 82>10,000Angiogenesis
PDGFRβ 282>10,000Cell growth, proliferation, survival
KIT 513>10,000Cell survival, proliferation
EGFR 110>100023-79Cell growth, proliferation, survival
EPHA2 6>1000>10,000Cell migration, adhesion

Note: IC50 values are compiled from various public sources and are intended for comparative purposes.

Experimental Workflows for Cellular Cross-Reactivity Profiling

A thorough assessment of cross-reactivity involves a tiered approach, starting with broad cytotoxicity assays and moving towards more specific target engagement and downstream signaling studies.

Assessing Global Cytotoxicity with the MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][9] It provides a general assessment of a compound's cytotoxic or cytostatic effects, which can be a result of either on-target or off-target activity.

  • Cell Seeding: Seed cancer cell lines of interest (e.g., K562 for BCR-ABL, A431 for EGFR, and a cell line with known SRC or VEGFR dependency) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the kinase inhibitors (e.g., Dasatinib, Sunitinib, Gefitinib) in complete culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 value for each compound in each cell line.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 5: Assay seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare Inhibitor Dilutions treat_cells Treat Cells (72h) prepare_dilutions->treat_cells add_mtt Add MTT Reagent (4h) solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_analysis Analysis treat_cells Treat Cells with Inhibitor heat_shock Heat Shock (Temperature Gradient) cell_lysis Cell Lysis (Freeze-Thaw) centrifugation Centrifugation to Pellet Aggregates cell_lysis->centrifugation collect_supernatant Collect Soluble Protein Fraction western_blot Analyze by Western Blot collect_supernatant->western_blot

Cellular Thermal Shift Assay (CETSA) Workflow
Probing Downstream Signaling with Phospho-Specific Western Blotting

To assess the functional consequence of target inhibition, it is essential to measure the phosphorylation status of downstream substrates. [12]This provides direct evidence of pathway modulation and can help to differentiate on-target from off-target effects.

  • Cell Culture and Treatment: Plate cells and treat with kinase inhibitors at various concentrations for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [13]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody specific for the phosphorylated form of the target or a downstream substrate (e.g., anti-phospho-SRC, anti-phospho-EGFR).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against the total protein to normalize for protein loading. [13]7. Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K SRC SRC SRC->RAS STAT3 STAT3 SRC->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Dasatinib Dasatinib Dasatinib->SRC Gefitinib Gefitinib Gefitinib->EGFR

Simplified EGFR and SRC Signaling Pathways

Interpreting the Data: A Comparative Analysis

By integrating the data from these assays, a comprehensive picture of each inhibitor's cellular cross-reactivity emerges.

Hypothetical Comparative Data

Table 1: Cytotoxicity (IC50, µM) in Different Cell Lines

Cell LinePrimary Target(s)DasatinibSunitinibGefitinib
K562BCR-ABL, SRC0.005>10>10
A431EGFR5.28.10.1
HUVECVEGFR2, PDGFRβ2.50.05>10

Interpretation: The potent activity of Dasatinib in K562 cells and Gefitinib in A431 cells is consistent with their on-target activity. The cytotoxicity of Dasatinib and Sunitinib in HUVEC cells suggests effects on angiogenesis-related kinases. The relatively high IC50 of Dasatinib in A431 cells, despite some EGFR inhibition, indicates that its primary cytotoxic effects are mediated through other targets.

Table 2: Target Engagement (CETSA ΔTm, °C at 1 µM)

Target ProteinDasatinibSunitinibGefitinib
SRC+5.2+1.5+0.2
VEGFR2+2.1+6.8+0.1
EGFR+1.8+0.3+7.5

Interpretation: The significant thermal shifts observed for Dasatinib with SRC, Sunitinib with VEGFR2, and Gefitinib with EGFR confirm direct target engagement in cells. The smaller shifts indicate weaker or no direct binding at the tested concentration.

Table 3: Downstream Signaling Inhibition (% of Control at 100 nM)

Phospho-ProteinDasatinibSunitinibGefitinib
p-SRC (Y416)15%75%95%
p-PLCγ1 (Y783)80%25%90%
p-EGFR (Y1068)70%90%10%

Interpretation: Dasatinib potently inhibits SRC phosphorylation, confirming its on-target activity. Sunitinib's strong inhibition of PLCγ1 phosphorylation is consistent with its targeting of upstream receptor tyrosine kinases like VEGFR2. Gefitinib's selective inhibition of EGFR phosphorylation demonstrates its high specificity in a cellular context.

Conclusion: Building a Holistic View of Kinase Inhibitor Selectivity

The assessment of kinase inhibitor cross-reactivity is a multifaceted process that requires a combination of biochemical and cellular assays. By employing a systematic approach that includes evaluating global cytotoxicity, confirming direct target engagement, and measuring the impact on downstream signaling pathways, researchers can build a comprehensive and physiologically relevant selectivity profile. This detailed understanding of on- and off-target effects is crucial for the rational design of more effective and safer targeted therapies. The methodologies and comparative data presented in this guide, using Dasatinib, Sunitinib, and Gefitinib as examples, provide a robust framework for any drug discovery program aimed at developing novel kinase inhibitors.

References

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • AACR Journals. (2005). Cellular Targets of Gefitinib. Cancer Research. [Link]

  • ASH Publications. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • ACS Publications. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. [Link]

  • ASH Publications. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • PubMed Central. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. NCBI. [Link]

  • PubMed Central. (2015). Contrasting effects of sunitinib within in vivo models of metastasis. NCBI. [Link]

  • AACR. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Molecular Cancer Therapeutics. [Link]

  • Dovepress. (2016). Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives. Dovepress. [Link]

  • The R Journal. (n.d.). Laying Out Pathways With Rgraphviz. The R Journal. [Link]

  • PubMed. (2006). Sunitinib: from rational design to clinical efficacy. NCBI. [Link]

  • PubMed. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. NCBI. [Link]

  • PubMed Central. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. NCBI. [Link]

  • World of Molecules. (n.d.). Sunitinib -- Tyrosine Kinase Inhibitor. World of Molecules. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

  • AdisInsight. (2015). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Springer. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • PubMed Central. (2009). Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase. NCBI. [Link]

  • National Institutes of Health. (2014). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. NIH. [Link]

  • ResearchGate. (2021). Imatinib and dasatinib inhibit Lck during T-cell activation. ResearchGate. [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]

  • PubMed. (2009). Sunitinib-induced Cardiotoxicity Is Mediated by Off-Target Inhibition of AMP-activated Protein Kinase. NCBI. [Link]

  • YouTube. (2021). Graphviz tutorial. YouTube. [Link]

  • AACR. (2008). Profound Inhibition of Antigen-Specific T-Cell Effector Functions by Dasatinib. Clinical Cancer Research. [Link]

  • ResearchGate. (2018). Molecular interactions of gefitinib with selected human off-targets; (A) mutant EGFR kinase domain. ResearchGate. [Link]

  • ACS Publications. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • PubMed. (2004). Efficacy of the tyrosine kinase inhibitor gefitinib in a patient with metastatic small cell lung cancer. NCBI. [Link]

  • ResearchGate. (2018). Western blot analysis depicting phosphorylation status of EGFR upon FAK and SRC inhibition in H358-S and in a panel of smoker-derived cell lines (H1299 and H1650). ResearchGate. [Link]

  • PubMed. (2005). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. NCBI. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]

  • PubMed Central. (2005). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. NCBI. [Link]

  • Bioconductor. (2009). Explore biological graphs and networks using graph and Rgraphviz. Bioconductor. [Link]

  • Reddit. (2022). Tips for Pathway Schematic design?. r/bioinformatics. [Link]

  • ResearchGate. (2013). Example Pathview graphs: (a) Graphviz view on a canonical signaling.... ResearchGate. [Link]

  • PubMed. (2005). Cellular targets of gefitinib. NCBI. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N-phenylacetamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. The specific derivative, N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide, presents a unique combination of electronic and steric properties, making it a compelling starting point for developing novel drug candidates. The strategic placement of a chloro, methoxy, and nitro group on the phenyl ring allows for fine-tuning of the molecule's biological activity.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds. By examining how modifications to the core structure influence biological outcomes, we aim to provide a predictive framework for the rational design of more potent and selective derivatives. While direct SAR studies on this exact scaffold are nascent, a comparative analysis of closely related nitrophenyl and chlorophenyl acetamides offers significant, actionable insights.

Analysis of the Core Scaffold: An Electronic and Steric Overview

The biological activity of the this compound scaffold is governed by the interplay of its constituent functional groups. Understanding their individual contributions is key to predicting the effect of structural modifications.

  • Phenyl Ring: Serves as the central scaffold, providing a rigid framework for the appended functional groups.

  • Acetamide Moiety (-NH-CO-CH₃): This group is crucial for forming hydrogen bonds with biological targets. The nitrogen and carbonyl oxygen can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. Its planarity and orientation relative to the phenyl ring can be influenced by adjacent substituents.[1][2]

  • Nitro Group (-NO₂ at C4): As a potent electron-withdrawing group, the nitro group significantly influences the electronic properties of the aromatic ring. This feature is often critical for the biological activity of nitro-aromatic compounds, which are explored as anticancer and antimicrobial agents.[3][4][5] Its presence can be a double-edged sword, as nitroaromatics can sometimes be metabolized to toxic intermediates.[6]

  • Chloro Group (-Cl at C5): This halogen atom is an electron-withdrawing group that also significantly increases the lipophilicity of the compound, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins. The presence of halogens on an aromatic ring is a well-established strategy for improving anticancer and anti-inflammatory activity.[3][7]

  • Methoxy Group (-OCH₃ at C2): This is an electron-donating group that can influence the overall electron distribution of the ring and participate in hydrogen bonding. Its position ortho to the acetamide linker can enforce a specific conformation, which may be critical for binding to a target.[8]

Structure-Activity Relationship (SAR) Insights

The following sections detail how modifications at key positions on the scaffold are likely to impact biological activity, drawing parallels from studies on analogous compounds.

Modifications of the Phenyl Ring Substituents

The substitution pattern on the phenyl ring is the most critical determinant of activity.

  • The Indispensable Role of the Nitro Group: In many classes of phenylacetamide and related derivatives, a nitro substituent is essential for potent biological activity, particularly in anticancer applications. Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed that analogs bearing a nitro moiety demonstrated significantly higher cytotoxic effects against cancer cell lines than those with methoxy groups.[9] Specifically, compounds with nitro groups showed superior activity against prostate (PC3) and leukemia (HL-60) cell lines.[4][9] This suggests that replacing the C4-nitro group on our core scaffold would likely lead to a substantial decrease in activity.

  • Impact of the Chloro Substituent: The presence and position of a chloro atom can dramatically enhance biological efficacy. In a study on N-(4-fluoro-3-nitrophenyl)acetamide derivatives, the addition of a chloro atom to the acetamide side chain was shown to significantly improve antibacterial activity against Klebsiella pneumoniae.[10][11] This enhancement was attributed to the chloro atom stabilizing the molecule within the target enzyme's active site.[11] For the core scaffold , the C5-chloro group likely plays a similar crucial role in anchoring the molecule to its biological target and enhancing overall potency. Moving or replacing it with a less lipophilic group may be detrimental.

  • Influence of the Methoxy Group: An ortho-methoxy group can sterically influence the conformation of the adjacent acetamide linker, twisting it out of the phenyl plane.[1][2] This fixed conformation can be highly favorable for fitting into a specific binding pocket. In substituted aminotetralin analogues, a methoxy group at certain positions was found to increase inhibitory potency.[8] Therefore, modifications to the C2-methoxy group, such as altering its size (e.g., to an ethoxy group) or replacing it with a hydroxyl group, could significantly impact the compound's activity by altering its preferred conformation and hydrogen-bonding capabilities.

The logical relationship between these key substitutions and the resulting biological activity is visualized in the diagram below.

SAR_Logic cluster_mods Structural Modifications cluster_outcomes Predicted Impact on Activity Core Core Scaffold This compound Nitro C4-Nitro Group Core->Nitro Chloro C5-Chloro Group Core->Chloro Methoxy C2-Methoxy Group Core->Methoxy Activity_Up Activity Increased or Maintained Nitro->Activity_Up Retain for Potency (e.g., Cytotoxicity) Activity_Down Activity Decreased Nitro->Activity_Down Replace/Remove Chloro->Activity_Up Retain for Potency & Lipophilicity Chloro->Activity_Down Replace/Remove Methoxy->Activity_Up Retain for Conformation & H-Bonding

Caption: Key SAR determinants for the this compound scaffold.

Modifications of the Acetamide Side Chain

While the substituted phenyl ring often serves as the primary pharmacophore, the acetamide side chain offers opportunities for refinement.

  • N-Substitution: Alkylation or arylation of the acetamide nitrogen can modulate solubility, cell permeability, and interaction with the target. However, this may also disrupt the crucial N-H hydrogen bond donating capability.

  • Alpha-Carbon Substitution: As demonstrated in related compounds, adding a substituent like a chloro atom to the carbon adjacent to the carbonyl (the alpha-carbon) can drastically improve antimicrobial activity.[10][11] This suggests that synthesizing α-halo derivatives of the title compound could be a promising strategy for developing new antibacterial agents.

Comparative Data

To contextualize the structure-activity relationships, the following table summarizes experimental data from a study on analogous 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, highlighting the superior cytotoxicity of nitro-substituted compounds over methoxy-substituted ones.

Compound IDSubstituent (R) on N-phenyl ringIC₅₀ (µM) vs. PC3 (Prostate Cancer)IC₅₀ (µM) vs. HL-60 (Leukemia)
2a o-NO₂196208
2b m-NO₂52178
2c p-NO₂80100
2d o-OCH₃158218
2e m-OCH₃156206
2f p-OCH₃168243
Imatinib Reference Drug4098
Data adapted from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, demonstrating the enhanced potency conferred by nitro groups compared to methoxy groups.[9]

This data strongly supports the hypothesis that the 4-nitro group in the this compound core is a key driver of potential anticancer activity.

Experimental Protocols

The validation of any SAR study relies on robust and reproducible experimental methods. Below are standard protocols for the synthesis and biological evaluation of these derivatives.

General Synthesis of N-Phenylacetamide Derivatives

This protocol describes a standard method for synthesizing the acetamide bond via acylation of an aniline precursor.

Materials:

  • 5-Chloro-2-methoxy-4-nitroaniline

  • Acetic anhydride or Acetyl chloride

  • A suitable solvent (e.g., glacial acetic acid, dichloromethane)

  • A base (e.g., pyridine or triethylamine, if using acetyl chloride)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 1 equivalent of 5-chloro-2-methoxy-4-nitroaniline in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer.

  • Acylation:

    • Method A (Acetic Anhydride): Slowly add 1.2 equivalents of acetic anhydride to the solution. The reaction can be stirred at room temperature or gently heated to ensure completion.[6]

    • Method B (Acetyl Chloride): Cool the solution in an ice bath. Slowly add 1.1 equivalents of acetyl chloride and 1.2 equivalents of a non-nucleophilic base like pyridine.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, IR spectroscopy, and Mass Spectrometry.

In Vitro Cytotoxicity Evaluation (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

Materials:

  • Human cancer cell lines (e.g., PC3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of these dilutions to the respective wells. Include wells with untreated cells (negative control) and a reference drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours until a distinct color change is observed.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Workflow cluster_synthesis Synthesis & Purification cluster_bio Biological Evaluation (MTS Assay) start Start: Aniline Precursor + Acetic Anhydride reaction Acylation Reaction start->reaction workup Precipitation & Filtration reaction->workup purify Recrystallization workup->purify char Characterization (NMR, MS, IR) purify->char end_synth Pure Derivative char->end_synth treat Treat Cells with Compound Dilutions end_synth->treat Test Compound seed Seed Cancer Cells in 96-well Plate seed->treat incubate Incubate for 48-72h treat->incubate mts Add MTS Reagent incubate->mts read Measure Absorbance (490 nm) mts->read analyze Calculate IC50 Value read->analyze end_bio SAR Data analyze->end_bio

Caption: Experimental workflow from compound synthesis to in vitro biological evaluation.

References

  • N-(5-CHLORO-2-METHOXYPHENYL)-2-[(Z)-N'-HYDROXYCARBAMIMIDOYL]ACETAMIDE. PubChem. [Link]

  • do Nascimento, M. F., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

  • Kumar, D., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2014, 386473. [Link]

  • Tsafack, J. R. B., et al. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current drug targets, 22(4), 379–398. [Link]

  • do Nascimento, M. F., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed, 32877986. [Link]

  • Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 11(3), 835–841. [Link]

  • Carradori, S., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. International journal of molecular sciences, 15(7), 12242–12262. [Link]

  • Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(3), 835-841. [Link]

  • Vaishnani, M., et al. (2025). Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer. Journal of Molecular Structure. [Link]

  • Al-Ostath, A. I., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(3). [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • Martin, D., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 26(11), 3122. [Link]

  • Hines, J. V., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(4), x230419. [Link]

  • Vogt, R. A., et al. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. Nitroarenes, 197-230. [Link]

  • DeBernardis, J. F., et al. (1985). Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake. Journal of medicinal chemistry, 28(10), 1398–1404. [Link]

  • Al-Ostath, A. I., et al. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. [Link]

  • de Oliveira, R. B., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS omega. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250470. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. [Link]

  • Zhang, H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 10), o4427–o4428. [Link]

Sources

The Chlorine Advantage: A Comparative Guide to the Bioactivity of Chlorinated vs. Non-Chlorinated Acetamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Single Atom

In the vast landscape of medicinal chemistry and agrochemical research, the acetamide scaffold stands as a versatile and privileged structure. Its derivatives have demonstrated a wide spectrum of biological activities, from combating infectious diseases and cancer to controlling unwanted vegetation.[1] A common strategy to modulate the potency and efficacy of these compounds is the introduction of a chlorine atom. This seemingly minor structural modification can profoundly impact the molecule's physicochemical properties and its interactions with biological targets. This guide provides an in-depth, evidence-based comparison of the bioactivity of chlorinated versus non-chlorinated acetamide compounds, drawing upon experimental data to elucidate the significant role that chlorination plays in enhancing their therapeutic and practical potential. We will explore their comparative efficacy in antimicrobial, anticancer, and herbicidal applications, delve into the underlying mechanisms of action, and provide detailed protocols for their synthesis and biological evaluation.

Antimicrobial Activity: Sharpening the Spear against Pathogens

The introduction of a chlorine atom into the acetamide backbone has been consistently shown to enhance antimicrobial potency. This is particularly evident in the activity against various bacterial and fungal strains.

Comparative Efficacy: A Clear Enhancement

Direct comparative studies highlight the superior antimicrobial action of chlorinated acetamides. For instance, a study comparing chlorinated and non-chlorinated antiseptics demonstrated a significantly higher killing rate of Candida albicans by the chlorinated compounds.[2] While non-chlorinated antiseptics showed no efficacy, their chlorinated counterparts achieved a 100% killing rate.[2] This trend is also observed in synthetic derivatives. For example, while N-(2-hydroxyphenyl) acetamide showed no activity against C. albicans, the addition of a chlorine atom to the acetamide moiety, forming 2-chloro-N-(2-hydroxyphenyl)acetamide, resulted in a compound capable of inhibiting 96.6% of the fungal strains.[3]

Table 1: Comparative Antimicrobial Activity of Chlorinated vs. Non-Chlorinated Acetamide Derivatives

CompoundTarget OrganismBioactivity MetricResultReference
Non-chlorinated AntisepticsCandida albicansKilling Rate0%[2]
Chlorinated AntisepticsCandida albicansKilling Rate100%[2]
N-(2-hydroxyphenyl) acetamideCandida albicansInhibitionInactive[3]
2-chloro-N-(2-hydroxyphenyl)acetamideCandida albicansInhibition96.6%[3]
N-(4-fluoro-3-nitrophenyl)acetamide (A1)Klebsiella pneumoniaeAntibacterial EffectLess pronounced[3]
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2)Klebsiella pneumoniaeAntibacterial EffectMore pronounced[3]
The Mechanistic Edge: The Role of the Chlorine Atom

The enhanced antimicrobial activity of chlorinated acetamides is largely attributed to the electrophilic nature of the α-chloro group. This makes the molecule a more potent alkylating agent, capable of forming covalent bonds with nucleophilic residues (such as cysteine and histidine) in essential microbial enzymes and proteins.[4] This irreversible binding disrupts their function, leading to microbial cell death.

Molecular docking studies have provided further insight, suggesting that the chlorine atom can participate in crucial van der Waals interactions within the active site of target enzymes, leading to better stabilization of the molecule-enzyme complex and, consequently, a more potent inhibitory effect.[3]

cluster_0 Mechanism of Enhanced Antimicrobial Activity Chlorinated_Acetamide Chlorinated Acetamide Covalent_Bond Covalent Bond Formation (Alkylation) Chlorinated_Acetamide->Covalent_Bond Increased Electrophilicity Nucleophilic_Residues Nucleophilic Residues (e.g., Cysteine, Histidine) in Microbial Proteins/Enzymes Nucleophilic_Residues->Covalent_Bond Disrupted_Function Disruption of Essential Protein/Enzyme Function Covalent_Bond->Disrupted_Function Cell_Death Microbial Cell Death Disrupted_Function->Cell_Death

Caption: Enhanced alkylating activity of chlorinated acetamides.

Anticancer Activity: A Targeted Strike Against Malignancy

The acetamide scaffold is a key component in the design of numerous anticancer agents. The addition of a chlorine atom can significantly enhance the cytotoxic and antiproliferative activity of these compounds against various cancer cell lines.

Comparative Cytotoxicity: Increased Potency

While direct side-by-side comparisons of a single non-chlorinated acetamide and its chlorinated analog are not always available in the literature, the general trend observed in structure-activity relationship (SAR) studies indicates that chloro-substitution often leads to lower IC50 values. For instance, various N-substituted-2-chloroacetamides have been synthesized and evaluated for their anticancer potential, with some exhibiting promising activity against breast, prostate, and oral cancer cell lines.[5] The chloroacetamide "warhead" is often a key feature in the design of these potential anticancer agents.

Table 2: Cytotoxicity of Substituted Acetamide and Chloroacetamide Derivatives in Cancer Cell Lines

Compound ClassCancer Cell LineBioactivity MetricIC50 RangeReference
Substituted PhenylacetamidesVarious Cancer Cell LinesAntiproliferative ActivityVaries with substitution[6]
N-(substituted Phenyl)-2-chloroacetamidesBreast, Prostate, Oral Cancer Cell LinesCytotoxicityMicromolar range[5]
Dichloroacetic Acid DerivativesVarious Cancer Cell LinesApoptosis Induction & Growth InhibitionVaries with derivative[7]
Mechanism of Action: Targeting Cancer Stem Cells

One of the promising avenues for chlorinated acetamides in oncology is their potential to target cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells responsible for chemoresistance and tumor relapse. Chloroacetamide-containing small molecules have been shown to inhibit the self-renewal of CSCs in vitro, as demonstrated by sphere-forming assays, with minimal toxicity to normal cells.[8] The electrophilic nature of the chloroacetamide moiety is thought to play a crucial role in its interaction with key targets within the CSCs.

cluster_1 Targeting Cancer Stem Cells Chlorinated_Acetamide Chlorinated Acetamide CSC_Targets Key Molecular Targets in Cancer Stem Cells Chlorinated_Acetamide->CSC_Targets Inhibition_Self_Renewal Inhibition of Self-Renewal Pathways CSC_Targets->Inhibition_Self_Renewal CSC_Apoptosis Induction of Apoptosis in Cancer Stem Cells Inhibition_Self_Renewal->CSC_Apoptosis Tumor_Regression Potential for Tumor Regression and Prevention of Relapse CSC_Apoptosis->Tumor_Regression

Caption: Proposed mechanism for targeting cancer stem cells.

Herbicidal Activity: A Potent Tool for Weed Management

Chloroacetamide herbicides are a widely used class of agrochemicals due to their high efficacy against a broad spectrum of annual grasses and broadleaf weeds.[9][10]

Comparative Efficacy: Broad-Spectrum Control

The herbicidal activity of chloroacetamides is well-established. While some non-chlorinated acetamides also exhibit herbicidal properties, the chloro-substituted analogs are generally more potent and have a broader spectrum of activity.[9][11] The efficacy of chloroacetamide herbicides can vary depending on the weed species and the specific substitutions on the acetamide molecule.[12][13]

Table 3: Herbicidal Activity of Chloroacetamide Herbicides

Herbicide ClassTarget WeedsMechanism of ActionEfficacyReference
Chloroacetamides (e.g., Acetochlor)Annual grasses and broadleaf weedsInhibition of VLCFA synthesisHigh[9][14]
Non-chlorinated Acetamides (e.g., Diphenamid)Annual grasses and some broadleaf weedsInhibition of VLCFA synthesisModerate to High[9]
Mechanism of Action: Disrupting Plant Growth at a Fundamental Level

Both chlorinated and some non-chlorinated acetamide herbicides share a common mode of action: the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[9][11] VLCFAs are essential components of plant cell membranes, waxes, and other vital lipids. By inhibiting the enzymes involved in VLCFA elongation, these herbicides disrupt early seedling growth and development, leading to the death of susceptible weeds.[15] The chloroacetamide moiety is believed to act as an irreversible inhibitor of the VLCFA synthase by covalently binding to the enzyme.[7] The chlorine atom enhances the electrophilicity of the molecule, making it a more effective and irreversible inhibitor.[4]

cluster_2 Herbicidal Mechanism of Action Chloroacetamide Chloroacetamide Herbicide VLCFA_Synthase Very-Long-Chain Fatty Acid (VLCFA) Synthase Chloroacetamide->VLCFA_Synthase Binds to Irreversible_Inhibition Irreversible Inhibition (Covalent Binding) VLCFA_Synthase->Irreversible_Inhibition Leads to VLCFA_Depletion Depletion of VLCFAs Irreversible_Inhibition->VLCFA_Depletion Growth_Inhibition Inhibition of Seedling Growth and Development VLCFA_Depletion->Growth_Inhibition

Caption: Inhibition of VLCFA synthesis by chloroacetamide herbicides.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative pair of chlorinated and non-chlorinated acetamides, as well as for key bioactivity assays.

Synthesis of N-phenylacetamide and 2-chloro-N-phenylacetamide

The synthesis of these compounds is typically achieved through the acylation of aniline.

cluster_3 Synthesis of N-phenylacetamide and 2-chloro-N-phenylacetamide Aniline Aniline N_phenylacetamide N-phenylacetamide (Non-chlorinated) Aniline->N_phenylacetamide + 2_chloro_N_phenylacetamide 2-chloro-N-phenylacetamide (Chlorinated) Aniline->2_chloro_N_phenylacetamide + Acetyl_Chloride Acetyl Chloride or Acetic Anhydride Acetyl_Chloride->N_phenylacetamide Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->2_chloro_N_phenylacetamide

Caption: General synthetic routes for N-phenylacetamides.

Protocol for Synthesis of 2-chloro-N-phenylacetamide: [14]

  • Dissolve aniline in a suitable solvent (e.g., glacial acetic acid).

  • Add sodium acetate to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise with constant stirring.

  • Allow the reaction to proceed for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-chloro-N-phenylacetamide.

A similar procedure can be followed for the synthesis of N-phenylacetamide using acetyl chloride or acetic anhydride instead of chloroacetyl chloride.

MTT Assay for Cytotoxicity[4][13][16]

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (chlorinated and non-chlorinated acetamides) and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.

  • Incubation: Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination[17][18]

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Controls: Include a positive control (microorganism without compound) and a negative control (broth without microorganism) for each plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion: The Strategic Importance of Chlorination

For researchers and professionals in drug discovery and agrochemical development, the deliberate and strategic use of chlorination offers a powerful tool for lead optimization and the development of more effective therapeutic and practical agents. Further exploration of the structure-activity relationships of chlorinated acetamides will undoubtedly continue to yield novel compounds with improved efficacy and selectivity.

References

  • Havryshchuk, L., Horishny, V., Ivasechko, I., Kozak, Y., Melnyk, D., Khylyuk, D., Kusiy, M., Serhiyenko, V., Finiuk, N., Stoika, R., Holota, S., Lesyk,. R. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF.
  • Comparative Study of the Antimicrobial Activity of Chlorinated and Non-chlorinated Antiseptics against C. albicans. (2010). Academia Arena, 2(9), 35-40.
  • Chloroacetamide Herbicides. (n.d.). ResearchGate. Retrieved from [Link]

  • (Video) Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved from [Link]

  • Alkylating reactivity and herbicidal activity of chloroacetamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2021). PubMed Central. Retrieved from [Link]

  • Soft Agar Assay for Colony Formation Protocol. (n.d.). Retrieved from [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). PMC. Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). PMC. Retrieved from [Link]

  • Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. (2004). PMC. Retrieved from [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). PMC. Retrieved from [Link]

  • Alkylating reactivity and herbicidal activity of chloroacetamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Isolation of cancer stem cells by sphere formation assay. (2020). protocols.io. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). PubMed Central. Retrieved from [Link]

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Can relative sensitivity of cover crop species to chloroacetamide and pyrazole herbicides be exploited to design interseeding mixtures? (2023). Cambridge University Press. Retrieved from [Link]

  • Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Alkylating reactivity and herbicidal activity of chloroacetamides. (n.d.). PubMed. Retrieved from [Link]

  • Chlorination of amides. (2023). Infoscience. Retrieved from [Link]

  • Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells. (2018). PMC. Retrieved from [Link]

  • Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. (2024). MDPI. Retrieved from [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Soft agar assay protocol. (2021). Mann Skin Oncology Lab. Retrieved from [Link]

  • How chlorine in molecules affects biological activity. (n.d.). Eurochlor. Retrieved from [Link]

  • Inhibition of Very Long Chain Fatty Acids Synthesis Mediates PI3P Homeostasis at Endosomal Compartments. (2021). PMC. Retrieved from [Link]

  • Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone. (n.d.). PubMed. Retrieved from [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (n.d.). ResearchGate. Retrieved from [Link]

  • Tumorsphere Formation Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. Retrieved from [Link]

  • The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Soft–Agar colony Formation Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. (2017). Cambridge Core. Retrieved from [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (2024). ACS Publications. Retrieved from [Link]

  • Soft Agar Colony Formation. (2022, February 17). YouTube. Retrieved from [Link]

  • Two different facile and efficient approaches for the synthesis of various N-arylacetamides via N-acetylation of arylamines and straightforward one-pot reductive acetylation of nitroarenes promoted by recyclable CuFe2O4 nanoparticles in water. (n.d.). ResearchGate. Retrieved from [Link]

  • Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. (n.d.). Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. Retrieved from [Link]

  • Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. (n.d.). Retrieved from [Link]

  • Can relative sensitivity of cover crop species to chloroacetamide and pyrazole herbicides be exploited to design interseeding mixtures? (n.d.). ResearchGate. Retrieved from [Link]

  • Accelerated reduction of chlorinated nitroaromatic antibiotic chloramphenicol by biocathode. (2013). Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). MDPI. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide as a Putative Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Therapeutic Potential of a Novel Acetamide Derivative

N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide is a novel small molecule with structural similarities to a class of compounds known to possess anti-inflammatory properties. Given the chemical scaffold, which features an acetamide group, we hypothesize that its primary mechanism of action (MoA) may involve the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are the established targets of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3]

This guide provides a comprehensive, multi-phase experimental workflow to rigorously validate this hypothesis. We will compare the performance of our target compound, which we will refer to as "Compound X," against two well-characterized NSAIDs: Ibuprofen , a non-selective COX inhibitor, and Celecoxib , a COX-2 selective inhibitor.[4][5] This comparative approach is essential for contextualizing the potency and selectivity of Compound X, thereby informing its potential therapeutic window and side-effect profile.

The central dogma of NSAID action is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins (PGs).[1][6][7] Prostaglandins are key mediators of inflammation, pain, and fever.[1][3] While COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, COX-2 is induced during an inflammatory response.[2][7] Therefore, selective inhibition of COX-2 is a desirable characteristic for an anti-inflammatory drug to minimize gastrointestinal side effects.[2]

Phase 1: Foundational In Vitro Characterization of COX Inhibition

The initial phase of our investigation focuses on determining whether Compound X directly interacts with and inhibits purified COX-1 and COX-2 enzymes. This is the most direct test of our hypothesis. We will employ a commercially available inhibitor screening assay to determine the half-maximal inhibitory concentration (IC50) for each isoform.

Experimental Workflow: Phase 1

cluster_0 Phase 1: In Vitro Enzymatic Assays Compound X Stock Compound X Stock Serial Dilutions Prepare Serial Dilutions (10 concentrations) Compound X Stock->Serial Dilutions Comparator Stocks Ibuprofen & Celecoxib Stocks Comparator Stocks->Serial Dilutions Assay Plates Prepare 96-well Assay Plates Serial Dilutions->Assay Plates Enzyme Incubation Incubate Compounds with Recombinant Human COX-1 or COX-2 Assay Plates->Enzyme Incubation Substrate Addition Add Arachidonic Acid to Initiate Reaction Enzyme Incubation->Substrate Addition Detection Measure Prostaglandin Production (e.g., via PGF2α ELISA) Substrate Addition->Detection Data Analysis Calculate IC50 Values (Dose-Response Curves) Detection->Data Analysis

Caption: Workflow for in vitro COX enzyme inhibition assay.

Detailed Protocol: COX Inhibitor Screening Assay

This protocol is adapted from commercially available colorimetric or fluorometric COX inhibitor screening kits.[8][9][10]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Compound X, Ibuprofen, and Celecoxib in DMSO.

    • Prepare a series of 10-point serial dilutions for each compound in the assay buffer. The final concentrations should span a range from 100 µM to 1 pM.

    • Reconstitute recombinant human COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

    • Add 10 µL of the serially diluted compounds or vehicle control (DMSO) to the respective wells.

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzymes.

    • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.

    • Incubate for a further 10 minutes at 37°C.

    • Stop the reaction and measure the product formation. For colorimetric assays, this typically involves measuring the absorbance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-611 nm.[10][11] For ELISA-based detection, the reaction measures the amount of prostaglandin (e.g., PGF2α or PGE2) produced.[8][12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound against both COX-1 and COX-2 using a non-linear regression curve fit.

Hypothetical Data & Comparative Analysis

The table below presents hypothetical IC50 values that could be obtained from this experiment. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher selectivity index indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound X 5.00.2520
Ibuprofen 12800.15[4]
Celecoxib 826.812[4]

Interpretation: In this hypothetical scenario, Compound X demonstrates potent inhibition of COX-2 and is 20-fold more selective for COX-2 over COX-1. This profile is superior to the non-selective Ibuprofen and shows greater selectivity than Celecoxib in this assay. This initial data strongly supports our hypothesis and suggests that Compound X may have a favorable therapeutic profile.

Phase 2: Cellular Assays to Confirm Mechanism of Action in a Biological Context

While in vitro enzyme assays are crucial, they do not fully replicate the complexities of a cellular environment. Therefore, the next phase is to validate the MoA in a relevant cell-based model. We will use a human macrophage-like cell line (e.g., U937 or THP-1) or peripheral blood mononuclear cells (PBMCs).[4] These cells can be stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and the subsequent production of prostaglandin E2 (PGE2), a key inflammatory mediator.[13]

Experimental Workflow: Phase 2

cluster_1 Phase 2: Cellular Assays Cell Culture Culture Macrophage-like Cells (e.g., U937) Compound Treatment Pre-treat Cells with Serial Dilutions of Compounds Cell Culture->Compound Treatment LPS Stimulation Stimulate Cells with LPS to Induce COX-2 Compound Treatment->LPS Stimulation Incubation Incubate for 24 hours LPS Stimulation->Incubation Supernatant Collection Collect Cell Supernatant Incubation->Supernatant Collection Cell Viability Assess Cell Viability (e.g., MTT Assay) Incubation->Cell Viability PGE2 Measurement Quantify PGE2 Levels using ELISA Supernatant Collection->PGE2 Measurement Data Analysis Calculate Cellular IC50 Values PGE2 Measurement->Data Analysis

Caption: Workflow for cellular PGE2 inhibition assay.

Detailed Protocol: Cellular PGE2 Inhibition Assay
  • Cell Culture and Plating:

    • Culture U937 cells in appropriate media.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of Compound X, Ibuprofen, and Celecoxib in cell culture media.

    • Remove the old media from the cells and add the media containing the test compounds or vehicle control.

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

    • Add LPS (1 µg/mL) to all wells except the unstimulated control to induce COX-2 expression and PGE2 production.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 24 hours at 37°C.

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant for PGE2 analysis.

  • PGE2 Quantification (ELISA):

    • Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's protocol.[14][15] This is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for antibody binding sites. The color development is inversely proportional to the amount of PGE2 in the sample.

  • Cell Viability Assay:

    • To ensure that the observed reduction in PGE2 is due to COX inhibition and not cytotoxicity, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells in the plate.

Hypothetical Data & Comparative Analysis

The table below shows hypothetical cellular IC50 values for the inhibition of PGE2 production.

CompoundCellular IC50 for PGE2 Inhibition (µM)Cytotoxicity (CC50, µM)Therapeutic Index (CC50/IC50)
Compound X 0.5>100>200
Ibuprofen 15>200>13
Celecoxib 1.0>150>150

Interpretation: The cellular data corroborate the in vitro findings. Compound X effectively inhibits PGE2 production in a cellular model of inflammation at a sub-micromolar concentration, suggesting good cell permeability and activity in a biological system. The high therapeutic index indicates that the observed effect is not due to toxicity. The superior potency of Compound X compared to both Ibuprofen and Celecoxib in this cellular context further strengthens its profile as a promising anti-inflammatory agent.

The COX Signaling Pathway and the Role of Inhibitors

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the points of intervention for inhibitors like Compound X.

PLA2 Phospholipase A2 (PLA2) (Stimulated by Trauma, Cytokines) ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) (Stimulated by Inflammation) ArachidonicAcid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Homeostatic Homeostatic Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Homeostatic Inflammatory Inflammatory Prostaglandins (e.g., PGE2) (Pain, Fever, Inflammation) PGH2_2->Inflammatory Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib & Compound X (COX-2 Selective) Celecoxib->COX2 Inhibits

Caption: The Cyclooxygenase (COX) signaling pathway.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust and logical pathway to validate the hypothesis that this compound acts as a selective COX-2 inhibitor. The phased approach, beginning with direct enzymatic assays and progressing to a more physiologically relevant cellular model, allows for a comprehensive characterization of the compound's potency, selectivity, and potential for therapeutic development.

Based on our hypothetical data, Compound X emerges as a highly promising candidate with superior potency and selectivity compared to established drugs like Ibuprofen and Celecoxib. The next logical steps in the preclinical development of this compound would involve:

  • In vivo efficacy studies: Testing Compound X in animal models of inflammation (e.g., carrageenan-induced paw edema in rats) to demonstrate its anti-inflammatory effects in a whole organism.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Safety and toxicology studies: Assessing the potential for off-target effects and determining a safe dosage range.

By following this structured, data-driven approach, researchers and drug development professionals can confidently and efficiently validate the mechanism of action of novel compounds, paving the way for the development of next-generation therapeutics.

References

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). My American Nurse.[Link]

  • Cashman, J. N. (1996). The mechanisms of action of NSAIDs in analgesia. Drugs, 52 Suppl 5, 13–23. [Link]

  • Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S–8S. [Link]

  • Pharmacology of non-steroidal anti-inflammatory agents. (2020, March 31). Deranged Physiology.[Link]

  • Kawai, S., Nishida, S., Kitasato, H., Kato, T., & Imura, S. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research, 50(5), 257–260. [Link]

  • Laufer, S. (2008). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 470, 107–115. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols.[Link]

  • Ghoshal, S., & Trivedi, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.[Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). (n.d.). Assay Genie.[Link]

  • Prostaglandin E2 (PGE2) ELISA IB09648. (n.d.). IBL-America.[Link]

  • Human PGE2(Prostaglandin E2) ELISA Kit. (n.d.). BTL Biotechno Labs Pvt. Ltd.[Link]

  • The cyclooxygenase pathway. In response to pro-inflammatory stimuli... (n.d.). ResearchGate.[Link]

  • Elabscience® PGE2(Prostaglandin E2) ELISA Kit. (n.d.). Elabscience.[Link]

  • General Prostaglandin E2 (PGE2) ELISA Kit. (n.d.). Assay Genie.[Link]

  • Rockwell, P. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(5), 1140–1146. [Link]

  • Kobayashi, T., & Yamamoto, M. (2005). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition, 37(1), 9–18. [Link]

  • Wang, D., & Dubois, R. N. (2010). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Cancer Immunology, Immunotherapy, 59(7), 981–987. [Link]

  • IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... (n.d.). ResearchGate.[Link]

  • Ren, W., Qiao, Z., Wang, H., Zhu, L., & Zhang, L. (2017). The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells. Stem Cell Reviews and Reports, 13(4), 548–557. [Link]

  • Verma, S. C., & Robertson, E. S. (2013). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in Microbiology, 4, 25. [Link]

  • Patel, D. D., & Patel, A. A. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1994). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 112(2), 545–548. [Link]

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. (2015, April 8). AJMC.[Link]

  • A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. (n.d.). Bentham Science.[Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Springer Protocols.[Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2022). Future Journal of Pharmaceutical Sciences, 8, 38. [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate.[Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2015). Anti-Cancer Agents in Medicinal Chemistry, 15(8), 1045–1053. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2010). Journal of visualized experiments : JoVE, (46), 2212. [Link]

  • IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate.[Link]

  • Ibuprofen. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

Sources

A Comparative Technical Guide to N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide, a substituted nitroaromatic compound. In the absence of extensive direct experimental data for this specific molecule, this document establishes a framework for its analysis by drawing comparisons with structurally related compounds. We will explore a proposed synthetic route, outline key analytical methodologies for its characterization, and discuss potential biological activities based on the known properties of similar chemical entities.

Introduction and Chemical Context

This compound belongs to the class of nitroaromatic compounds, which are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] The specific arrangement of the chloro, methoxy, and nitro substituents on the phenylacetamide backbone suggests a molecule with distinct electronic and steric properties that could influence its chemical reactivity and biological interactions. The acetamide functional group itself is a common feature in many pharmaceutical compounds.

Comparative Analysis of Physicochemical Properties

To provide a predictive baseline, the following table compares the known properties of structurally similar compounds. The data for this compound is hypothetical and would require experimental verification.

PropertyThis compound (Hypothetical)N-(5-chloro-2-methyl-4-nitrophenyl)acetamide[3]N-(4-Methoxy-2-nitrophenyl)acetamide[4]2-Chloro-N-(4-nitrophenyl)acetamide[5]
Molecular Formula C9H9ClN2O4C9H9ClN2O3C9H10N2O4C8H7ClN2O3
Molecular Weight 244.63 g/mol 228.63 g/mol 210.18 g/mol 214.61 g/mol
CAS Number 138946-03-913852-50-119856-37-6636-21-5
Predicted LogP ~2.5~2.3~1.8~1.9
Structural Features Chloro, methoxy, nitro, acetamide groupsChloro, methyl, nitro, acetamide groupsMethoxy, nitro, acetamide groupsChloro, nitro, acetamide groups

Synthesis and Purification Workflow

A plausible synthetic route to this compound would likely involve the acetylation of its corresponding aniline precursor, 5-chloro-2-methoxy-4-nitroaniline. This is a common and generally high-yielding reaction in organic synthesis.

Proposed Synthetic Workflow

cluster_synthesis Synthesis cluster_purification Purification Start 5-chloro-2-methoxy-4-nitroaniline Reaction Acetylation Reaction (Room Temperature, 18h) Start->Reaction Reagent Acetic Anhydride / Acetic Acid Reagent->Reaction Quench Quench with Water Reaction->Quench Filter Filter Crude Product Quench->Filter Recrystallize Recrystallize from Aqueous Solution Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry FinalProduct This compound Dry->FinalProduct Yields

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-methoxy-4-nitroaniline (1 equivalent) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add acetic anhydride (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[6]

  • Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.[4]

  • Drying: Dry the purified product under vacuum.

Analytical Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.

Analytical Workflow

cluster_analysis Analytical Characterization Product Synthesized Product HPLC Purity Assessment (HPLC) Product->HPLC MS Molecular Weight Confirmation (MS) Product->MS NMR Structural Elucidation (¹H & ¹³C NMR) Product->NMR FTIR Functional Group Analysis (FTIR) Product->FTIR Purity Purity HPLC->Purity MW MW MS->MW Structure Structure NMR->Structure Bonds Bonds FTIR->Bonds

Caption: Recommended analytical workflow for the characterization of this compound.

Detailed Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical intermediates.[7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Potential Biological Activity and Discussion

While no specific biological data exists for this compound, the broader class of acetamides and nitroaromatic compounds exhibit a wide range of biological activities. For instance, some chloro-N-phenylacetamides have shown potential antibacterial properties.[8] The presence of the chloro group can, in some cases, enhance the biological activity of a molecule.[8]

Conversely, nitroaromatic compounds are often scrutinized for potential genotoxicity.[9] The nitro group can be metabolically reduced to reactive intermediates that can interact with cellular macromolecules. Therefore, any investigation into the biological applications of this compound should be accompanied by thorough toxicological profiling.

Future research should focus on screening this compound against various biological targets, including bacterial, fungal, and cancer cell lines, to determine its potential as a therapeutic agent.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis, purification, and analytical characterization based on established methodologies for structurally related compounds. The comparative data presented herein should serve as a valuable resource for researchers embarking on the study of this and similar molecules. Experimental validation of the proposed protocols and a thorough investigation of the compound's biological and toxicological profile are essential next steps.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Chloro-2-Methoxy-4-Nitroaniline. Retrieved from [Link]

  • Molbase. (n.d.). N-(5-CHLORO-2-METHYL-4-NITROPHENYL)ACETAMIDE | CAS 13852-50-1. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • Hines, J. K., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793-796. Retrieved from [Link]

  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Hines, J. K., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427-o4428. Retrieved from [Link]

  • ResearchGate. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

  • da Silva, A. B., et al. (2023). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Pharmaceuticals, 16(5), 735. Retrieved from [Link]

Sources

Safety Operating Guide

Mastering the Safe Handling of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide. Moving beyond a simple checklist, this document delves into the rationale behind each procedural step, empowering you to work safely and effectively.

Hazard Analysis: Understanding the Risks

The primary hazards associated with this compound are extrapolated from its isomer and are categorized as follows[1]:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

The presence of a chlorinated aromatic ring and a nitro group suggests that this compound should be handled with the utmost care to prevent exposure and environmental release.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash gogglesNitrile gloves (double-gloving recommended)Fully-buttoned laboratory coatNIOSH-approved respirator with a particulate filter if dust is generated
Conducting Reactions Chemical splash goggles and a face shieldNitrile gloves (double-gloving recommended)Chemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatWork in a well-ventilated area

Causality of PPE Selection:

  • Eye Protection: The high risk of serious eye irritation necessitates the use of chemical splash goggles to form a complete seal around the eyes. A face shield provides an additional layer of protection against splashes during transfers and reactions.[2]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a best practice that minimizes the risk of exposure from a single glove failure.

  • Body Protection: A laboratory coat is standard for all chemical handling. A chemical-resistant apron is recommended when handling larger quantities or during procedures with a higher splash potential.

  • Respiratory Protection: Due to the potential for respiratory irritation, all work that could generate dust or aerosols must be conducted within a chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator is mandatory.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages and decision points.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receipt Receive Compound storage Store in a cool, dry, well-ventilated area away from incompatible materials receipt->storage ppe Don Appropriate PPE fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weighing and Solution Prep fume_hood->weighing reaction Conducting Reaction weighing->reaction decontamination Decontaminate Glassware and Surfaces reaction->decontamination waste_segregation Segregate Halogenated Organic Waste decontamination->waste_segregation disposal Dispose via Licensed Waste Carrier waste_segregation->disposal

Safe handling workflow for this compound.

Step-by-Step Handling Procedures

Preparation:

  • Consult the SDS: Before beginning any work, thoroughly review the Safety Data Sheet for N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide.[1]

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare the Work Area: Ensure that a certified chemical fume hood is used for all manipulations of the solid compound and its solutions.[1] Confirm that an eyewash station and safety shower are accessible and unobstructed.[2]

During Use:

  • Avoid Dust Generation: When handling the solid, use spatulas and weighing paper carefully to minimize the creation of airborne dust.

  • Prevent Contact: Avoid all contact with skin, eyes, and clothing.[1]

  • No Personal Items: Do not eat, drink, or smoke in the laboratory.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Storage:

  • Container Integrity: Store in a tightly sealed, clearly labeled container.[2]

  • Controlled Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents.

Disposal Plan: Ensuring Environmental and Personnel Safety

As a halogenated organic compound, this compound requires special disposal procedures. Improper disposal can lead to environmental contamination.

Waste Segregation is Key:

  • Solid Waste: All solid waste contaminated with the compound (e.g., weighing paper, gloves, paper towels) must be placed in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: All solutions containing the compound must be collected in a designated "Halogenated Organic Liquid Waste" container. Under no circumstances should this waste be poured down the drain.

  • Sharps: Any contaminated sharps (e.g., needles, Pasteur pipettes) must be placed in a designated sharps container for hazardous chemical waste.

Disposal Protocol:

  • Collection: Collect all waste streams in their appropriate, clearly labeled containers.

  • Licensed Disposal: Arrange for the disposal of all waste through a licensed and certified hazardous waste disposal company.[3]

  • Regulatory Compliance: Ensure that all disposal practices adhere to local, state, and federal regulations.

Emergency Procedures: Preparedness is Crucial

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

In Case of a Spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[1]

  • Collect: Carefully sweep or scoop the contained material into a designated "Halogenated Organic Solid Waste" container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

By adhering to these detailed procedures and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research endeavors.

References

  • CymitQuimica. (2024). Safety Data Sheet for N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide.
  • ECHEMI. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide SDS.
  • Thermo Fisher Scientific. (2014). Safety Data Sheet.
  • Fisher Scientific. (2023). Safety Data Sheet.
  • Angene Chemical. (2021). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • ChemicalBook. (n.d.). N1-(5-CHLORO-4-METHOXY-2-NITROPHENYL)ACETAMIDE.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%.
  • Angene Chemical. (2025). Safety Data Sheet.
  • Cayman Chemical. (2025). Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.